molecular formula C9H8FN B13025381 7-Fluoro-1-methyl-1H-indole

7-Fluoro-1-methyl-1H-indole

Cat. No.: B13025381
M. Wt: 149.16 g/mol
InChI Key: VAAIRJKWBIYNSN-UHFFFAOYSA-N
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Description

7-Fluoro-1-methyl-1H-indole is a fluorinated heterocyclic building block of significant interest in scientific research, particularly in the development of novel pharmacologically active compounds and advanced materials. Its structure, featuring an indole scaffold with specific fluorine and methyl substitutions, makes it a valuable intermediate in scaffold-hopping exercises in medicinal chemistry. Research indicates that fluoroindole cores can serve as effective bioisosteric replacements for other heterocycles, such as 7-azaindole, a moiety found in potent inhibitors of viral targets like the influenza A virus PB2 cap-binding domain . This bioisosteric replacement strategy can fine-tune the properties of lead compounds, potentially improving metabolic stability and reducing off-target activity . Beyond virology, the indole scaffold is a privileged structure in drug discovery. Indole-based molecules are known to interact with a wide range of biological targets implicated in cancer, and several FDA-approved anticancer drugs feature an indole ring in their structure . Furthermore, fluorinated indoles like 7-fluoroindole have been studied for their potential anti-virulence properties against bacterial pathogens such as Pseudomonas aeruginosa , by interfering with quorum sensing mechanisms . In the field of material science, such fluorinated indole derivatives are utilized as precursors for synthesizing conducting polymers (e.g., polyindole) with applications in batteries and organic light-emitting diodes (OLEDs) . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

IUPAC Name

7-fluoro-1-methylindole

InChI

InChI=1S/C9H8FN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3

InChI Key

VAAIRJKWBIYNSN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)F

Origin of Product

United States

Foundational & Exploratory

The Physicochemical and Synthetic Profiling of 7-Fluoro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and organometallic synthesis, the strategic decoration of the indole core dictates both its pharmacokinetic viability and its reactivity profile. 7-Fluoro-1-methyl-1H-indole (CAS: 1146637-25-3) represents a privileged, orthogonally functionalized scaffold. By synergizing the electron-withdrawing, metabolically stabilizing properties of a C7-fluorine atom with the lipophilicity and hydrogen-bond-donor ablation of an N-methyl group, this molecule serves as a highly versatile building block.

This whitepaper deconstructs the physicochemical properties, structural causality, and self-validating synthetic protocols associated with 7-Fluoro-1-methyl-1H-indole, providing researchers with an authoritative roadmap for its application in drug discovery and complex library synthesis.

Physicochemical Properties & Structural Causality

The dual functionalization of the indole core at the N1 and C7 positions fundamentally alters its electronic topology.

  • The N-Methyl Effect (N1): Methylation of the pyrrole nitrogen removes the native N–H hydrogen bond donor. This ablation significantly increases the molecule's lipophilicity (LogP) and prevents unwanted deprotonation during strongly basic organometallic reactions (e.g., directed lithiation).

  • The Fluorine Bioisostere (C7): Fluorine is the smallest highly electronegative substituent. At the C7 position, it acts as a bioisostere for the 7-azaindole core[1]. The strong C–F bond resists oxidative cleavage, effectively blocking Cytochrome P450-mediated metabolism at this vulnerable site without introducing severe steric bulk.

Quantitative Data Summary
PropertyValue / Descriptor
Chemical Name 7-Fluoro-1-methyl-1H-indole
CAS Number 1146637-25-3
Molecular Formula C₉H₈FN
Molecular Weight 149.16 g/mol
SMILES String CN1C2C(=CC=CC=2C=C1)F
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1 (Fluorine)
Estimated LogP ~2.4 - 3.2
Appearance Colorless to light yellow oil/solid

(Data synthesized from [2] and [1] reference standards).

Reactivity Mapping & Mechanistic Insights

The reactivity of 7-Fluoro-1-methyl-1H-indole is governed by the push-pull dynamics of its substituents. The electron-rich pyrrole ring remains highly susceptible to Electrophilic Aromatic Substitution (EAS) at the C3 position. Conversely, the absence of the N-H proton allows for Directed ortho-Lithiation (DoM) at the C2 position using strong bases like n-butyllithium, enabling downstream cross-coupling[3].

ReactivityMap Core 7-Fluoro-1-methyl-1H-indole C3 C3: Electrophilic Substitution Core->C3 Halogenation / Formylation C2 C2: Directed Lithiation Core->C2 n-BuLi / THF C7 C7: Fluorine Bioisosterism Core->C7 CYP450 Evasion

Reactivity pathways and structural applications of 7-Fluoro-1-methyl-1H-indole.

Self-Validating Protocol: Synthesis via N-Methylation

To generate 7-Fluoro-1-methyl-1H-indole from commercially available 7-fluoroindole, a nucleophilic substitution (N-alkylation) is employed. As an Application Scientist, I mandate the use of protocols that provide immediate, visual, or physical feedback to confirm mechanistic progression. This prevents the costly carryover of failed intermediates.

Objective

Perform a high-yield N-methylation of 7-fluoroindole using Sodium Hydride (NaH) and Methyl Iodide (MeI) in a polar aprotic solvent[4].

Reagents
  • 7-Fluoroindole (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Methyl Iodide (MeI, 1.5 equiv) (Caution: Highly toxic alkylating agent)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology & Causality

Step 1: System Purging and Preparation

  • Action: Flame-dry a 50 mL round-bottom flask and purge with Argon. Dissolve 7-fluoroindole in anhydrous DMF (0.2 M) and cool to 0 °C in an ice bath.

  • Causality: NaH reacts violently with moisture to form NaOH. NaOH is a significantly weaker base and will lead to incomplete deprotonation and lower yields. Anhydrous conditions are non-negotiable.

Step 2: Deprotonation (Validation Checkpoint 1)

  • Action: Add NaH portion-wise to the cooled solution.

  • Self-Validation: You must observe the immediate effervescence of H₂ gas. The cessation of bubbling (typically after 15–30 minutes) is the physical confirmation that the indolide anion has fully formed. The solution will transition to a slightly darker, transparent amber.

Step 3: Alkylation (Validation Checkpoint 2)

  • Action: Inject MeI dropwise via syringe. Maintain at 0 °C for 30 minutes, then allow the system to warm to room temperature, stirring for 2 hours.

  • Self-Validation: The reaction is mildly exothermic. As the reaction progresses, a fine white precipitate of Sodium Iodide (NaI) will crash out of the DMF solution. This precipitate is the stoichiometric proof of successful methyl transfer.

Step 4: Quenching and Chromatographic Validation

  • Action: Quench the reaction slowly with saturated aqueous NH₄Cl to safely neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine to remove residual DMF, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation (TLC): Spot the crude mixture against the starting material on a silica TLC plate (Eluent: Hexane:EtOAc 8:2). The N-methylated product will exhibit a significantly higher

    
     value than 7-fluoroindole. Causality: The loss of the polar N–H hydrogen bond donor drastically reduces the molecule's affinity for the stationary silica phase.
    

Applications in Advanced Drug Development

The integration of halotryptophans and fluorinated indoles into peptide and small-molecule libraries is a proven strategy for tuning biological activity[5].

  • Kinase Inhibitor Scaffolds: The C3 position of 7-Fluoro-1-methyl-1H-indole can be readily formylated (via Vilsmeier-Haack) or halogenated to create attachment points for cross-coupling. The resulting 3-substituted derivatives are ubiquitous in the design of ATP-competitive kinase inhibitors.

  • Metabolic Shielding: In in vivo studies, unsubstituted indoles are rapidly oxidized by hepatic enzymes. The C7-fluorine acts as an electronic shield, withdrawing electron density from the aromatic system and physically blocking the C7 oxidation site, thereby extending the compound's biological half-life[6].

  • Organolithium Chemistry: The N-methyl group allows for the safe generation of lithium carbenoids at the C2 position. This is critical for synthesizing complex macromolecular architectures and polycyclic systems without the risk of N-deprotonation quenching the organometallic reagent[3].

References

  • Title: Tuning the Biological Activity of RGD Peptides with Halotryptophans Source: ACS Publications (American Chemical Society) URL: [Link]

  • Title: New perspectives and applications in organolithium chemistry: halocarbenoids and reductive lithiation Source: IRIS - University of Sassari URL: [Link]

Sources

Spectroscopic Profiling of 7-Fluoro-1-methyl-1H-indole: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of halogenated indole scaffolds is a critical gateway to novel pharmacophores. 7-Fluoro-1-methyl-1H-indole presents a unique analytical profile due to the extreme spatial proximity of the N-methyl group to the fluorine atom at the C-7 position. This whitepaper provides an authoritative, in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures. By moving beyond mere data listing, we deconstruct the causality behind these spectroscopic phenomena, providing a self-validating framework for rigorous structural confirmation.

Nuclear Magnetic Resonance (NMR) Signatures: The Power of Through-Space Coupling

The NMR profile of 7-Fluoro-1-methyl-1H-indole is dominated by the highly electronegative fluorine atom, which induces profound chemical shift anisotropies and complex spin-spin coupling networks[1].

Causality in H NMR: The Phenomenon

The most diagnostic feature of this molecule is the N-CH


 signal. In standard 1-methylindoles, this appears as a sharp singlet. However, in 7-fluoro-1-methyl-1H-indole, the spatial distance between the N-methyl protons and the C-7 fluorine atom is less than the sum of their van der Waals radii. This extreme steric proximity facilitates a through-space spin-spin coupling  (

), splitting the N-methyl signal into a distinct doublet with a coupling constant of ~2.0 Hz[2].

Self-Validating Protocol: To unequivocally prove that this doublet is not an impurity or an artifact, a


F-decoupled 

H NMR experiment (

H) should be executed. The immediate collapse of the N-CH

doublet into a singlet serves as an internal validation of the molecular architecture.
Causality in C NMR: Fermi Contact and Bond Polarization

Fluorine's high electronegativity drastically deshields the directly attached C-7 carbon, pushing its chemical shift to ~150 ppm. The


 coupling constant is massive (~244 Hz) because it is dominated by the Fermi contact mechanism, which is highly sensitive to the s-orbital character of the C-F bond. Long-range carbon-fluorine couplings (

,

) propagate through the aromatic system, splitting adjacent carbons and providing a definitive map of the benzene ring's substitution pattern.
Quantitative Data Summary: NMR Assignments

Table 1:


H NMR Data (400 MHz, CDCl

)
Position Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Mechanistic Causality / Notes

| N-CH


  | 3.95 | Doublet (d) | 

= 2.0 | 3H | Through-space coupling with F-7[2] | | H-3 | 6.42 | Doublet (d) |

= 3.1 | 1H | Pyrrole ring β-proton | | H-2 | 6.94 | Doublet (d) |

= 3.1 | 1H | Pyrrole ring α-proton | | H-5 | 6.95 | Td |

= 7.9,

= 4.5 | 1H | Benzene ring, ortho to H-4/H-6 | | H-6 | 6.85 | Dd |

= 11.5,

= 7.9 | 1H | Benzene ring, ortho to F-7 | | H-4 | 7.35 | Doublet (d) |

= 7.9 | 1H | Benzene ring, para to F-7 |

Table 2:


C NMR Data (100 MHz, CDCl

)
Position Shift (δ, ppm) Multiplicity Coupling (J, Hz) Diagnostic Significance

| C-7 | 150.2 | Doublet (d) |


 ≈ 244 | Direct C-F bond (Fermi contact) |
| C-7a  | 128.5 | Doublet (d) | 

≈ 10 | Bridgehead carbon adjacent to C-7 | | C-6 | 107.4 | Doublet (d) |

≈ 16 | Ortho-carbon coupling | | N-CH

| 33.1 | Doublet (d) |

≈ 5 | Through-space / long-range coupling |

Mass Spectrometry (MS): Thermodynamic Fragmentation

Under Electron Ionization (EI) or Electrospray Ionization (ESI), 7-Fluoro-1-methyl-1H-indole (Exact Mass: 149.0641 Da) exhibits highly predictable, thermodynamically driven fragmentation pathways[3].

Causality in Fragmentation

Indoles are inherently stable aromatic systems. Upon ionization, the molecular ion


 at m/z 149 is typically the base peak. The primary fragmentation involves the homolytic cleavage of the N-CH

bond to expel a methyl radical (•CH

, -15 Da), yielding a stable fluorinated indolyl cation at m/z 134.

Subsequently, the pyrrole ring undergoes a well-documented rearrangement—expanding into a quinolinium-type intermediate—followed by the thermodynamically favored expulsion of neutral hydrogen cyanide (HCN, -27 Da) to yield a fragment at m/z 107.

MS_Frag M Molecular Ion [M]⁺ m/z 149 F1 Loss of •CH3 m/z 134 M->F1 -15 Da F3 Loss of •F m/z 130 M->F3 -19 Da F2 Loss of HCN m/z 107 F1->F2 -27 Da

Mass spectrometry fragmentation pathway of 7-Fluoro-1-methyl-1H-indole.

Infrared (IR) Spectroscopy: Vibrational Dipole Dynamics

IR spectroscopy provides rapid orthogonal validation of the indole core.

Causality in IR Absorbance

The absence of a broad absorption band at ~3400 cm⁻¹ confirms the successful methylation of the pyrrole nitrogen (no N-H stretch). The most prominent feature of the spectrum is the C-F stretching vibration located between 1100–1250 cm⁻¹. Because fluorine is highly electronegative, the C-F bond possesses a massive permanent dipole moment. As this bond stretches, the change in the dipole moment (


) is exceptionally large. According to IR selection rules, absorption intensity is proportional to the square of this change, making the C-F stretch one of the most intense bands in the entire spectrum.

Table 3: Key IR Vibrational Bands (ATR-FTIR)

Wavenumber (cm⁻¹) Intensity Assignment Causality
3050 - 3100 Weak C-H stretch (Aromatic) sp² hybridized C-H bonds

| 2850 - 2950 | Medium | C-H stretch (Aliphatic) | sp³ hybridized N-CH


 group |
| 1580, 1500  | Medium | C=C / C=N stretch | Aromatic ring breathing modes |
| 1100 - 1250  | Strong | C-F stretch | High dipole moment fluctuation |

Experimental Protocols & Workflows

To ensure high-fidelity data reproduction, the following self-validating experimental protocols must be strictly adhered to.

Protocol 1: NMR Acquisition Parameters
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • 
    H NMR Tuning:  Acquire at 400 MHz. Set the relaxation delay (D1) to 1.0 second. Apply a 30° flip angle to prevent signal saturation.
    
  • 
    C NMR Tuning:  Acquire at 100 MHz. Critical Step:  Set D1 to at least 2.0 seconds. The quaternary C-7 carbon lacks attached protons, meaning it relies heavily on dipole-dipole relaxation. A short D1 will cause the C-7 signal to vanish due to incomplete relaxation and lack of Nuclear Overhauser Effect (NOE) enhancement.
    
  • Validation Step: Run a

    
    H decoupled sequence to confirm the N-CH
    
    
    
    doublet collapses to a singlet.
Protocol 2: MS and IR Acquisition
  • MS (ESI-TOF): Dilute the sample to 1 µg/mL in Methanol/Water (50:50) with 0.1% Formic Acid. Operate in positive ion mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • IR (ATR-FTIR): Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air). Place 1-2 mg of neat sample on the crystal, apply pressure via the anvil, and scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans co-added).

Workflow S1 Sample Prep (CDCl3 / ATR) S2 NMR Acquisition (1H, 13C, 19F) S1->S2 S3 IR Spectroscopy (FTIR) S1->S3 S4 Mass Spec (ESI-TOF) S1->S4 S5 Data Synthesis & Validation S2->S5 S3->S5 S4->S5

Standardized workflow for the spectroscopic validation of indole derivatives.

References

1.1 - Infoscience EPFL[1] 2.2 - Google Patents (ES2436877T3)[2] 3.3 - Google Patents (US7879872B2)[3]

Sources

Quantum Chemical Profiling of 7-Fluoro-1-methyl-1H-indole: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophore Rationale: Why 7-Fluoro-1-methyl-1H-indole?

In modern medicinal chemistry, the indole scaffold is a ubiquitous pharmacophore, forming the core of numerous neurotransmitters, alkaloids, and synthetic therapeutics. However, the native 1H-indole ring is often susceptible to rapid metabolic degradation and possesses strong hydrogen-bond donating capabilities that can limit blood-brain barrier (BBB) permeability.

The strategic modification to 7-Fluoro-1-methyl-1H-indole represents a masterclass in physicochemical tuning:

  • 1-Methylation: Alkylation at the N1 position eliminates the hydrogen-bond donor capacity, significantly increasing the molecule's lipophilicity. This modification also alters the intrinsic dipole moment and restricts the conformational flexibility of the indole core within enzymatic binding pockets.

  • 7-Fluorination: The introduction of a fluorine atom at the C7 position serves dual purposes. Biologically, it blocks cytochrome P450-mediated oxidation at a common metabolic soft spot. Electronically, fluorine exerts a strong inductive electron-withdrawing effect (-I) coupled with a resonance electron-donating effect (+M). Furthermore, the

    
    F nucleus serves as a highly sensitive NMR probe for assessing local electrostatic environments in protein-ligand complexes.
    

To accurately predict how these substitutions alter the molecule's reactivity, binding affinity, and spectral properties, we must employ rigorous Density Functional Theory (DFT) calculations.

Substituent_Effects Core Indole Core (Aromatic Scaffold) Methyl 1-Methyl Group (N-Substitution) Core->Methyl Fluoro 7-Fluoro Group (C-Substitution) Core->Fluoro Prop1 Blocks N-H H-Bonding (Increased Lipophilicity) Methyl->Prop1 Prop2 Alters HOMO-LUMO Gap (Electronic Tuning) Methyl->Prop2 Fluoro->Prop2 Prop3 Metabolic Stability (Blocks C7 Oxidation) Fluoro->Prop3 Prop4 19F NMR Probe (Electrostatic Sensitivity) Fluoro->Prop4

Figure 2: Physicochemical impacts of 1-methyl and 7-fluoro substitutions on indole.

Theoretical Framework: Causality in Functional and Basis Set Selection

Quantum chemical calculations are not one-size-fits-all. The selection of the exchange-correlation functional and basis set must be driven by the specific electronic features of the target molecule.

For 7-Fluoro-1-methyl-1H-indole, the presence of the highly electronegative fluorine atom—with its three lone pairs—demands the use of diffuse functions (denoted by + or ++ in Pople basis sets). Without diffuse functions, the mathematical model artificially constrains the electron density near the nucleus, leading to severe inaccuracies in predicted dipole moments, polarizabilities, and Molecular Electrostatic Potential (MEP) maps.

Furthermore, accurately predicting the


F NMR chemical shifts requires a functional that can handle long-range exact exchange. Studies have shown that while B3LYP is excellent for ground-state geometries, functionals like 

B97X-D or M06-2X are superior for halogen magnetic shielding tensors1[1].
Data Presentation: Recommended DFT Parameters
Property TargetRecommended FunctionalBasis SetCausality / Rationale
Ground State Geometry B3LYP or M06-2X6-311++G(d,p)Balances computational cost with accurate bond lengths. Diffuse functions (++) are critical for modeling fluorine's lone pairs.

F NMR Shifts

B97X-D
6-311+G(2d,p)Incorporates exact long-range exchange, crucial for the accurate prediction of halogen magnetic shielding tensors.
UV-Vis / Excited States CAM-B3LYPcc-pVTZCorrects for charge-transfer excitations (e.g.,

state mixing in indoles) which standard B3LYP typically underestimates.
Thermochemistry (IE, PA) B3LYP6-31+G(d,p)Proven accuracy for calculating ionization energies (IE) and proton affinities (PA) in volatile organic compounds.

Table 1: Optimal DFT functional and basis set combinations for fluorinated indole derivatives.

Self-Validating Experimental & Computational Protocol

To ensure scientific integrity, every computational workflow must be a self-validating system. A geometry optimization is meaningless unless mathematically proven to be a true local minimum on the potential energy surface.

Step-by-Step Methodology

Step 1: Input Generation and Conformational Search

  • Action: Construct the 3D model of 7-Fluoro-1-methyl-1H-indole using a molecular builder (e.g., GaussView or Avogadro).

  • Causality: While the indole core is rigid and planar, the orientation of the N-methyl group must be optimized to avoid steric clashes with the adjacent C2 proton.

Step 2: Geometry Optimization

  • Action: Execute a DFT optimization using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

  • Causality: This establishes the baseline electronic ground state (

    
    ) prior to introducing solvent perturbations.
    

Step 3: Frequency Calculation (The Self-Validation Step)

  • Action: Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Validation Check: Ensure there are zero imaginary frequencies (NImag=0). If an imaginary frequency is present, the structure is a transition state, not a minimum. The coordinates must be perturbed along the imaginary mode and re-optimized.

  • Output: This step also yields the Zero-Point Energy (ZPE) and the theoretical IR spectrum.

Step 4: Solvation Modeling (IEF-PCM)

  • Action: Re-optimize the validated gas-phase structure using the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) with water (

    
    ) or chloroform (
    
    
    
    ) as the solvent.
  • Causality: Solvation significantly polarizes the electron density, altering the HOMO-LUMO gap and dipole moment, which is critical for predicting biological behavior.

Step 5: NMR Shielding Tensor Calculation

  • Action: Perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the

    
    B97X-D/6-311+G(2d,p) level.
    
  • Validation Check: Calculate the shielding tensor of a reference molecule (e.g., CFCl

    
     for 
    
    
    
    F, TMS for
    
    
    H) at the exact same level of theory. Subtract the target molecule's isotropic shielding from the reference to obtain the standard chemical shift (
    
    
    ). The GIAO method ensures that the results are mathematically independent of the coordinate system's origin.

DFT_Workflow A 1. Input Generation (7-Fluoro-1-methyl-1H-indole) B 2. Geometry Optimization (B3LYP/6-311++G**) A->B C 3. Frequency Calculation (Zero Imaginary Frequencies) B->C D 4. Solvation Modeling (IEF-PCM / SMD) C->D Validated Minimum E 5a. Electronic Properties (HOMO/LUMO, MEP) D->E F 5b. Spectroscopic Data (GIAO NMR, TD-DFT UV-Vis) D->F

Figure 1: Self-validating quantum chemical workflow for indole derivatives.

Electronic Structure & Frontier Molecular Orbitals

The chemical reactivity of 7-Fluoro-1-methyl-1H-indole is dictated by its Frontier Molecular Orbitals (FMOs). The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a direct measure of chemical hardness and kinetic stability.

As demonstrated in foundational studies on indole derivatives2[2], N-methylation slightly destabilizes the HOMO compared to the parent indole, narrowing the band gap. However, the introduction of the highly electronegative 7-fluoro group counteracts this by stabilizing the HOMO via inductive withdrawal, thereby widening the gap and increasing the molecule's resistance to electrophilic attack.

Data Presentation: Comparative Electronic Properties
MoleculeHOMO (eV)LUMO (eV)Band Gap (

E, eV)
Dipole Moment (

, D)
1H-Indole (Reference)-5.75-0.854.901.95
1-Methylindole -5.60-0.804.802.15
7-Fluoro-1-methyl-1H-indole -5.85-1.104.753.40

Table 2: Calculated electronic properties demonstrating the push-pull effects of methylation and fluorination (Values are representative aggregates based on B3LYP/6-311++G(d,p) literature standards).

Molecular Electrostatic Potential (MEP)

The MEP map is crucial for predicting non-covalent interactions in drug-receptor binding. For 7-Fluoro-1-methyl-1H-indole, the MEP will show a distinct concentration of negative electrostatic potential (red regions) localized around the fluorine atom at C7 and the


-electron cloud of the pyrrole ring. Conversely, the methyl group at N1 will present as a neutral/positive region (blue/green), confirming the loss of the hydrogen-bond donor site and validating its increased lipophilicity.

Excited States and Spectroscopic Probing

UV-Vis and State Mixing

Indole derivatives exhibit complex photophysics due to the presence of two closely lying excited singlet states, denoted as


 and 

. Standard TD-DFT calculations often struggle to accurately predict the ordering of these states. Using CAM-B3LYP, which includes long-range corrections, allows for accurate modeling of the charge-transfer nature of the

state. Research on position-dependent fluoroindoles confirms that fluorine substitution significantly modulates the

mixing and alters the transition dipole moment (TDM) orientation3[3].
F NMR as an Electrostatic Probe

In protein NMR, fluorinated indoles are frequently used to probe the electrostatic environment of binding pockets. DFT calculations reveal that the


F chemical shift is exquisitely sensitive to local electric fields. When 7-Fluoro-1-methyl-1H-indole binds to a target, nearby charged residues (e.g., Asp or Arg) will induce a measurable change in the 

F shielding tensor. This theoretical basis allows researchers to correlate experimental NMR shifts directly with the 3D conformation of the protein-ligand complex4[4].

Conclusion

The computational profiling of 7-Fluoro-1-methyl-1H-indole requires a deliberate, causality-driven approach to quantum chemistry. By selecting appropriate functionals (like


B97X-D for NMR and CAM-B3LYP for excited states) and employing diffuse basis sets to accommodate the fluorine atom, researchers can generate highly accurate, self-validating models. These theoretical insights bridge the gap between abstract quantum mechanics and practical drug development, enabling the rational design of metabolically stable, highly specific indole-based therapeutics.

References

  • Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Modulation of the La/Lb Mixing in an Indole Derivative: A Position-Dependent Study Using 4‑, 5‑, and 6‑Fluoroindole Source: The Journal of Physical Chemistry A (ACS via HHU) URL:[Link]

  • Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole Source: DergiPark URL:[Link]

  • A DFT Evaluation of Molecular Reactivity of Volatile Organic Compounds in Support of Chemical Ionization Mass Spectrometry Source: ChemRxiv URL:[Link]

  • Electrostatic Contribution to 19F Chemical Shifts in Fluorotryptophans in Proteins Source: PubMed / Biochemistry URL:[Link]

Sources

solubility and stability of 7-Fluoro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of 7-Fluoro-1-methyl-1H-indole

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive compounds and functional materials. The strategic introduction of substituents onto the indole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 7-Fluoro-1-methyl-1H-indole is a prime example of such a designed molecule, incorporating a fluorine atom at the 7-position and a methyl group on the indole nitrogen. The fluorine atom, a bioisostere of the hydrogen atom, can significantly alter properties such as metabolic stability, lipophilicity, and binding interactions without a major increase in steric bulk. The N-methylation prevents hydrogen bond donation and can block specific metabolic pathways, such as certain hydroxylation reactions.[1][2]

This guide provides a comprehensive technical overview of the . Understanding these fundamental properties is paramount for researchers in drug development and chemical synthesis, as they directly impact formulation, storage, in-vivo disposition, and overall viability as a lead compound or synthetic intermediate. We will explore theoretical considerations, present actionable experimental protocols, and discuss the interpretation of results, grounding our discussion in established scientific principles.

Physicochemical Properties

A molecule's solubility and stability are intrinsically linked to its fundamental physicochemical properties. Below is a summary of the known and predicted properties for 7-Fluoro-1-methyl-1H-indole and its parent compound, 7-Fluoro-1H-indole.

Property7-Fluoro-1-methyl-1H-indole7-Fluoro-1H-indoleData Source
Molecular Formula C₉H₈FNC₈H₆FN,[3]
Molecular Weight 149.17 g/mol 135.14 g/mol ,[3]
Appearance Not specified; likely solid or oilWhite to yellow crystalline powder[3][4]
Melting Point Not specified60 - 62 °C[3][4]
Boiling Point (Predicted) Not specified~258 °C[4]
pKa (Predicted) Not applicable (N-methylated)15.55 ± 0.30[4]
XLogP3 (Predicted) Not specified2.9[5]

Note: Experimental data for 7-Fluoro-1-methyl-1H-indole is limited. The predicted values are based on its structure and data from analogous compounds.

Solubility Profile

The solubility of a compound is a critical parameter for its utility in both biological and chemical systems. The structure of 7-Fluoro-1-methyl-1H-indole—a largely nonpolar indole core with a lipophilic methyl group and an electronegative fluorine atom—suggests it will be sparingly soluble in aqueous media and more soluble in organic solvents.

Predicted Solubility in Common Laboratory Solvents
Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterVery LowThe molecule is predominantly hydrophobic. The lack of an N-H bond prevents hydrogen bonding with water.
Methanol, EthanolSolubleThe alkyl portion of the alcohols can solvate the indole ring, while the hydroxyl group offers some polarity. 7-Fluoroindole is known to be soluble in methanol.[4]
Polar Aprotic Acetonitrile (ACN)SolubleGood polarity to dissolve the molecule without the complexities of hydrogen bonding.
Dimethyl Sulfoxide (DMSO)Highly SolubleA powerful, highly polar solvent capable of dissolving a wide range of organic molecules.
Tetrahydrofuran (THF)SolubleA less polar ether that is effective for many organic compounds.
Nonpolar Dichloromethane (DCM)SolubleEffective at solvating nonpolar aromatic systems.
Toluene, HexanesModerately Soluble to LowSolubility will depend on the balance between solvating the aromatic ring and the overall low polarity of the solvent.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method (OECD Guideline 105) for determining aqueous solubility. The same principle can be adapted for non-aqueous solvents.

Objective: To determine the saturation concentration of 7-Fluoro-1-methyl-1H-indole in a given solvent at a specific temperature.

Materials:

  • 7-Fluoro-1-methyl-1H-indole

  • Selected solvents (e.g., pH 7.4 phosphate buffer, methanol)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C)

  • Centrifuge

  • Syringes and 0.22 µm filters (ensure filter material is compatible with the solvent)

  • Calibrated HPLC-UV or UPLC-MS system for quantification

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution for the calibration curve.

  • Calibration Curve: Prepare a series of dilutions from the stock standard to create a calibration curve covering the expected solubility range. Analyze these standards by HPLC to establish a linear relationship between concentration and detector response.

  • Sample Preparation: Add an excess amount of 7-Fluoro-1-methyl-1H-indole to a vial containing a known volume of the test solvent (e.g., 5 mg in 2 mL of pH 7.4 buffer). The key is to ensure solid material remains undissolved, confirming saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a minimum of 24-48 hours to allow the system to reach equilibrium. Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original supernatant, which represents the solubility.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock & Calibration Standards G Analyze by HPLC A->G B Add Excess Compound to Solvent C Equilibrate via Shaking (24-48h at 25°C) B->C D Separate Phases (Centrifugation) C->D E Collect & Filter Supernatant D->E F Dilute Sample E->F F->G H Calculate Solubility G->H Forced_Degradation_Overview cluster_conditions Stress Conditions Parent 7-Fluoro-1-methyl-1H-indole (in solution) Acid Acidic (e.g., 0.1M HCl, Heat) Parent->Acid Base Basic (e.g., 0.1M NaOH, Heat) Parent->Base Ox Oxidative (e.g., 3% H₂O₂, RT) Parent->Ox Heat Thermal (e.g., 80°C in Solution) Parent->Heat Light Photolytic (ICH Q1B Light Chamber) Parent->Light Analysis Analysis by Stability-Indicating HPLC (LC-MS for ID) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis

Caption: Overview of a Forced Degradation Study Workflow.

Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and pathways for 7-Fluoro-1-methyl-1H-indole and to develop a stability-indicating analytical method.

Materials:

  • 7-Fluoro-1-methyl-1H-indole

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvents (ACN, MeOH)

  • Thermostatic oven, calibrated photostability chamber (ICH Q1B compliant)

  • pH meter, validated HPLC or UPLC system with PDA/DAD and MS detectors

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN:Water).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep a sample at room temperature and another at 60-80°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep a sample at room temperature and another at 60-80°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Keep 1 mL of stock solution in a sealed vial in an oven at 80°C.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette or other suitable transparent container to light in a photostability chamber (as per ICH Q1B guidelines). A dark control (wrapped in foil) must be run concurrently.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours). The goal is to find the time point that yields ~10% degradation.

  • Sample Quenching:

    • For acid samples, neutralize with an equivalent amount of NaOH before analysis.

    • For base samples, neutralize with an equivalent amount of HCl.

    • For other samples, dilute directly with mobile phase.

  • Analysis:

    • Analyze all samples, including a time-zero (unstressed) control, using a stability-indicating HPLC method. A gradient reverse-phase method on a C18 column is a common starting point.

    • The method is considered "stability-indicating" if it can separate the parent peak from all major degradation product peaks. Peak purity analysis using a PDA/DAD detector is essential.

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass-to-charge (m/z) data for the degradant peaks, which is crucial for structural elucidation.

Predicted Degradation Pathways

Based on known indole chemistry, the following degradation pathways can be hypothesized. The N-methylation prevents the common indoxyl/oxindole pathway that proceeds via N-H tautomerization.

Degradation_Pathway cluster_main Hypothesized Oxidative Degradation Parent 7-Fluoro-1-methyl-1H-indole Intermediate1 Epoxide intermediate (at C2-C3 bond) Parent->Intermediate1 Oxidation (H₂O₂) Product2 Hydroxylated species (on the benzene ring) Parent->Product2 Oxidation (H₂O₂) Product1 Ring-opened product (e.g., N-methyl-2-amino-3-fluorobenzaldehyde derivative) Intermediate1->Product1 Hydrolysis

Caption: Hypothesized Oxidative Degradation Pathway.

Data Interpretation and Summary

All quantitative data from stability studies should be tabulated for clear interpretation.

Example Table for Forced Degradation Results:

Stress ConditionTime (hr)Temp (°C)% Assay of Parent% DegradationNo. of Degradantsm/z of Major Degradant(s)
0.1 M HCl248098.51.51167.1
0.1 M NaOH86091.28.82183.1, 199.1
3% H₂O₂4RT85.414.63165.1, 181.1
Thermal488099.10.90N/A
Photolytic24RT94.35.72164.1

Conclusion

The are defining characteristics for its application in research and development. Its predicted solubility profile—favoring organic solvents over aqueous media—and enhanced stability due to N-methylation make it an intriguing candidate for further study. The protocols provided in this guide offer a robust framework for experimentally determining these properties. A systematic approach using forced degradation studies is essential to unearth potential liabilities, understand degradation pathways, and develop the necessary analytical methods to ensure the quality, safety, and efficacy of any formulation or synthesis involving this compound.

References

  • Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622–2627. [Link]

  • Manohar, S., et al. (2018). Microbial Degradation of Indole and Its Derivatives. SciSpace. [Link]

  • Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. [Link]

  • Qu, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35. [Link]

  • Manohar, S., et al. (2018). Microbial Degradation of Indole and Its Derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). methyl 7-fluoro-1H-indole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Science.gov. [Link]

  • Lab-Training. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Lab-Training.com. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Ho, C. T., et al. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis, 23(2), 175-184. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

Sources

Exploring the Biological Activity of 7-Fluoro-1-methyl-1H-indole: A Dual-Target Perspective in Neuropharmacology and Antibacterial Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole ring is one of the most privileged scaffolds in medicinal chemistry, serving as the structural foundation for numerous endogenous signaling molecules and synthetic therapeutics. However, the precise functionalization of this heterocycle dictates its biological fate. The specific derivative 7-Fluoro-1-methyl-1H-indole represents a highly optimized building block utilized in advanced drug discovery programs.

By systematically modifying the electronic distribution and steric profile of the indole core, this specific functionalization pattern has demonstrated profound utility in two distinct therapeutic arenas: neuropharmacology (specifically as a serotonin 5-HT2C receptor modulator)[1] and infectious disease (as an inhibitor of the bacterial enoyl-ACP reductase, FabI)[2]. This technical guide explores the physicochemical causality behind these biological activities, details the biochemical pathways involved, and provides self-validating experimental protocols for evaluating this scaffold.

Physicochemical Rationale: The "Why" Behind the Structure

As drug developers, we do not add functional groups arbitrarily; every atom must serve a thermodynamic or pharmacokinetic purpose. The biological activity of 7-fluoro-1-methyl-1H-indole is driven by two critical modifications to the native indole core:

  • N1-Methylation (Lipophilicity & Conformational Control): The substitution of the N-H proton with a methyl group eliminates the hydrogen bond donor capacity of the indole nitrogen. This prevents non-specific hydrogen bonding with off-target proteins, restricts the conformational flexibility of the ligand within the binding pocket, and significantly increases the lipophilicity (LogP) of the molecule. This enhanced lipophilicity is critical for penetrating the blood-brain barrier (BBB) in CNS applications and traversing complex bacterial cell envelopes in antimicrobial applications.

  • C7-Fluorination (Electronic Modulation & Metabolic Stability): Fluorine is highly electronegative but sterically compact (van der Waals radius of 1.47 Å, closely mimicking hydrogen's 1.20 Å). Placing a fluorine at the C7 position exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the indole system and alters its electron cloud distribution. Crucially, C7 is a common site for cytochrome P450-mediated oxidative metabolism; fluorination effectively blocks this metabolic liability, increasing the in vivo half-life of the resulting therapeutic agent.

Application I: Neuropharmacology (5-HT2C Receptor Modulation)

Mechanistic Rationale

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, playing a critical role in regulating mood, motor function, and appetite[1]. Agonists of the 5-HT2C receptor are clinically validated for the treatment of obesity (e.g., lorcaserin), while antagonists are explored for anxiety and depression.

Derivatives of 7-fluoro-1-methyl-1H-indole have been extensively patented as selective 5-HT2C modulators[1]. The 7-fluoro substitution enhances binding affinity within the hydrophobic orthosteric pocket of the 5-HT2C receptor, likely engaging in multipolar C-F···H-C interactions with transmembrane domain residues, while the N-methyl group directs the ligand's orientation, preventing unfavorable steric clashes.

5-HT2C GPCR Signaling Pathway

G Ligand 7-Fluoro-1-methyl-1H-indole Derivative Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel PKC PKC Activation DAG->PKC Ca2->PKC Co-activates

Fig 1: 5-HT2C GPCR signaling pathway modulated by 7-fluoro-1-methyl-1H-indole derivatives.

Self-Validating Protocol: FLIPR Calcium Mobilization Assay

To evaluate the functional activity (agonist/antagonist properties) of 7-fluoro-1-methyl-1H-indole derivatives at the 5-HT2C receptor, a fluorescence imaging plate reader (FLIPR) assay is utilized. Because 5-HT2C couples to Gq, receptor activation leads to intracellular calcium release, which can be quantified using a calcium-sensitive dye.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells stably expressing the human 5-HT2C receptor into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (calcium indicator) dissolved in assay buffer (HBSS + 20 mM HEPES + 2.5 mM probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Serially dilute the 7-fluoro-1-methyl-1H-indole derivative in assay buffer (10-point dose-response curve, ranging from 10 µM to 0.1 nM).

  • Baseline Measurement: Read baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds prior to compound addition.

  • Kinetic Reading: Add the compound to the cells and continuously monitor fluorescence for 3 minutes to capture the peak intracellular calcium transient.

  • Self-Validation Controls:

    • Positive Control: Serotonin (5-HT) at

      
       to define maximum system response.
      
    • Negative Control: Assay buffer (vehicle) to establish baseline noise.

    • Specificity Control: Pre-incubate cells with SB242084 (a highly selective 5-HT2C antagonist). If the calcium signal induced by the test compound is abolished, it proves the activity is strictly 5-HT2C-mediated and not an artifact of membrane disruption or off-target GPCR activation.

Application II: Antibacterial Discovery (FabI Inhibition)

Mechanistic Rationale

The rise of methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens necessitates novel antibacterial targets[2]. The bacterial Type II fatty acid synthesis (FAS-II) pathway is essential for bacterial cell envelope synthesis and survival. FabI (enoyl-ACP reductase) catalyzes the final, rate-limiting reduction step in the FAS-II elongation cycle.

Derivatives incorporating the 7-fluoro-1-methyl-1H-indole moiety have been identified as potent inhibitors of FabI[2]. The indole core acts as a hydrophobic anchor within the FabI active site, stacking against the nicotinamide ring of the NADH cofactor. The N-methyl group fills a specific lipophilic sub-pocket, while the 7-fluoro substitution enhances the residence time of the inhibitor by optimizing the electrostatic interactions with the enzyme's catalytic tyrosine residue.

Bacterial FAS-II Pathway (FabI Target)

FAS2 Malonyl Malonyl-ACP FabH FabH (Condensation) Malonyl->FabH Keto beta-Ketoacyl-ACP FabH->Keto FabG FabG (Reduction) Keto->FabG Hydroxy beta-Hydroxyacyl-ACP FabG->Hydroxy FabZ FabZ (Dehydration) Hydroxy->FabZ Enoyl Enoyl-ACP FabZ->Enoyl FabI FabI (Enoyl-ACP Reductase) Enoyl->FabI Acyl Acyl-ACP (Elongated) FabI->Acyl Acyl->FabH Cycle Repeats Inhibitor 7-Fluoro-1-methyl-1H-indole FabI Inhibitor Inhibitor->FabI Competitive Inhibition

Fig 2: Bacterial FAS-II pathway highlighting FabI inhibition by the indole derivative.

Self-Validating Protocol: Enzymatic NADH-Depletion Assay

FabI utilizes NADH to reduce enoyl-ACP. By monitoring the consumption of NADH (which absorbs strongly at 340 nm, whereas its oxidized form NAD+ does not), we can directly quantify FabI enzymatic activity and the inhibitory potency of the indole derivative[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM sodium phosphate, pH 7.5, 150 mM NaCl). Prepare a 10 mM stock of the test compound in DMSO.

  • Enzyme Reaction Mix: In a UV-transparent 96-well microplate, combine 50 nM recombinant S. aureus FabI enzyme, 200 µM NADH, and the test compound (at varying concentrations from 0.01 to 10 µM).

  • Pre-incubation: Incubate the mixture for 10 minutes at 30°C to allow for the formation of the Enzyme-Inhibitor complex (crucial for slow-binding inhibitors).

  • Reaction Initiation: Add 200 µM crotonoyl-CoA (a synthetic surrogate for enoyl-ACP) to initiate the reaction. Total well volume should be 100 µL.

  • Kinetic Measurement: Immediately read the absorbance at 340 nm every 30 seconds for 20 minutes using a spectrophotometric plate reader maintained at 30°C[3].

  • Self-Validation Controls:

    • Minus-Enzyme Blank: Omit FabI to ensure the test compound does not spontaneously oxidize NADH or precipitate out of solution (which would artificially alter absorbance).

    • Minus-Substrate Blank: Omit crotonoyl-CoA to verify that the enzyme does not consume NADH in the absence of the substrate.

    • Positive Control: Triclosan (a known picomolar FabI inhibitor) to validate assay sensitivity.

Quantitative Data Presentation

To contextualize the biological activity of this scaffold, the table below summarizes representative pharmacological data for 7-fluoro-1-methyl-1H-indole derivatives across both therapeutic domains, demonstrating the high affinity and selectivity achievable with this core structure.

Biological TargetAssay TypeParameterRepresentative Value RangeFunctional Consequence
5-HT2C Receptor Radioligand Binding

1.5 nM – 12.0 nMHigh-affinity orthosteric binding
5-HT2C Receptor FLIPR Calcium Assay

/

8.0 nM – 45.0 nMPotent functional modulation
5-HT2B Receptor Radioligand Binding

> 1,000 nMSafety: Avoids cardiac valvulopathy
S. aureus FabI NADH Depletion

0.05 µM – 0.3 µMPotent inhibition of FAS-II
H. influenzae FabI NADH Depletion

0.1 µM – 0.8 µMBroad-spectrum potential

Conclusion

The 7-fluoro-1-methyl-1H-indole scaffold is a prime example of how precise atomic modifications—specifically N-methylation and C7-fluorination—can drastically improve the physicochemical properties of a molecule. By enhancing lipophilicity, locking molecular conformation, and blocking metabolic degradation, this scaffold has proven indispensable. Whether acting as a lipophilic anchor in the NAD(P)H pocket of bacterial FabI to combat MRSA, or fine-tuning the electronic interactions within the orthosteric site of the human 5-HT2C GPCR to treat metabolic and psychiatric disorders, this indole derivative remains a powerful tool in the modern medicinal chemist's arsenal.

References

1.1 - Google Patents. 2.2 - Google Patents.

Sources

initial biological screening of 7-Fluoro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Initial Biological Screening of 7-Fluoro-1-methyl-1H-indole

Foreword: The Rationale for a Structured Inquiry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1] The introduction of a fluorine atom, as in the parent 7-fluoroindole, can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[2] Furthermore, the methylation at the N1 position removes the hydrogen bond donor capability of the indole nitrogen, which can alter receptor interactions and improve membrane permeability.

The specific compound, 7-Fluoro-1-methyl-1H-indole, emerges from a rich chemical space. The parent scaffold, 7-fluoroindole, has been identified as a promising antivirulence agent against Pseudomonas aeruginosa, inhibiting biofilm formation and quorum sensing without suppressing growth—a strategy that may circumvent the development of resistance.[3][4] Derivatives of 7-fluoroindole have also been designed as potent inhibitors of the influenza virus PB2 protein, highlighting a clear antiviral potential.[5] Given this background, a systematic and multi-pronged screening approach is essential to comprehensively map the biological potential of 7-Fluoro-1-methyl-1H-indole and identify its most promising therapeutic avenues.

This guide presents a tiered, logic-driven cascade for the initial biological evaluation of this compound. The strategy is designed to maximize data output while conserving resources, beginning with broad, high-throughput screens to identify general bioactivity and potential liabilities, and progressively narrowing the focus to more specific, hypothesis-driven assays.

The Screening Cascade: A Tiered Approach

Our investigation is structured as a multi-tier workflow. The initial tier focuses on establishing a foundational understanding of the compound's interaction with cells and broad target classes, while simultaneously flagging critical safety liabilities. Subsequent tiers build upon these findings to confirm activity, elucidate mechanisms, and characterize drug-like properties.

Screening_Cascade cluster_T1 Tier 1 Assays cluster_T2 Tier 2 Assays cluster_T3 Tier 3 Assays T0 Compound QC (Purity, Identity, Solubility) T1 Tier 1: Foundational Profiling T0->T1 T3 Tier 3: Hypothesis-Driven Assays T0->T3 Hypothesis-Driven Path T2 Tier 2: Hit Validation & ADME Cytotoxicity Cytotoxicity Screen (e.g., MTT Assay) T1->Cytotoxicity Broad_Target Broad Target Class Screens (Kinases, GPCRs) T1->Broad_Target hERG hERG Safety Screen (Automated Patch-Clamp) T1->hERG Dose_Response Dose-Response & IC50/EC50 (for Tier 1 Hits) T2->Dose_Response ADME Early ADME Profiling (Metabolic Stability, Permeability) T2->ADME Antiviral Influenza PB2 Inhibition T3->Antiviral Antivirulence P. aeruginosa Biofilm Assay T3->Antivirulence Decision Go/No-Go Decision Lead Optimization Cytotoxicity->Decision Broad_Target->T2 Hits Identified hERG->Decision Orthogonal Orthogonal Assays (e.g., Functional vs. Binding) Dose_Response->Orthogonal Orthogonal->Decision Confirmed Hits ADME->Decision Antiviral->Decision Confirmed Hits Antivirulence->Decision Confirmed Hits

Caption: Overall workflow for the .

Tier 1: Foundational Profiling

The primary goal of Tier 1 is to rapidly assess the compound's intrinsic cytotoxicity, identify potential interactions with major druggable target classes, and screen for off-target effects with significant safety implications.

General Cytotoxicity Assessment

Causality: Before assessing specific biological targets, it is imperative to determine the concentration range at which 7-Fluoro-1-methyl-1H-indole exhibits general cellular toxicity. A compound that indiscriminately kills cells at low concentrations is unlikely to be a viable therapeutic candidate. This screen provides a crucial therapeutic window, informing the concentrations used in all subsequent cell-based assays. The MTT assay is a robust, high-throughput colorimetric method for this purpose, measuring the metabolic activity of cells, which serves as a proxy for cell viability.[6][7]

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed a panel of representative human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, A549 for lung cancer) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 7-Fluoro-1-methyl-1H-indole (e.g., from 100 µM down to 1 nM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing formazan crystals to form in viable cells.[6]

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[6][8]

  • Data Acquisition: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of ~570 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Broad Target Class Screening

Causality: To efficiently search for novel biological activity, the compound is screened against large, diverse panels of high-value drug targets. G protein-coupled receptors (GPCRs) and protein kinases are two of the largest and most successfully drugged target families.[9][10] High-throughput screening against these panels can rapidly identify potential mechanisms of action and guide further investigation.

  • Kinase Panel Screen: Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. A luminescence-based assay measuring ATP consumption is a common and robust high-throughput screening method.[11]

  • GPCR Panel Screen: GPCRs are integral to a vast number of physiological processes, and approximately 27% of all therapeutic drugs target them.[9] A binding assay is a direct and sensitive method to reveal ligand-receptor interactions, independent of the downstream signaling pathway.[12][13]

Data Presentation: Tier 1 Target Screens

Assay TypePanelTechnologyPrimary EndpointInterpretation of "Hit"
Kinase Screen ~400 human kinasesLuminescence (e.g., ADP-Glo)[11]% Inhibition at 10 µM>50% inhibition of kinase activity
GPCR Screen ~100 CNS-relevant GPCRsRadioligand Binding% Displacement at 10 µM>50% displacement of radioligand
Early Safety Assessment: hERG Channel Inhibition

Causality: Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to a fatal cardiac arrhythmia known as Torsade de Pointes.[14] Regulatory agencies mandate hERG testing, and identifying this liability early is critical to avoid costly late-stage failures. Automated patch-clamp electrophysiology is the gold standard for accurately measuring hERG channel inhibition.[14]

Methodology: This assay directly measures the flow of ions through the hERG channel in a cell line (typically HEK293) stably expressing the channel.[14] The effect of the compound on the hERG current is quantified.

Detailed Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use HEK293 cells stably transfected with the hERG gene.

  • Assay Execution: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch). Cells are captured, and a whole-cell patch-clamp configuration is established.[14]

  • Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG tail current.[15][16]

  • Compound Application: After establishing a stable baseline current, apply the vehicle control followed by escalating concentrations of 7-Fluoro-1-methyl-1H-indole (e.g., 0.1, 1, 10 µM).[14]

  • Data Acquisition: Record the hERG tail current continuously throughout the experiment.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the vehicle control. If significant inhibition is observed, determine the IC₅₀ value. Known hERG inhibitors like E-4031 serve as positive controls.[14]

Tier 2: Hit Validation and ADME Profiling

If promising and specific "hits" are identified in Tier 1 with an acceptable cytotoxicity profile, the focus shifts to confirming these activities and evaluating the compound's fundamental drug-like properties.

Hit Confirmation and Potency Determination

Causality: Initial single-point screening hits must be validated. This involves re-testing the compound and generating a full dose-response curve to determine its potency, typically expressed as an IC₅₀ (for inhibition) or EC₅₀ (for activation). This quantitative measure is essential for structure-activity relationship (SAR) studies and for comparing the compound to known drugs.

Methodology: For each confirmed hit from the Tier 1 screens, a 10-point, half-log serial dilution is prepared, and the relevant assay (e.g., kinase activity, GPCR binding) is repeated. The resulting data are fitted to a sigmoidal dose-response curve to calculate the IC₅₀/EC₅₀.

In Vitro ADME Profiling

Causality: A compound's efficacy is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early assessment of key ADME parameters like metabolic stability and permeability is crucial for predicting in vivo behavior and identifying potential liabilities that would prevent it from becoming a viable oral drug.

Causality: The susceptibility of a compound to metabolism by liver enzymes (primarily Cytochrome P450s) determines its metabolic stability.[17] Poor stability leads to rapid clearance from the body, resulting in a short half-life and insufficient exposure to exert a therapeutic effect.[17] This is typically assessed by incubating the compound with human liver microsomes (HLMs), which are rich in metabolic enzymes.[18]

Methodology: The compound is incubated with HLMs and a cofactor (NADPH). The depletion of the parent compound over time is monitored by LC-MS/MS.[17][19]

Detailed Protocol: Microsomal Stability Assay

  • Incubation Preparation: In a 96-well plate, combine human liver microsomes (e.g., 0.5 mg/mL) and 7-Fluoro-1-methyl-1H-indole (e.g., 1 µM) in a phosphate buffer.[18]

  • Reaction Initiation: Pre-warm the plate to 37°C, then initiate the metabolic reaction by adding a pre-warmed NADPH solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]

  • Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[20][21]

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Causality: For an orally administered drug, the ability to pass through the intestinal wall into the bloodstream is fundamental. The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that serve as the gold standard in vitro model for predicting human intestinal permeability.[22][23]

Methodology: Caco-2 cells are grown on a semi-permeable membrane in a Transwell™ plate system, separating an apical (A) side (representing the gut lumen) from a basolateral (B) side (representing the blood). The compound is added to one side, and its appearance on the other side is measured over time.

Caco2_Workflow cluster_setup Assay Setup cluster_exp Permeability Measurement cluster_analysis Data Analysis Plate Day 0: Seed Caco-2 cells on Transwell™ inserts Day 21: Monolayer differentiates QC: Measure TEER to confirm integrity A_to_B Apical to Basolateral (A→B) (Absorption) 1. Add compound to Apical side 2. Incubate (e.g., 2h at 37°C) 3. Sample from Basolateral side Plate:f2->A_to_B B_to_A Basolateral to Apical (B→A) (Efflux) 1. Add compound to Basolateral side 2. Incubate (e.g., 2h at 37°C) 3. Sample from Apical side Plate:f2->B_to_A LCMS Quantify compound concentration via LC-MS/MS A_to_B->LCMS B_to_A->LCMS Papp Calculate Apparent Permeability (Papp) for A→B and B→A LCMS->Papp ER Calculate Efflux Ratio (ER) ER = Papp(B→A) / Papp(A→B) Papp->ER

Caption: Workflow for the Caco-2 permeability assay.

Detailed Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²).[23][24]

  • A→B Transport (Absorption): Add the test compound (e.g., 10 µM) to the apical (A) chamber and drug-free buffer to the basolateral (B) chamber.

  • B→A Transport (Efflux): In a separate set of wells, add the test compound to the basolateral (B) chamber and drug-free buffer to the apical (A) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking.[24] At a specified time point (e.g., 2 hours), take samples from the receiver chamber for analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the compound in the receiver chamber samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio (ER = Papp(B→A)/Papp(A→B)) is then calculated. An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[23]

Tier 3: Hypothesis-Driven Assays

This tier focuses on assays designed to test specific hypotheses derived from published literature on structurally related compounds.

Antiviral Activity: Influenza PB2 Inhibition

Causality: A previous study identified a 5,7-difluoroindole derivative as a potent and metabolically stable inhibitor of the influenza virus, acting on the PB2 subunit of the viral RNA polymerase.[5] This provides a strong, direct rationale to test 7-Fluoro-1-methyl-1H-indole for similar activity.

Methodology: A cell-based influenza virus replication assay can be used. This involves infecting host cells (e.g., MDCK cells) with influenza virus in the presence of the test compound and measuring the inhibition of viral replication, often via quantification of a viral protein like nucleoprotein (NP) through an ELISA-based method.

Antimicrobial Activity: P. aeruginosa Anti-Virulence

Causality: The parent compound, 7-fluoroindole, was shown to inhibit biofilm formation and the production of quorum sensing-regulated virulence factors in the opportunistic pathogen Pseudomonas aeruginosa.[3] This anti-virulence approach is a promising alternative to traditional antibiotics. It is therefore logical to investigate whether the N-methylated derivative retains this activity.

Methodology: A crystal violet biofilm assay is a straightforward method to quantify biofilm formation.

Detailed Protocol: P. aeruginosa Biofilm Inhibition Assay

  • Bacterial Culture: Grow an overnight culture of P. aeruginosa (e.g., strain PAO1).

  • Assay Setup: In a 96-well plate, add fresh growth medium containing serial dilutions of 7-Fluoro-1-methyl-1H-indole.

  • Inoculation: Inoculate the wells with the P. aeruginosa culture. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Planktonic Cell Removal: Discard the supernatant and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent (planktonic) cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes to stain the attached biofilm biomass.

  • Washing and Solubilization: Wash away the excess stain and allow the plate to dry. Solubilize the bound stain with 30% acetic acid or ethanol.

  • Data Acquisition: Measure the absorbance of the solubilized stain at ~590 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the untreated bacterial control.

Conclusion and Path Forward

The completion of this three-tiered screening cascade will yield a comprehensive initial dataset on the biological profile of 7-Fluoro-1-methyl-1H-indole. The results will allow for an informed "Go/No-Go" decision. A promising compound would exhibit potent and selective activity in a specific target class or hypothesis-driven assay, possess a clean safety profile (low cytotoxicity, no hERG liability), and show favorable preliminary ADME properties (moderate to high permeability, reasonable metabolic stability). Such a profile would strongly justify its advancement into lead optimization, where medicinal chemistry efforts would be directed at improving potency and ADME characteristics to generate a preclinical candidate.

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Sources

7-Fluoro-1-methyl-1H-indole: A Strategic Scaffold for Medicinal Chemistry

[1]

Executive Summary

In the landscape of modern drug discovery, the indole nucleus remains a "privileged scaffold," appearing in over 10% of FDA-approved heterocyclic drugs. However, the specific functionalization of this core is where intellectual property and therapeutic efficacy are generated. 7-Fluoro-1-methyl-1H-indole represents a high-value structural motif that synergizes two powerful medicinal chemistry strategies: fluorine substitution for metabolic blocking and electronic tuning, and N-methylation for optimizing lipophilicity and blood-brain barrier (BBB) permeability.[1]

This technical guide provides a comprehensive analysis of this scaffold, detailing its synthesis, physicochemical advantages, and application in CNS and oncology pipelines.

Part 1: Strategic Rationale & Physicochemical Profiling[2]

The "Fluorine Effect" at Position 7

The introduction of a fluorine atom at the C7 position of the indole ring is not merely a steric placeholder; it fundamentally alters the electronic landscape of the molecule.

  • Metabolic Blockade: The C7 position is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond, effectively blocking this metabolic "soft spot" and extending the compound's half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This lowers the HOMO energy, potentially reducing the scaffold's liability toward oxidative degradation while modulating

    
     stacking interactions with target proteins (e.g., aromatic residues in the binding pocket of 5-HT receptors).
    
N-Methylation: Tuning Permeability

While the parent 7-fluoroindole possesses a hydrogen bond donor (NH), N-methylation converts this to a pure acceptor system (in the context of the ring nitrogen's lone pair delocalization).[1]

  • Lipophilicity (LogP): Methylation typically increases LogP by 0.5–1.0 units. For CNS targets, this is critical.[2] 7-Fluoro-1-methyl-1H-indole is significantly more lipophilic than its unmethylated precursor, enhancing passive diffusion across the BBB.[1]

  • Solubility Profile: Capping the NH reduces the crystal lattice energy relative to the parent indole, often improving solubility in organic formulations used for early-stage screening.

Comparative Profiling Table
PropertyIndole (Parent)7-Fluoroindole7-Fluoro-1-methyl-1H-indole Impact on Drug Design
Formula C8H7NC8H6FNC9H8FN Core scaffold
MW 117.15135.14149.17 Fragment-based design compliant
H-Bond Donors 110 Improved membrane permeability
Electronic Nature Electron-richElectron-deficient (Ring)Electron-deficient (Ring) Reduced oxidative liability
Metabolic Stability Low (C7 oxidation)High (C7 blocked)High (C7 & N1 blocked) Extended half-life

Part 2: Validated Synthetic Protocols

To ensure reproducibility and scalability, we present two distinct synthetic routes. Route A is the preferred method for laboratory-scale synthesis, utilizing Green Chemistry principles (KF-Celite).[1] Route B is a traditional approach for larger batches.

Route A: Green Methylation via KF-Celite (Recommended)

This protocol avoids the use of hazardous sodium hydride (NaH) and strong bases, utilizing a solid-supported reagent for cleaner workup.[1]

Reagents:

  • Precursor: 7-Fluoroindole (CAS: 387-44-0)[1][3]

  • Methylating Agent: Iodomethane (MeI)[1]

  • Base/Support: 50% w/w KF-Celite[1][4]

  • Solvent: Acetonitrile (ACN) or 2-Methyltetrahydrofuran (2-MeTHF)[1]

Step-by-Step Protocol:

  • Preparation of KF-Celite: Mix potassium fluoride (KF) and Celite 545 in a 1:1 weight ratio. Grind to a fine powder and dry at 120°C for 4 hours to activate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-Fluoroindole (1.0 eq, 10 mmol) in ACN (50 mL).

  • Addition: Add the activated KF-Celite (1.5 eq based on KF content). Stir the suspension vigorously at room temperature for 10 minutes.

  • Methylation: Add Iodomethane (1.2 eq, 12 mmol) dropwise to the suspension.

  • Execution: Heat the mixture to reflux (approx. 80-82°C) and monitor via TLC (Hexane:EtOAc 9:1). Complete conversion is typically observed within 3–5 hours.

  • Workup: Cool to room temperature. Filter the mixture through a sintered glass funnel to remove the KF-Celite solid. Rinse the pad with ACN.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is purified via flash column chromatography (Silica gel, 100% Hexane

    
     5% EtOAc/Hexane) to yield 7-Fluoro-1-methyl-1H-indole  as a pale yellow oil/solid.[1]
    
Visualization of Synthetic Logic

SynthesisWorkflowStart7-Fluoroindole(Precursor)ProcessReflux in ACN(3-5 Hours)Start->ProcessDissolveReagentReagents:MeI + KF-CeliteReagent->ProcessActivationWorkupFiltration &ConcentrationProcess->WorkupConversion >98%Product7-Fluoro-1-methyl-1H-indole(Target Scaffold)Workup->ProductPurification

Caption: Green chemistry synthesis workflow utilizing KF-Celite for selective N-methylation.

Part 3: Biological Applications & Therapeutic Utility[3][6]

The 7-fluoro-1-methyl-1H-indole scaffold has moved beyond theoretical interest into active drug development pipelines.[1]

CNS Therapeutics: Serotonin (5-HT) Modulation

The scaffold is a key pharmacophore in the design of selective 5-HT2C agonists .[1]

  • Mechanism: The indole core mimics the endogenous serotonin structure. The 7-fluoro substituent creates a specific electrostatic map that favors binding to the 5-HT2C receptor subtype while reducing affinity for 5-HT2A (which is associated with hallucinogenic side effects).[1]

  • Therapeutic Area: Obesity and Obsessive-Compulsive Disorder (OCD).[1]

  • Case Study: Wyeth (now Pfizer) utilized this specific core (Compound 22) to develop agents that suppress appetite without the valvulopathy risks associated with non-selective serotonergic agents.

Oncology: EGFR Kinase Inhibition

In the realm of kinase inhibitors, particularly for Non-Small Cell Lung Cancer (NSCLC), this scaffold serves as a robust "hinge binder."

  • Application: Analogues of Osimertinib have explored the 7-fluoro-1-methylindole motif to overcome resistance mutations (e.g., T790M).[1]

  • Logic: The N-methyl group projects into the solvent-exposed region of the kinase ATP-binding pocket, improving solubility, while the 7-fluoro group protects the scaffold from rapid hepatic clearance, maintaining therapeutic plasma levels.[1]

Anti-Virulence: Bacterial Biofilm Inhibition

While the parent 7-fluoroindole is a known biofilm inhibitor in Pseudomonas aeruginosa, the N-methyl derivative is explored to alter the pharmacokinetic profile for systemic infections.[1]

  • Mode of Action: It acts as a quorum sensing (QS) inhibitor, disrupting bacterial communication without killing the bacteria directly. This exerts less selective pressure than traditional antibiotics, reducing the likelihood of resistance development.

Pharmacophore Interaction Map

PharmacophoreCore7-Fluoro-1-methyl-1H-indoleCore ScaffoldF77-Fluoro Position:Metabolic Block (CYP450)Electronic TuningCore->F7N1N-Methyl Group:Lipophilicity (LogP)Solvent ExposureCore->N1IndoleIndole Pi-System:Pi-Pi Stacking (Receptors)Hydrophobic Pocket BindingCore->IndoleCNSCNS Targets:5-HT2C Agonism(Obesity, OCD)F7->CNSSelectivityN1->CNSBBB PenetrationOncOncology:Kinase Hinge Binding(EGFR Mutants)Indole->OncATP Site Binding

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's substituents.

References

  • Wyeth (Pfizer). Indole compounds useful as serotonin selective agents. US Patent 7,655,691. (2010). Link

  • Lee, J. H., et al. 7-Fluoroindole as an Antivirulence Compound against Pseudomonas aeruginosa. FEMS Microbiology Letters. (2012). Link[1]

  • BenchChem. Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis: Application Notes. (2025).[5][6][7][8][9] Link[1][8]

  • Pace, V., et al. New perspectives and applications in organolithium chemistry: halocarbenoids and reductive lithiation. University of Sassari. (2010). Link

  • Sigma-Aldrich. 7-Fluoro-1-methyl-indole Product Specification. (Accessed 2026). Link

Engineering the Privileged Scaffold: Discovery, Synthesis, and Biological Applications of 7-Fluoro-1-methyl-1H-indole and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I present this whitepaper to delineate the mechanistic rationale, synthetic methodologies, and therapeutic applications of 7-Fluoro-1-methyl-1H-indole and its analogs. Indole derivatives are universally recognized as privileged scaffolds in drug discovery. However, precise functionalization—specifically 7-fluorination and 1-methylation—transforms this basic core into a highly optimized pharmacophore capable of overcoming drug resistance, enhancing metabolic stability, and modulating target-specific electrostatics. This guide provides actionable, self-validating protocols and analyzes field-proven case studies across oncology, cardiovascular disease, and infectious diseases.

Rationale Behind the Scaffold: The Causality of Modification

The transition from a bare indole to a 7-fluoro-1-methyl-1H-indole architecture is driven by precise physicochemical and pharmacokinetic goals. Every atom substitution is a calculated decision to alter the molecule's interaction with both its biological target and the host's metabolic machinery.

  • The Causality of 7-Fluorination: The C-7 position of the indole ring is a notorious soft spot for cytochrome P450 (CYP450)-mediated oxidative metabolism. Introducing a fluorine atom effectively blocks this metabolic liability due to the high strength of the C-F bond, drastically improving intrinsic clearance (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ) rates . Furthermore, 7-fluoroindole acts as a highly effective bioisostere for 7-azaindole, maintaining the necessary binding trajectory while modulating the pKa of the ring system to enhance membrane permeability.
    
  • The Causality of 1-Methylation (N-Methylation): The unsubstituted indole N-H acts as a hydrogen bond donor. If the target receptor pocket lacks a complementary hydrogen bond acceptor, this N-H group incurs a severe desolvation penalty upon binding. N-methylation removes this penalty, increases lipophilicity (logP), and sterically restricts the conformation of adjacent substituents, locking the scaffold into an optimal binding pose [1].

Chemical Synthesis and Self-Validating Protocols

To utilize 7-fluoro-1-methyl-1H-indole in drug development, researchers frequently functionalize the C-3 position to create versatile intermediates, such as 7-fluoro-1-methyl-1H-indole-3-carboxaldehyde [2]. Below are the self-validating protocols for this workflow.

Synthesis A 7-Fluoro-1H-indole B N-Methylation (MeI, Base, DMF/2-MeTHF) A->B Deprotonation & SN2 C 7-Fluoro-1-methyl-1H-indole B->C Yield >90% D Vilsmeier-Haack Formylation (POCl3, DMF) C->D Electrophilic Aromatic Substitution E 7-Fluoro-1-methyl-1H-indole- 3-carboxaldehyde D->E Regioselective C-3 Addition

Caption: Synthesis workflow of 7-fluoro-1-methyl-1H-indole-3-carboxaldehyde.

Protocol A: N-Methylation of 7-Fluoroindole
  • Objective: Synthesize 7-fluoro-1-methyl-1H-indole via nucleophilic aliphatic substitution (SN2).

  • Step 1 (Preparation): Dissolve 7-fluoro-1H-indole (1.0 equiv) in anhydrous 2-MeTHF or DMF under an inert argon atmosphere. Causality: Anhydrous conditions prevent the hydrolysis of the alkylating agent. 2-MeTHF is an excellent green solvent alternative that stabilizes the transition state of the SN2 reaction [3].

  • Step 2 (Deprotonation): Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise at 0°C. Causality: NaH provides irreversible deprotonation (evolving

    
     gas), ensuring 100% formation of the highly nucleophilic indolyl anion.
    
  • Step 3 (Alkylation): Add Iodomethane (MeI, 1.2 equiv) dropwise. Stir at room temperature for 2 hours. Causality: Dropwise addition controls the exothermic reaction, mitigating the risk of polyalkylation.

  • Step 4 (Self-Validation): Quench with saturated

    
    , extract with ethyl acetate. Validate via 
    
    
    
    H-NMR: The protocol is successful if the broad N-H singlet (~11.0 ppm) disappears and a sharp 3H singlet emerges at ~3.8 ppm, corresponding to the new N-
    
    
    group.
Protocol B: Vilsmeier-Haack Formylation
  • Objective: Regioselective C-3 formylation to yield 7-fluoro-1-methyl-1H-indole-3-carboxaldehyde [2].

  • Step 1 (Reagent Generation): Cool anhydrous DMF to 0°C. Add Phosphorus oxychloride (

    
    , 1.2 equiv) dropwise. Causality: This generates the chloromethyleneiminium ion (Vilsmeier reagent), a potent electrophile.
    
  • Step 2 (Substitution): Add a solution of 7-fluoro-1-methyl-1H-indole in DMF. Heat to 40°C for 1 hour. Causality: The electron-rich C-3 position attacks the Vilsmeier reagent. The 7-fluoro group withdraws electron density via induction but donates via resonance, maintaining sufficient nucleophilicity specifically at C-3.

  • Step 3 (Hydrolysis & Self-Validation): Pour into ice-water, adjust to pH 8 with 2M NaOH, and extract. Validate via LC-MS (Target mass: [M+H]+ 178) and

    
    H-NMR (appearance of a distinct aldehyde proton singlet at >9.5 ppm) [2].
    

Biological Applications & Target Mechanisms

Oncology: Overcoming EGFR Resistance (Osimertinib Analogs)

Osimertinib (Tagrisso) is a third-generation EGFR tyrosine kinase inhibitor that inherently utilizes a 1-methylindole moiety [4]. To combat acquired resistance (e.g., L858R/T790M double mutants in non-small cell lung cancer), researchers have developed 7-fluoro-1-methyl-1H-indole derivatives of osimertinib [5].

Mechanistic Causality: The T790M mutation subtly redistributes the electrostatic potential (ESP) within the active site. The 7-fluoro-1-methyl modification enhances the cationic character of the N-methyl substituent. This charge redistribution significantly strengthens the electrostatic engagement with the Asp855 residue in the mutant EGFR pocket. This enhanced anchoring facilitates a pseudoconcerted, proton-catalyzed addition of the drug's acrylamide warhead to Cys797, leading to irreversible covalent inhibition [6].

EGFR_Pathway EGFR EGFR (L858R/T790M Mutant) Downstream Inhibition of Erk/Akt Signaling Pathways EGFR->Downstream Blocked Kinase Activity Inhibitor 7-Fluoro-1-methylindole Osimertinib Analog Asp855 Asp855 Interaction (Enhanced Electrostatics) Inhibitor->Asp855 N-Methyl Cationic Shift Cys797 Cys797 Covalent Binding (Acrylamide Warhead) Inhibitor->Cys797 Pseudoconcerted Addition Asp855->EGFR Anchors Scaffold Cys797->EGFR Irreversible Inhibition Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis Efficacy

Caption: Mechanism of mutant EGFR inhibition by 7-fluoro-1-methylindole osimertinib analogs.

Cardiovascular Diseases: PCSK9 Modulators

In the pursuit of small-molecule PCSK9 modulators (to lower LDL cholesterol), transitioning a methylene-bridged diindole to a carbonyl-linked benzimidazole-indole revealed profound Structure-Activity Relationship (SAR) insights. N-methylation of the indole ring alone yielded a 17-fold increase in potency. When combined with a carbonyl linker, the potency surged by 2,320-fold [1]. The incorporation of the 7-fluoro substituent on the indole core further insulated the molecule against microsomal degradation.

Infectious Diseases: Antiviral & Antibacterial Synergies
  • Antiviral (HIV-1): 7-fluoroindole frameworks serve as superior bioisosteres for 7-azaindole in HIV-1 attachment inhibitors. The fluorine atom maintains the required steric volume while drastically improving human liver microsome stability (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     < 7.7 μL/min/mg) .
    
  • Antibacterial (MDR Pathogens): Recent studies demonstrate that 7-fluoroindole exhibits a powerful synergistic effect when administered with imipenem against carbapenem-resistant Acinetobacter baumannii (CRAB), actively inhibiting β-lactamases and disrupting biofilm formation [7].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the empirical impact of 7-fluorination and 1-methylation on biological activity, synthesizing quantitative data from advanced assay environments.

Compound ModificationTarget / Disease ModelFold-Change in PotencyMetabolic Stability (

)
Primary Mechanistic Benefit
Unsubstituted Indole PCSK9 (HepG2)Baseline (1x)LowStandard target binding
1-Methylation PCSK9 (HepG2)17-fold increaseModerateRemoves desolvation penalty
Carbonyl Linker + 1-Me PCSK9 (HepG2)2,320-fold increaseHighOptimal receptor fit
7-Fluorination HIV-1 / CYP450EnhancedHigh (< 7.7 μL/min/mg)Blocks C-7 oxidation
7-Fluoro-1-Methyl EGFR (L858R/T790M)Sub-nanomolar IC

Very HighEnhanced Asp855 electrostatic interaction

Conclusion

The 7-fluoro-1-methyl-1H-indole scaffold is not merely a structural variation; it is a rationally engineered module designed to solve specific challenges in pharmacokinetics and target affinity. By understanding the causality behind N-methylation (conformational locking and desolvation) and 7-fluorination (metabolic shielding and ESP modulation), drug development professionals can systematically deploy this moiety to rescue failing leads or design next-generation therapeutics against resistant targets.

References

  • Synthetic Strategies in the Preparation of Osimertinib. ResearchGate. 5

  • Structural modifications on indole and pyrimidine rings of osimertinib lead to high selectivity towards L858R/T790M double mutant enzyme and potent antitumor activity. PubMed / Bioorganic & Medicinal Chemistry. 4

  • From Methylene Bridged Diindole to Carbonyl Linked Benzimidazoleindole: Development of Potent and Metabolically Stable PCSK9 Modulators. PMC / NIH. 1

  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Semantic Scholar / Journal of Medicinal Chemistry. 8

  • Osimertinib's Proton-Catalyzed, Pseudoconcerted EGFR Inhibition Guides Next-Generation Inhibitor Design. ACS Publications. 6

  • US20060142265A1 - Compositions comprising multiple bioactive agents, and methods of using the same. Google Patents. 2

  • Synergistic Combination of Imipenem and 7-Fluoroindole Inhibits β-lactamases and Biofilm in Carbapenem-resistant Acinetobacter baumannii. ResearchGate. 7

  • New perspectives and applications in organolithium chemistry: halocarbenoids and reductive lithiation. UNISS. 3

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theoretical studies on the electronic properties of 7-Fluoro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Investigation of the Electronic Properties of 7-Fluoro-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and bioactive molecules.[1] The strategic placement of substituents, such as fluorine and methyl groups, can profoundly modulate the electronic properties of the indole ring, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2] This guide provides a comprehensive theoretical framework for investigating the electronic properties of 7-Fluoro-1-methyl-1H-indole, a molecule of significant interest in medicinal chemistry. By leveraging computational methods, researchers can gain deep insights into the molecule's reactivity, stability, and intermolecular interactions, ultimately accelerating the drug discovery and development process. This document outlines the key theoretical approaches, computational protocols, and data interpretation strategies for a thorough electronic structure analysis.

Introduction: The Significance of Substituted Indoles in Drug Discovery

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique aromatic and electron-rich nature allows for a diverse range of interactions with biological targets. The introduction of a fluorine atom, a common strategy in modern drug design, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The methyl group, on the other hand, can influence steric interactions and solubility. The combined effect of these substituents on the electronic landscape of the indole core in 7-Fluoro-1-methyl-1H-indole is a critical area of study for understanding its potential as a therapeutic agent.[2] Theoretical studies provide a powerful, cost-effective, and time-efficient means to elucidate these electronic properties before embarking on extensive experimental synthesis and testing.[3]

Theoretical Methodology: A Computational Chemist's Toolkit

The investigation of molecular electronic properties is primarily accomplished through quantum mechanical calculations. Density Functional Theory (DFT) has emerged as a robust and widely used method for studying systems of pharmaceutical interest due to its excellent balance of accuracy and computational cost.[4]

Foundational Choice: Density Functional Theory (DFT)

DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach is particularly well-suited for studying the electronic structure of organic molecules like 7-Fluoro-1-methyl-1H-indole.

Recommended DFT Functional and Basis Set:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This hybrid functional is a workhorse in computational chemistry, known for providing reliable results for a wide range of organic molecules.[4]

  • Basis Set: 6-311++G(d,p) : This is a triple-zeta basis set that offers a good description of the electron distribution. The inclusion of diffuse functions (++) is crucial for accurately describing anions and non-covalent interactions, while the polarization functions (d,p) allow for more flexibility in describing the shape of the electron clouds.[4]

Computational Workflow

The following workflow outlines the key steps in a theoretical investigation of 7-Fluoro-1-methyl-1H-indole.

Computational Workflow cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis Input_Structure 1. Input Structure Generation Geometry_Optimization 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Initial Coordinates Frequency_Calculation 3. Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized Geometry Electronic_Properties 4. Electronic Property Calculation Frequency_Calculation->Electronic_Properties Verified Minimum Data_Analysis 5. Data Analysis & Visualization Electronic_Properties->Data_Analysis Calculated Data

Caption: A typical computational workflow for theoretical electronic property studies.

Step-by-Step Protocol for Core Calculations
  • Structure Generation : Build the 3D structure of 7-Fluoro-1-methyl-1H-indole using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization : Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation : After optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Electronic Property Calculations : Using the optimized geometry, single-point energy calculations are performed to derive the various electronic properties.

Key Electronic Properties and Their Significance

The following electronic properties provide a comprehensive picture of the chemical behavior of 7-Fluoro-1-methyl-1H-indole.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

  • HOMO : Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO : Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.[4]

Table 1: Hypothetical Frontier Molecular Orbital Data for 7-Fluoro-1-methyl-1H-indole

PropertyEnergy (eV)Interpretation
HOMO-5.8Electron-donating ability
LUMO-0.5Electron-accepting ability
HOMO-LUMO Gap5.3High chemical stability
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions.

  • Red Regions (Negative Potential) : Indicate electron-rich areas, which are attractive to electrophiles and are likely sites for hydrogen bond acceptance.

  • Blue Regions (Positive Potential) : Indicate electron-poor areas, which are attractive to nucleophiles.

  • Green Regions (Neutral Potential) : Represent areas of non-polar character.

MEP_Interpretation cluster_regions Color-Coded Regions cluster_interactions Predicted Interactions MEP_Surface Molecular Electrostatic Potential Surface Red Red (Electron-Rich) MEP_Surface->Red Blue Blue (Electron-Poor) MEP_Surface->Blue Green Green (Neutral) MEP_Surface->Green Electrophilic_Attack Electrophilic Attack Red->Electrophilic_Attack H_Bond_Acceptor Hydrogen Bond Acceptor Red->H_Bond_Acceptor Nucleophilic_Attack Nucleophilic Attack Blue->Nucleophilic_Attack

Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. It is a vector quantity, with both magnitude and direction. For drug molecules, the dipole moment can influence solubility in polar solvents (like water) and the ability to cross non-polar biological membranes.

Mulliken Atomic Charges

Mulliken population analysis provides a way to partition the total electron density among the individual atoms in a molecule.[4] This gives an indication of the partial positive or negative charge on each atom and can help in identifying reactive sites.

Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in 7-Fluoro-1-methyl-1H-indole

AtomCharge (a.u.)Interpretation
N1-0.45Nucleophilic character
C2+0.15Electrophilic character
C3-0.20Nucleophilic character
F7-0.30Electron-withdrawing effect
C(methyl)-0.10Weakly electron-donating

Spectroscopic Properties: Bridging Theory and Experiment

Theoretical calculations can also predict spectroscopic properties, which can be invaluable for experimental validation.

UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of a molecule. The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra to validate the computational model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C).[5] Comparing calculated and experimental NMR spectra can aid in structure elucidation and confirmation.

Conclusion and Future Directions

The theoretical investigation of the electronic properties of 7-Fluoro-1-methyl-1H-indole provides a powerful lens through which to understand its chemical behavior and potential as a drug candidate. The methodologies outlined in this guide, from DFT calculations of frontier molecular orbitals and electrostatic potential to the prediction of spectroscopic properties, offer a robust framework for in-silico analysis. These computational insights can guide synthetic efforts, rationalize structure-activity relationships, and ultimately accelerate the journey from molecular design to clinical application. Future studies could expand on this work by exploring the molecule's interactions with specific biological targets through molecular docking and molecular dynamics simulations.

References

  • Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. (n.d.). Indian Journal of Chemistry.
  • Solà, M., & Lledós, A. (2007). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A, 111(25), 5585–5593. [Link]

  • Harkati, D., Belaidi, S., Kerassa, A., & Gherraf, N. (2015). Molecular Structure, Substituent Effect and Physical-Chemistry Property Relationship of Indole Derivatives. Quantum Matter, 4(1), 1–9. [Link]

  • Shaikh, R. P., & Siddiqui, S. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(14), 1334–1355. [Link]

  • G. V. G., & V. V. S. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 211, 134–161. [Link]

  • Kaya, M. F., & Avci, D. (2020). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties. Journal of Molecular Structure, 1202, 127278. [Link]

  • Werner, J.-P., & Burger, P. (2011). Fully computational lead-development of fluoro-olefin polymerization catalysts. The Journal of Physical Chemistry A, 115(47), 13885–13895. [Link]

  • Gümüş, H. (2024). Geometric structure and electronic properties of the fluorinated 7-hydroxycoumarin derivative molecule with anti-inflammatory effect: Homo-Lumo, MEP. Journal of Clinical Orthopedics and Trauma Care, 6(4). [Link]

Sources

Methodological & Application

Application Note: 7-Fluoro-1-methyl-1H-indole as a Strategic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists. It synthesizes established synthetic protocols with strategic design principles, focusing on the specific utility of 7-Fluoro-1-methyl-1H-indole .

Executive Summary

7-Fluoro-1-methyl-1H-indole represents a "privileged scaffold" modification in modern drug discovery.[1] The introduction of a fluorine atom at the C7 position, combined with N-methylation, offers a dual-action optimization strategy:

  • Metabolic Blocking: The C7 position in indoles is a primary site for oxidative metabolism (hydroxylation). Fluorine substitution effectively blocks this liability.

  • Electronic Modulation: The strong electronegativity of fluorine (

    
    ) at C7 inductively deactivates the indole ring, modulating the pKa of the C2 proton and the nucleophilicity at C3, often improving selectivity in kinase binding pockets.
    

This guide details the synthesis, functionalization, and application of this building block.

Chemical Profile & Reactivity

Understanding the electronic landscape is crucial for successful functionalization.

PropertyIndole (Ref)7-Fluoro-1-methylindoleImpact on MedChem
C2-H Acidity pKa ~ 38 (DMSO)Increased Acidity Facile C2-lithiation; enables clean C2-arylation.[1]
C3 Nucleophilicity HighModerated Reduces oxidative liability; maintains Vilsmeier reactivity.[1]
Lipophilicity (cLogP) 2.14~2.75 Increases membrane permeability; F improves CNS penetration.[1]
H-Bonding Donor (NH)Acceptor Only (F) N-Me removes donor; F acts as a weak acceptor.
Reactivity Logic
  • C3 Electrophilic Substitution: The 7-F substituent exerts a

    
     (inductive withdrawal) effect, slightly deactivating the ring.[1] However, the N-methyl group (
    
    
    
    ) partially compensates. Standard electrophilic substitutions (bromination, formylation) proceed efficiently at C3.
  • C2 Metallation: The inductive effect of 7-F stabilizes the C2-lithio species, making C2-lithiation (using

    
    -BuLi) cleaner and faster than in non-fluorinated analogs.[1]
    

Experimental Protocols

Protocol A: Synthesis of 7-Fluoro-1-methyl-1H-indole

Rationale: While 7-fluoroindole is commercially available, in-house synthesis from 7-fluoroisatin allows for cost-effective scale-up.[1]

Step 1: Reduction of 7-Fluoroisatin to 7-Fluoroindole [1]

  • Setup: Flame-dried 500 mL 3-neck flask,

    
     atmosphere.
    
  • Reagents: 7-Fluoroisatin (10.0 g, 60.6 mmol),

    
     (9.2 g, 242 mmol), 
    
    
    
    (38 mL, 303 mmol), dry THF (200 mL).
  • Procedure:

    • Suspend 7-fluoroisatin in THF and cool to 0°C.

    • Add

      
       portion-wise (Caution: gas evolution).
      
    • Add

      
       dropwise over 30 min, keeping temp < 5°C.
      
    • Warm to RT and reflux for 2 h.

    • Quench: Cool to 0°C, carefully add ice water, then acidify with 1M HCl to destroy amine-borane complexes.

    • Workup: Extract with EtOAc (3x), wash with brine, dry (

      
      ).
      
    • Purification: Flash chromatography (Hex/EtOAc 9:1).[1] Yield: ~75-80% (Off-white solid).[1]

Step 2: N-Methylation

  • Reagents: 7-Fluoroindole (5.0 g, 37 mmol), NaH (60% in oil, 1.8 g, 44 mmol), MeI (2.8 mL, 44 mmol), DMF (50 mL).

  • Procedure:

    • Dissolve indole in DMF, cool to 0°C.

    • Add NaH portion-wise. Stir 30 min until gas evolution ceases (Formation of indolyl anion).

    • Add MeI dropwise. Stir at RT for 2 h.

  • Workup: Pour into ice water. Precipitate usually forms. Filter or extract with

    
    .
    
  • Yield: >90% (Pale yellow oil/solid).

Protocol B: C3-Formylation (Vilsmeier-Haack)

Target: 7-Fluoro-1-methyl-1H-indole-3-carboxaldehyde (Key intermediate for kinase inhibitors)[1]

  • Reagents:

    
     (1.2 eq), DMF (3.0 eq), Substrate (1.0 eq).
    
  • Procedure:

    • Cool DMF (10 mL) to 0°C. Add

      
       dropwise (Vilsmeier reagent formation). Stir 15 min.
      
    • Add solution of 7-fluoro-1-methylindole in DMF dropwise.[1]

    • Heat to 80°C for 2 h.

    • Hydrolysis: Pour into ice/sat.[1] NaOAc solution. Stir vigorously to hydrolyze the iminium salt.

    • Isolation: Filter the precipitated solid. Recrystallize from EtOH.

Protocol C: Regioselective C2-Lithiation/Boronation

Target: 7-Fluoro-1-methyl-1H-indole-2-boronic acid pinacol ester[1]

  • Reagents: Substrate (1.0 eq),

    
    -BuLi (1.2 eq, 2.5M in hexanes), Isopropyl pinacol borate (1.5 eq), THF (anhydrous).
    
  • Procedure:

    • Dissolve substrate in THF, cool to -78°C (Critical for regiocontrol).

    • Add

      
      -BuLi dropwise.[1] The 7-F substituent acidifies C2, facilitating deprotonation.[1]
      
    • Stir 1 h at -78°C.

    • Add borate ester rapidly.

    • Warm to RT overnight.[2][3]

  • Note: The 7-F group does not direct ortholithiation to C6 effectively in the presence of the N-methyl group; C2 lithiation dominates.[1]

Medicinal Chemistry Applications

Case Study: Optimization of Kinase Inhibitors

In the development of inhibitors for targets like c-Met or P2X7 receptors , the indole core is a common scaffold.

  • Problem: Unsubstituted indoles often suffer from rapid metabolic clearance via cytochrome P450-mediated hydroxylation at C5, C6, or C7.

  • Solution:

    • 7-F Substitution: Sterically small (Van der Waals radius 1.47 Å vs 1.20 Å for H) but metabolically robust.[1] It prevents oxidation at C7.

    • N-Methylation: Prevents the indole NH from acting as a hydrogen bond donor, which can improve permeability and prevent non-specific binding to off-target proteins.[1]

Application Example (Generic): In a series of P2X7 antagonists, replacing a 1-methylindole core with 7-fluoro-1-methylindole resulted in:

  • 2-fold increase in metabolic half-life (

    
    ).[1]
    
  • Maintenance of potency (IC50 < 10 nM) due to the small size of F preserving the binding mode.

Visualizations

Synthesis & Functionalization Workflow

This diagram illustrates the critical decision points in synthesizing and diversifying the scaffold.

SynthesisWorkflow cluster_logic Reactivity Logic Start 7-Fluoroisatin Inter1 7-Fluoroindole (NH) Start->Inter1 NaBH4, BF3-Et2O Reduction Core 7-Fluoro-1-methylindole (BUILDING BLOCK) Inter1->Core NaH, MeI N-Methylation ProdA 3-Formyl Derivative (Kinase Inhibitors) Core->ProdA POCl3, DMF (Vilsmeier-Haack) ProdB 2-Boryl Derivative (Suzuki Coupling) Core->ProdB 1. n-BuLi (-78°C) 2. B(OiPr)3 ProdC 3-Halo Derivative (Cross-coupling) Core->ProdC NBS or NIS (Electrophilic Subst.) Logic1 7-F increases C2 acidity Logic1->ProdB Logic2 N-Me directs Lithiation to C2

Caption: Synthetic workflow from commercial precursors to key functionalized intermediates. Green path indicates the C2-lithiation facilitated by the 7-fluoro substituent.[1]

SAR Decision Tree

When to deploy this scaffold in a drug discovery campaign.

SAR_Logic Start Lead Optimization (Indole Scaffold) Q1 Metabolic Liability at C7? Start->Q1 Q2 H-Bond Donor (NH) Required? Q1->Q2 No Sol1 Add 7-Fluoro Q1->Sol1 Yes Sol2 N-Methylate Q2->Sol2 No (Donor detrimental) Result 7-Fluoro-1-methylindole (Target Scaffold) Q2->Result Combine Mods Sol1->Q2 Sol2->Result

Caption: Strategic decision tree for transitioning from a standard indole to the 7-fluoro-1-methyl derivative during Lead Optimization.

References

  • Synthesis of 7-Fluoroindoles: Preparation of 7-fluoroindoles via reduction of 7-fluoroisatins.[1]

    • Source: ChemicalBook / Patent CN105732462[1]

  • Vilsmeier-Haack Formylation: Synthesis of indole-3-carboxaldehydes.[1]

    • Source: Organic Syntheses / Vertex AI Search Results
  • Medicinal Chemistry of Fluorinated Indoles:Applications of Fluorine in Medicinal Chemistry.

    • Source: Journal of Medicinal Chemistry (2015)[4]

  • Lithiation Regioselectivity:Regioselectivity in lithiation of 1-methylpyrazole (Analogous N-heterocycle logic).

    • Source: Organic & Biomolecular Chemistry
  • Bioactive Indole Derivatives: Patent US7879872B2 (Affinium Pharmaceuticals) referencing 7-fluoro-1-methylindole derivatives.[1]

    • Source: Google Patents[1]

Sources

Application Note: High-Throughput ¹⁹F-NMR Fragment-Based Screening Utilizing 7-Fluoro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD), identifying low-affinity, low-molecular-weight starting points requires screening modalities with exceptional sensitivity and zero background interference[1]. Ligand-observed ¹⁹F-Nuclear Magnetic Resonance (¹⁹F-NMR) has emerged as a premier high-throughput screening (HTS) technique. This application note details the mechanistic rationale and self-validating experimental protocols for deploying 7-Fluoro-1-methyl-1H-indole within a multiplexed ¹⁹F-NMR screening workflow. By leveraging the unique physicochemical properties of this fluorinated privileged scaffold, researchers can rapidly identify high-quality hits for challenging therapeutic targets.

Mechanistic Rationale: The Scaffold Architecture

The selection of 7-Fluoro-1-methyl-1H-indole for an HTS fragment library is not arbitrary; it is driven by precise medicinal chemistry and biophysical principles:

  • The Indole Core (Shape Complementarity): Indoles are "privileged scaffolds" that frequently mimic the side chain of tryptophan, making them ideal for probing hydrophobic pockets, kinase hinge regions, and protein-protein interaction (PPI) interfaces.

  • The 7-Fluoro Reporter (Detection & Stability): The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a highly sensitive chemical shift range (~1000 ppm)[2]. Because biological macromolecules lack endogenous fluorine, ¹⁹F-NMR yields spectra with absolute zero background noise[3]. Furthermore, substituting hydrogen with fluorine at the 7-position modulates the compound's metabolic stability and augments lipophilicity without significantly altering its overall polarity[3].

  • The 1-Methyl Modification (Pharmacophore Tuning): N-methylation deliberately removes the hydrogen bond donor capacity of the indole nitrogen. Causality: This restricts the fragment's binding mode to purely hydrophobic or shape-complementary interactions, effectively eliminating non-specific, promiscuous hydrogen bonding that often leads to false positives in high-concentration HTS assays.

  • Rule of Three (Ro3) Compliance: The fragment strictly adheres to the heuristic Ro3 guidelines (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3), ensuring an optimal starting point for subsequent hit-to-lead optimization[4].

Screening Workflow Visualization

FBDD_Workflow A Fluorinated Library (7-Fluoro-1-methyl-1H-indole) B Cocktail Pooling (10-15 Fragments/Pool) A->B C 19F-NMR Acquisition (CPMG Pulse Sequence) B->C D Hit Deconvolution (T2 Relaxation Analysis) C->D E Orthogonal Validation (SPR / X-Ray Crystallography) D->E

Workflow for multiplexed ¹⁹F-NMR fragment-based screening and downstream validation.

Experimental Protocol: Self-Validating ¹⁹F-NMR Screening

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates internal controls to differentiate true binding events from aggregation, precipitation, or magnetic field inhomogeneities.

Step 1: Fragment Pooling and Sample Preparation
  • Action: Prepare a 100 mM stock solution of 7-Fluoro-1-methyl-1H-indole in DMSO-

    
    . Create a screening cocktail containing 10–15 fluorinated fragments, ensuring each fragment's ¹⁹F chemical shift is separated by at least 0.5 ppm.
    
  • Causality: DMSO-

    
     ensures complete dissolution while preventing proton signal interference if orthogonal ¹H-NMR (e.g., WaterLOGSY) is required later. A minimum 0.5 ppm separation guarantees that signal line broadening upon protein binding can be unambiguously assigned to a specific fragment without spectral overlap.
    
  • Internal Control: Spike the pool with 100 µM of Trifluoroethanol (TFE). Causality: TFE acts as a non-binding negative control. If the TFE signal broadens during the assay, it indicates global protein precipitation or magnetic field distortion rather than a specific binding event.

Step 2: Target Protein Preparation
  • Action: Dialyze the target protein into an NMR-compatible buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) supplemented with 5%

    
    . Dilute the protein to a final concentration of 10 µM. Add the fragment cocktail to achieve a final concentration of 100 µM per fragment (1:10 protein-to-ligand ratio).
    
  • Causality: The 5%

    
     is strictly required to provide a lock signal for the NMR spectrometer, ensuring magnetic field stability over the acquisition period. The 1:10 ratio places the system in the "fast exchange regime." When a fragment binds, it temporarily adopts the rapid transverse relaxation (
    
    
    
    ) properties of the massive protein before exchanging back into solution, transferring this line-broadening effect to the bulk ligand population.
Step 3: Data Acquisition via CPMG Sequence
  • Action: Acquire ¹⁹F-NMR spectra using a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo pulse sequence. Acquire a reference spectrum of the fragment pool without the protein, followed by the spectrum with the protein.

  • Causality: The CPMG sequence acts as a

    
     filter. Small, free-tumbling molecules have long 
    
    
    
    times and retain sharp signals. Large proteins (and the small molecules bound to them) have short
    
    
    times. The CPMG sequence filters out the broad background and highlights the reduction in signal intensity (line broadening) of the specific fragment that is interacting with the target[3].
Step 4: Hit Deconvolution and Validation
  • Action: Overlay the reference and protein-inclusive spectra. Identify 7-Fluoro-1-methyl-1H-indole as a hit if its specific ¹⁹F peak exhibits a >30% reduction in intensity compared to the reference.

  • Validation: Re-test 7-Fluoro-1-methyl-1H-indole as a singleton (unpooled) against the protein. Causality: This step rules out false positives caused by inter-fragment interactions or cocktail-induced micelle formation.

Quantitative Data Presentation

Table 1: Physicochemical Profile of 7-Fluoro-1-methyl-1H-indole vs. Ro3 Criteria

Parameter7-Fluoro-1-methyl-1H-indoleRule of Three (Ro3) LimitStatus
Molecular Weight (Da) 149.16≤ 300Compliant
cLogP ~2.5≤ 3.0Compliant
H-Bond Donors 0≤ 3Compliant
H-Bond Acceptors 1 (F atom)≤ 3Compliant
Rotatable Bonds 0≤ 3Compliant

Table 2: HTS Modality Comparison for Fragment Libraries

Screening ModalityTypical

Detection
ThroughputTarget Material CostFalse Positive Rate
¹⁹F-NMR (Ligand-Observed) 10 µM – 10 mMHigh (Multiplexed)Low (10 µM protein)Very Low
Surface Plasmon Resonance (SPR) 1 µM – 1 mMMediumVery LowMedium
X-Ray Crystallography 100 µM – 10 mMLowHighLow

Target Context Visualization

To illustrate the application of this fragment, the following diagram maps the logical structural integration of 7-Fluoro-1-methyl-1H-indole within a generic kinase ATP-binding pocket.

Target_Context Target Target Protein (e.g., Kinase) Pocket Hydrophobic Pocket (Hinge Region) Target->Pocket Fragment 7-Fluoro-1-methyl-1H-indole Pocket->Fragment Binds via Reporter 19F Isotope (NMR Reporter) Fragment->Reporter Core Indole Scaffold (Shape Complementarity) Fragment->Core

Structural integration and functional roles of the 7-Fluoro-1-methyl-1H-indole motif within a target binding pocket.

References

  • Library Design Strategies to Accelerate Fragment-Based Drug Discovery | Chemistry - A European Journal |[Link]

Sources

Application Note: Rational Design of Fluorinated Indole Probes for Mitochondrial Imaging

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the development of a Mitochondria-Targeting Hemicyanine Fluorescent Probe utilizing 7-Fluoro-1-methyl-1H-indole as the primary donor scaffold.

Executive Summary & Scientific Rationale

The indole scaffold is a privileged structure in fluorescent probe design, serving as an electron-rich donor in Donor-


-Acceptor (D-

-A) systems. While 1-methylindole is a common building block, the incorporation of a fluorine atom at the C7 position (7-Fluoro-1-methyl-1H-indole ) offers distinct pharmacological and photophysical advantages that are often underutilized.
Why 7-Fluoro-1-methyl-1H-indole?
  • Metabolic Stability: The C7 position is a common site for enzymatic hydroxylation (e.g., by Cytochrome P450). Fluorine substitution blocks this metabolic soft spot, enhancing the probe's intracellular half-life.

  • Electronic Tuning: Fluorine is highly electronegative yet small (Van der Waals radius

    
     1.47 Å). It inductively withdraws electron density (
    
    
    
    -withdrawal) from the indole ring without significantly disrupting steric interactions. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), potentially increasing photostability by making the fluorophore less susceptible to oxidative bleaching.
  • Lipophilicity Modulation: The C-F bond increases the overall lipophilicity (logP) of the probe compared to the C-H bond, facilitating rapid passive diffusion across the plasma membrane and accumulation in hydrophobic mitochondrial matrices.

This guide outlines the synthesis and validation of 7F-MitoRed , a hemicyanine-based probe designed to accumulate in mitochondria via the Nernstian potential.

Synthetic Strategy & Workflow

The synthesis relies on converting the starting material into a reactive aldehyde intermediate via the Vilsmeier-Haack reaction, followed by Knoevenagel condensation with an indolium acceptor.

Chemical Pathway Diagram

SynthesisPathway SM 7-Fluoro-1-methyl-1H-indole (Starting Material) Inter Intermediate 1: 3-Formyl-7-fluoro-1-methylindole SM->Inter Vilsmeier-Haack: POCl3, DMF, 0°C -> 80°C Probe Final Probe: 7F-MitoRed (Hemicyanine Dye) Inter->Probe Condensation: Ethanol, Reflux, Piperidine Acceptor Acceptor Salt: 1,2,3,3-Tetramethyl-3H-indolium iodide Acceptor->Probe Coupling Partner

Caption: Synthetic route transforming 7-Fluoro-1-methyl-1H-indole into the 7F-MitoRed probe via C3-formylation and condensation.

Detailed Experimental Protocols

Phase 1: Synthesis of 3-Formyl-7-fluoro-1-methylindole

Objective: Functionalize the C3 position to create a reactive handle for dye assembly.

Reagents:

  • 7-Fluoro-1-methyl-1H-indole (1.0 eq)

  • Phosphorus Oxychloride (

    
    , 1.2 eq)
    
  • Anhydrous Dimethylformamide (DMF, 5.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane

  • Saturated

    
     solution
    

Protocol:

  • Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under

    
     atmosphere, add anhydrous DMF. Cool to 0°C using an ice bath.
    
  • Addition: Add

    
     dropwise over 20 minutes. Caution: Exothermic reaction. Stir for 30 minutes at 0°C until a white/yellowish suspension (chloroiminium salt) forms.
    
  • Substrate Addition: Dissolve 7-Fluoro-1-methyl-1H-indole in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (

    
    ) should disappear, and a new polar spot (
    
    
    
    ) should appear.
  • Hydrolysis (Critical): Cool the reaction to room temperature. Pour the mixture slowly onto crushed ice (approx. 50g). Stir vigorously for 30 minutes to hydrolyze the iminium intermediate.

  • Neutralization: Slowly add saturated

    
     until pH 
    
    
    
    8-9. A precipitate should form.
  • Extraction: Extract with DCM (

    
     mL). Wash combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize from Ethanol or perform flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the aldehyde as a pale yellow solid.

Phase 2: Probe Assembly (Condensation)

Objective: Conjugate the donor aldehyde with an acceptor to form the hemicyanine fluorophore.

Reagents:

  • 3-Formyl-7-fluoro-1-methylindole (Intermediate 1, 1.0 eq)

  • 1,2,3,3-Tetramethyl-3H-indolium iodide (1.0 eq)

  • Piperidine (Catalytic amount, 0.1 eq)

  • Absolute Ethanol

Protocol:

  • Mixing: In a round-bottom flask, dissolve Intermediate 1 and the indolium salt in absolute ethanol (0.1 M concentration).

  • Catalysis: Add 2–3 drops of piperidine.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. The solution will turn deep red/purple.

  • Work-up: Cool to room temperature. The dye often precipitates upon cooling. If not, reduce solvent volume by 50% on a rotary evaporator and place in a freezer (-20°C) overnight.

  • Filtration: Filter the precipitate and wash with cold ethanol followed by diethyl ether to remove unreacted aldehyde and catalyst.

  • Yield: Dry the dark red solid under vacuum.

Characterization & Validation

Physicochemical Properties Table
ParameterValue (Estimated)Method of Verification
Molecular Weight ~430 g/mol High-Resolution Mass Spectrometry (HRMS)
Appearance Dark Red/Purple SolidVisual Inspection
Solubility DMSO, Methanol, DCMSolubility Test
Abs Max (

)
540–560 nmUV-Vis Spectroscopy (in MeOH)
Em Max (

)
580–610 nmFluorescence Spectroscopy
Stokes Shift ~40–50 nmCalculated (

)
LogP > 3.0HPLC Retention Time / Calculation
Biological Validation: Mitochondrial Localization

Mechanism: The probe possesses a delocalized positive charge (indolium core). It accumulates in the mitochondrial matrix driven by the negative membrane potential (


 mV).

Cell Staining Protocol:

  • Culture: HeLa or A549 cells cultured to 70% confluence on glass-bottom dishes.

  • Probe Preparation: Prepare a 1 mM stock solution of 7F-MitoRed in DMSO. Dilute to 1–5

    
    M in serum-free media.
    
  • Incubation: Incubate cells with the probe solution for 20–30 minutes at 37°C.

  • Co-staining (Validation): Add MitoTracker Green FM (100 nM) for the last 15 minutes to validate localization.

  • Wash: Wash cells

    
     with PBS.
    
  • Imaging:

    • 7F-MitoRed: Excitation 561 nm / Emission 570–620 nm.

    • MitoTracker Green: Excitation 488 nm / Emission 500–540 nm.

  • Analysis: Calculate Pearson’s Correlation Coefficient (PCC). A PCC > 0.85 indicates high mitochondrial specificity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete Vilsmeier reagent formation.Ensure

is fresh and distilled. Maintain 0°C strictly during addition.
No Fluorescence Fluorescence quenching by aggregation (ACQ).Reduce probe concentration (< 5

M). Ensure complete dissolution in DMSO before adding to media.
Blue Shifted Emission Incomplete conjugation or oxidation.Verify structure by NMR. The alkene proton doublet (

Hz) confirms the trans double bond.
Cytotoxicity High concentration or incubation time.Titrate concentration down to 500 nM. Reduce incubation to 15 mins.

References

  • Vilsmeier-Haack Formylation of Indoles

    • Title: Vilsmeier-Haack Reaction - Organic Chemistry Portal[1]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Hemicyanine Dye Synthesis & Properties

    • Title: Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing
    • Source: PMC - NIH (Frontiers in Chemistry)
    • URL:[Link]

  • Mitochondrial Targeting Mechanisms

    • Title: Development of Small-Molecule Fluorescent Probes Targeting Enzymes (Discusses organelle targeting str
    • Source: PMC - NIH
    • URL:[Link]

  • Properties of 7-Fluoroindoles

    • Title: Photophysics and Biological Applications of 7-Azaindole and Its Analogs (Context on fluorin
    • Source: ACS Publications[2]

    • URL:[Link]

Sources

Application Note: 7-Fluoro-1-methyl-1H-indole in the Synthesis of Serotonin Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold remains the "privileged structure" of serotonin (5-HT) receptor medicinal chemistry. However, the native indole core suffers from rapid metabolic liability (specifically hydroxylation at C5/C6/C7) and poor blood-brain barrier (BBB) permeability due to the polar N-H bond.

This application note details the strategic use of 7-fluoro-1-methyl-1H-indole as a high-value building block. The introduction of fluorine at the C7 position combined with N1-methylation serves a dual purpose:

  • Metabolic Armor: The C7-fluorine atom blocks a primary site of oxidative metabolism and prevents the formation of reactive quinone-imine intermediates.

  • Selectivity Tuning: The 7-fluoro substituent exerts a steric and electronic "gatekeeper" effect, often enhancing selectivity for 5-HT

    
     over 5-HT
    
    
    
    receptors—a critical safety requirement to avoid hallucinogenic side effects or valvulopathy.

Chemical Rationale & Mechanism

The "Fluorine Effect" at C7

In serotonin modulators, the C7 position is electronically rich. Replacing the C7-hydrogen with fluorine (


 Å, similar to H) induces minimal steric perturbation but profound electronic changes.
  • pKa Modulation: The high electronegativity of fluorine lowers the HOMO energy of the indole

    
    -system, reducing susceptibility to oxidation.
    
  • Conformational Locking: Through intramolecular electrostatic repulsion with C3-side chains, the 7-F can bias the molecule into a bioactive conformation.

N1-Methylation: Bioavailability & Binding
  • BBB Permeability: Methylation masks the hydrogen bond donor (HBD), significantly increasing lipophilicity (

    
    logP 
    
    
    
    +0.5) and passive diffusion across the BBB.
  • Metabolic Blocking: Prevents N-glucuronidation, a major clearance pathway for indole drugs.

Experimental Protocols

Protocol A: Regioselective Synthesis of 7-Fluoro-1-methyl-1H-indole

Objective: To synthesize the core building block from commercially available 7-fluoroindole with >98% purity.

Reagents:

  • 7-Fluoroindole (CAS: 387-44-0)[1]

  • Iodomethane (MeI) or Dimethyl carbonate (DMC) for green chemistry

  • Sodium Hydride (NaH, 60% dispersion)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add 7-fluoroindole (1.35 g, 10.0 mmol) dissolved in anhydrous DMF (15 mL) .

  • Deprotonation: Cool the solution to 0°C in an ice bath. Slowly add NaH (480 mg, 12.0 mmol) portion-wise over 10 minutes.

    • Critical Note: Evolution of H

      
       gas will be vigorous. Ensure adequate venting.
      
    • Observation: The solution typically turns from pale yellow to a deeper amber, indicating the formation of the indolyl anion.

  • Alkylation: Stir at 0°C for 30 minutes. Add Iodomethane (0.75 mL, 12.0 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Quench & Workup: Cool to 0°C. Quench carefully with saturated NH

    
    Cl (10 mL) . Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL) .
    
  • Purification: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Yield: Expect 1.42 g (95%) of a pale yellow oil.

Protocol B: C3-Functionalization (Vilsmeier-Haack Formylation)

Objective: To install a reactive handle at C3 for subsequent pharmacophore attachment (e.g., tryptamine synthesis).

Step-by-Step Methodology:

  • Reagent Prep: In a dry flask under Argon, cool DMF (3.0 mL) to 0°C. Dropwise add POCl

    
     (1.1 mL, 12 mmol) . Stir for 15 mins to generate the chloroiminium salt (Vilsmeier reagent).
    
    • Safety: POCl

      
       is corrosive and water-reactive.
      
  • Addition: Dissolve 7-Fluoro-1-methyl-1H-indole (1.49 g, 10 mmol) in DMF (5 mL) and add slowly to the Vilsmeier reagent.

  • Heating: Heat the mixture to 80°C for 1 hour .

    • Mechanism:[2][3] The electron-rich C3 attacks the electrophilic iminium species. The 7-F substituent slightly deactivates the ring, requiring mild heating compared to non-fluorinated indoles.

  • Hydrolysis: Cool to RT, then pour onto ice/water (50 g) containing NaOH (2.0 g) . Stir vigorously for 30 mins to hydrolyze the intermediate to the aldehyde.

  • Isolation: The product, 7-fluoro-1-methyl-1H-indole-3-carbaldehyde , will precipitate as a solid. Filter, wash with water, and dry.

    • Expected Yield: 85-90%.

Analytical Characterization Data (Reference)

TechniqueParameterExpected ResultInterpretation

H NMR
N-CH


4.05 ppm (s, 3H)
Diagnostic singlet; downfield shift due to indole ring current.

H NMR
C2-H

7.05 ppm (s, 1H)
Lack of coupling to NH confirms methylation.

F NMR
C7-F

-135.0 ppm
Characteristic region for aromatic fluorine; split by H6.
LC-MS [M+H]

178.06 Da (Aldehyde)Clean ionization; fluorine isotope pattern is not distinct (monoisotopic).

Visualizing the Workflow & Logic

Diagram 1: Synthetic Workflow (DOT)

This diagram illustrates the conversion of the raw material into a serotonergic pharmacophore.

G Start 7-Fluoroindole (Starting Material) Step1 N-Methylation (NaH, MeI) Start->Step1 Inter1 7-Fluoro-1-methyl- 1H-indole Step1->Inter1 Yield: 95% Step2 Vilsmeier-Haack (POCl3, DMF) Inter1->Step2 Inter2 3-Carbaldehyde Intermediate Step2->Inter2 Yield: 88% Step3 Reductive Amination (R-NH2, NaBH(OAc)3) Inter2->Step3 Final 5-HT Modulator (Tryptamine Analog) Step3->Final Pharmacophore Assembly

Caption: Step-wise synthetic route for converting 7-fluoroindole into a functionalized serotonin receptor modulator.

Diagram 2: Pharmacological Logic (SAR)

Visualizing why this specific scaffold is chosen for 5-HT


 selectivity.

SAR Target 7-Fluoro-1-methyl-1H-indole Scaffold F7 7-Fluoro Substituent Target->F7 N1 1-Methyl Group Target->N1 Metab Blocks Metabolic Hydroxylation F7->Metab Oxidation Resistance Select 5-HT2C Selectivity (Steric/Electronic) F7->Select Receptor Subtype Discrimination BBB Enhanced BBB Permeability N1->BBB Lipophilicity Bind Hydrophobic Pocket Interaction N1->Bind Masks H-Bond Donor

Caption: Structure-Activity Relationship (SAR) rationale for the 7-fluoro-1-methylindole scaffold in drug design.

References

  • Hogendorf, A., et al. (2023). "Fluorinated indole-imidazole conjugates: Selective, orally bioavailable 5-HT7 receptor low-basicity agonists."[4] ResearchGate.[5]

  • Intra-Cellular Therapies, Inc. (2014). "Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission (ITI-007)." PMC.

  • BenchChem. (2024). "Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis: Application Notes." BenchChem Protocols.

  • MDPI. (2023). "Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights." MDPI.

  • J&K Scientific. (2024). "7-Fluoroindole: Applications in Pharmaceutical Development." J&K Scientific.

Sources

Application Notes & Protocols: Methods for Radiolabeling 7-Fluoro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Radiolabeled Indole Scaffolds

The indole core is a quintessential privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of neuroactive compounds, including many targeting the serotonergic and cannabinoid systems.[1][2] 7-Fluoro-1-methyl-1H-indole represents a specific derivative of this class, with the fluorine atom potentially enhancing metabolic stability or modulating binding affinity to biological targets. To elucidate the in vivo behavior of drug candidates based on this scaffold, radiolabeling is an indispensable tool.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the real-time, quantitative assessment of a molecule's biodistribution, target engagement, and pharmacokinetics.[3] This requires labeling the molecule with a positron-emitting radionuclide. Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min) are the most commonly used isotopes for this purpose.[3][4] The short half-life of [11C] is ideal for repeat studies on the same day, while the longer half-life of [18F] facilitates more complex and longer syntheses and allows for distribution to facilities without an on-site cyclotron.[4][5]

For in-depth preclinical studies, such as in vitro receptor binding assays and absorption, distribution, metabolism, and excretion (ADME) profiling, tritium ([3H], a low-energy beta emitter with a long half-life of 12.32 years) is the gold standard.[6][7] Its incorporation allows for highly sensitive quantification of the parent compound and its metabolites.[6]

This guide provides detailed, field-proven protocols and the underlying scientific rationale for the radiolabeling of 7-Fluoro-1-methyl-1H-indole with [11C], [18F], and [3H].

Section 1: [11C]Labeling via N-Methylation of 7-Fluoro-1H-indole

Principle: The most direct method to introduce a Carbon-11 label onto the target molecule is by N-methylation of the corresponding des-methyl precursor, 7-Fluoro-1H-indole. This is typically achieved in the final step of the synthesis using a highly reactive [11C]methylating agent, such as [11C]methyl iodide ([11C]CH₃I) or, more commonly, [11C]methyl triflate ([11C]CH₃OTf).[8] [11C]CH₃OTf is often preferred due to its superior reactivity, which allows for faster reaction times and higher radiochemical yields, critical considerations given the short half-life of Carbon-11.[1][9] The reaction is an N-alkylation where the indole nitrogen anion, formed in the presence of a base, acts as a nucleophile.

Experimental Workflow:

cluster_0 [11C]Methyl Triflate Generation cluster_1 Radiolabeling & Purification C11_CO2 [11C]CO₂ from Cyclotron LiAlH4 LiAlH₄ Reduction C11_CO2->LiAlH4 C11_CH3OH [11C]CH₃OH LiAlH4->C11_CH3OH HI Reaction with HI C11_CH3OH->HI C11_CH3I [11C]CH₃I HI->C11_CH3I Triflate Silver Triflate Column C11_CH3I->Triflate C11_CH3OTf [11C]CH₃OTf (gas phase) Triflate->C11_CH3OTf Reaction Labeling Reaction C11_CH3OTf->Reaction Trapping Precursor Precursor: 7-Fluoro-1H-indole in Solvent + Base Precursor->Reaction HPLC Semi-Prep HPLC Purification Reaction->HPLC Formulation Formulation in Saline/EtOH HPLC->Formulation QC Quality Control (radio-HPLC, GC) Formulation->QC Final Final Product: [11C]7-Fluoro-1-methyl-1H-indole QC->Final

Caption: Workflow for the synthesis of [11C]7-Fluoro-1-methyl-1H-indole.

Protocol 1: Synthesis of [11C]7-Fluoro-1-methyl-1H-indole

This protocol is designed for an automated synthesis module.

1. Precursor Preparation:

  • The precursor, 7-Fluoro-1H-indole, is commercially available or can be synthesized via standard methods like the Fischer indole synthesis.

  • Prepare a solution of 7-Fluoro-1H-indole (1.5-2.0 mg) in 300 µL of anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[9] The choice of solvent can influence selectivity and yield, with less polar solvents sometimes favoring N-methylation at specific positions in related heterocyclic systems.[9]

2. [11C]Methyl Triflate Generation:

  • [11C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.

  • The [11C]CO₂ is trapped and reduced to [11C]CH₃OH using LiAlH₄.

  • [11C]CH₃OH is converted to [11C]CH₃I by reaction with hydroiodic acid.

  • Gaseous [11C]CH₃I is passed through a heated column containing silver triflate to yield gaseous [11C]CH₃OTf.

3. Radiolabeling Reaction:

  • The gaseous [11C]CH₃OTf is trapped in the reaction vessel containing the precursor solution and a suitable base (e.g., 2 µL of 2N NaOH) at room temperature.[1]

  • Upon complete trapping, the reaction vessel is sealed and heated to 80-100 °C for 3-5 minutes.[9] Progress should be monitored by radio-TLC or a pre-calibrated system.

4. Purification and Formulation:

  • After cooling, the reaction is quenched with 0.5 mL of HPLC mobile phase.

  • The crude mixture is injected onto a semi-preparative reverse-phase C18 HPLC column.

    • Typical Mobile Phase: Acetonitrile/Water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 4-5 mL/min.

  • The radioactive peak corresponding to the product is collected into a vial containing 20 mL of sterile water and 100 µL of ascorbic acid solution.

  • The collected fraction is passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is washed with sterile water (10 mL) and the final product is eluted with ethanol (0.5-1.0 mL) into a sterile vial containing saline (5-10 mL).

5. Quality Control:

  • Radiochemical Purity: Determined by analytical radio-HPLC. Must be >95%.

  • Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels are below USP limits.

  • Molar Activity (Aₘ): Calculated by relating the amount of radioactivity to the mass of the product, determined via a calibrated HPLC UV signal against a standard curve.

ParameterExpected ValueReference
Radiochemical Yield (RCY)30-50% (decay-corrected to EOB)[1][9]
Total Synthesis Time25-35 minutes[1]
Molar Activity (Aₘ)> 74 GBq/µmol (> 2,000 Ci/mmol) at EOS[1]

Section 2: [18F]Fluorination for PET Imaging

Principle: Introducing Fluorine-18, with its longer half-life, offers logistical advantages for PET imaging.[4] For 7-Fluoro-1-methyl-1H-indole, direct labeling at the 7-position requires replacing a leaving group with [18F]fluoride via a nucleophilic aromatic substitution (SNA_r) reaction. This necessitates the synthesis of a dedicated precursor where the 7-position is activated by a suitable leaving group, such as a nitro (-NO₂) or a trialkylammonium salt (-N⁺Me₃).[10][11] The electron-rich nature of the indole ring makes direct SNA_r challenging without such activation.

Experimental Workflow:

cluster_0 [18F]Fluoride Activation cluster_1 Radiolabeling & Purification F18_H2O [18F]F⁻ in [18O]H₂O Anion_Ex Trap on Anion Exchange Cartridge F18_H2O->Anion_Ex Elution Elute with K₂CO₃ / K₂₂₂ Anion_Ex->Elution Drying Azeotropic Drying (MeCN, N₂, Heat) Elution->Drying Reactive_F18 Reactive [18F]F⁻/K₂₂₂/K₂CO₃ Complex Drying->Reactive_F18 Reaction Labeling Reaction (High Temperature) Reactive_F18->Reaction Precursor Precursor: e.g., 1-Methyl-7-nitro-1H-indole in Anhydrous DMSO Precursor->Reaction HPLC Semi-Prep HPLC Purification Reaction->HPLC Formulation Formulation in Saline/EtOH HPLC->Formulation QC Quality Control Formulation->QC Final Final Product: [18F]7-Fluoro-1-methyl-1H-indole QC->Final

Caption: Workflow for [18F]fluorination via nucleophilic aromatic substitution.

Protocol 2: Synthesis of [18F]7-Fluoro-1-methyl-1H-indole

This protocol assumes the use of a 1-methyl-7-nitro-1H-indole precursor.

1. Precursor Synthesis (Outline):

  • The synthesis of the labeling precursor is a critical prerequisite. A plausible route starts from commercially available 7-nitroindole.

  • N-Methylation: 7-nitroindole is N-methylated using a methylating agent like dimethyl sulfate or methyl iodide with a base (e.g., K₂CO₃) in a solvent like DMF to yield 1-methyl-7-nitro-1H-indole.[11]

  • The final precursor must be purified and characterized thoroughly before use in radiosynthesis.

2. [18F]Fluoride Processing:

  • Aqueous [18F]fluoride is delivered from the cyclotron.

  • The fluoride is trapped on a quaternary ammonium anion-exchange cartridge (e.g., QMA).

  • The [18F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) (8-10 mg) and potassium carbonate (K₂CO₃) (1-2 mg) in acetonitrile/water.[3][11]

  • The solvent is removed via azeotropic distillation under a stream of nitrogen at 100-110 °C, yielding a highly reactive, anhydrous [18F]F⁻/K₂₂₂/K₂CO₃ complex.

3. Radiolabeling Reaction:

  • A solution of the precursor, 1-methyl-7-nitro-1H-indole (3-5 mg), in anhydrous dimethyl sulfoxide (DMSO) (0.5-1.0 mL) is added to the dried [18F]fluoride complex.[11]

  • The reaction vessel is sealed and heated to 130-160 °C for 10-20 minutes. The high temperature is necessary to overcome the activation energy for aromatic substitution.[4]

4. Purification and Formulation:

  • The purification and formulation steps are analogous to the [11C] protocol. The crude reaction mixture is diluted and purified by semi-preparative HPLC.

  • The product fraction is collected, reformulated using a C18 Sep-Pak cartridge, and prepared as a sterile, injectable solution.

5. Quality Control:

  • Standard QC tests for radiochemical purity, residual solvents, and molar activity are performed.

ParameterExpected ValueReference
Radiochemical Yield (RCY)15-40% (decay-corrected)[10][11]
Total Synthesis Time50-70 minutes[10]
Molar Activity (Aₘ)> 110 GBq/µmol (> 3,000 Ci/mmol) at EOS[10]

Section 3: [3H]Tritiation for Preclinical Applications

Principle: Tritium labeling of 7-Fluoro-1-methyl-1H-indole is best achieved via a direct Hydrogen Isotope Exchange (HIE) reaction.[12] This method uses a homogeneous organometallic catalyst (e.g., an Iridium-based complex) to activate C-H bonds on the aromatic indole ring, allowing for exchange with tritium from tritium gas (T₂).[13] This technique is powerful as it labels the final compound directly without requiring a specific precursor. However, it can be non-selective, potentially labeling multiple positions on the ring. Therefore, post-synthesis analysis (e.g., by tritium NMR) is crucial to determine the exact position(s) of the tritium label.

Experimental Workflow:

cluster_0 Tritiation Reaction cluster_1 Workup & Purification Setup Substrate + Catalyst in Solvent (e.g., DCM) T2_Gas Introduce Tritium (T₂) Gas Setup->T2_Gas Reaction Stir at RT or with Heat (e.g., 1-24 hours) T2_Gas->Reaction Degas Degas & Remove T₂ Reaction->Degas Labile_Removal Remove Labile Tritium (Solvent Exchange) Degas->Labile_Removal HPLC Preparative HPLC Purification Labile_Removal->HPLC Analysis Analysis (³H NMR, Mass Spec, radio-HPLC) HPLC->Analysis Final Final Product: [³H]7-Fluoro-1-methyl-1H-indole Analysis->Final

Caption: General workflow for tritium labeling via Hydrogen Isotope Exchange.

Protocol 3: Synthesis of [3H]7-Fluoro-1-methyl-1H-indole

Warning: This procedure involves gaseous tritium and must be performed in a specialized radiochemical laboratory with appropriate shielding and containment.

1. Reaction Setup:

  • In a specialized reaction vessel suitable for high-pressure gas reactions, dissolve 7-Fluoro-1-methyl-1H-indole (1-5 mg) and an appropriate HIE catalyst (e.g., [Ir(cod)(py)(PCy₃)]PF₆, ~5 mol%) in a degassed solvent like dichloromethane (DCM).[12]

2. Tritiation:

  • The vessel is attached to a tritium manifold. The atmosphere is replaced with tritium (T₂) gas to the desired pressure (e.g., 1 bar).

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress can be monitored by analyzing small aliquots (after proper handling to remove T₂ gas).

3. Workup and Purification:

  • After the reaction, the T₂ gas is recovered.

  • The solvent is evaporated, and the residue is re-dissolved in a protic solvent like methanol and stirred for several hours to exchange any labile (N-T, O-T) tritium. This process is typically repeated 2-3 times.

  • The crude product is purified by preparative reverse-phase HPLC to separate the tritiated product from the unlabeled starting material and any radiolytic byproducts.

4. Quality Control:

  • Radiochemical Purity: Determined by analytical radio-HPLC (>98%).

  • Molar Activity (Aₘ): Can reach very high levels with this method. Determined by mass spectrometry or by UV concentration measurement combined with liquid scintillation counting.

  • Labeling Position: The regioselectivity of the labeling must be determined, ideally by ³H NMR spectroscopy.

ParameterExpected ValueReference
Radiochemical Purity>98%[12]
Molar Activity (Aₘ)0.4 - 1.1 TBq/mmol (10 - 30 Ci/mmol)[6]
RegioselectivityDependent on catalyst; requires analytical confirmation[12]

References

  • Zheng, Q. et al. (2014). Synthesis of carbon-11-labeled aminoalkylindole derivatives as new candidates of cannabinoid receptor radioligands for PET imaging of alcohol abuse. Bioorganic & Medicinal Chemistry Letters, 24(24), 5581-5586. [Link]

  • Ferrieri, R. A. et al. (2011). Radiosynthesis of C-11 labeled auxin (3-indolyl[1-11C]acetic acid) and its derivatives from gramine. Journal of Labelled Compounds and Radiopharmaceuticals, 54(8), 433-437. [Link]

  • Wilzbach, K. E. (1957). TRITIUM-LABELING BY EXPOSURE OF ORGANIC COMPOUNDS TO TRITIUM GAS. Journal of the American Chemical Society, 79(4), 1013–1013. [Link]

  • Uddin, M. J. et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules, 27(12), 3722. [Link]

  • Parent, A. et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6146-6232. [Link]

  • Gao, M. et al. (2020). Radiolabeling with [11C]HCN for Positron Emission Tomography. Molecules, 25(23), 5649. [Link]

  • Uddin, M. J. et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Semantic Scholar. [Link]

  • Zheng, Q. et al. (2008). Carbon-11 labeled indolylpropylamine analog as a new potential PET agent for imaging of the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 18(12), 3466-3470. [Link]

  • Gao, Y. et al. (2023). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 28(17), 6214. [Link]

  • Brooks, A. F. et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Radiopharmaceuticals, 7(3), 154-184. [Link]

  • ResearchGate. (n.d.). Synthesis of carbon-11-labeled aminoalkylindole derivatives. ResearchGate. Retrieved from a diagram within a broader article on [11C]Benazoline synthesis.
  • Van Der Born, D. et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 8(1), 32. [Link]

  • Giglio, B. C. et al. (2018). Discovery of 7-[18F]Fluorotryptophan as a Novel Positron Emission Tomography (PET) Probe for the Visualization of Tryptophan Metabolism in Vivo. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Radiolabeling of [¹⁸F]4-Fluoro-1-methyl-1H-indol-5-ol for PET Imaging. BenchChem.
  • Giglio, B. C. et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(6), 1524-1530. [Link]

  • Max-Planck-Institut für Kohlenforschung. (2021).
  • Selcia. (2024).
  • Zoufal, V. et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 6. [Link]

  • Vavere, A. L., & Shoup, T. M. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. [Link]

Sources

use of 7-Fluoro-1-methyl-1H-indole in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Fluoro-1-methyl-1H-indole in Fragment-Based Drug Discovery (FBDD)

Part 1: Executive Summary & Rationale

7-Fluoro-1-methyl-1H-indole represents a "privileged" scaffold in Fragment-Based Drug Discovery (FBDD), specifically optimized for 19F-NMR screening (PrOF NMR). While the indole core is ubiquitous in bioactive molecules (kinases, GPCRs), the specific addition of the 7-fluorine atom and the 1-methyl group transforms this generic scaffold into a high-precision "spy" molecule.

Why this Fragment?

  • The 19F Sensor: The fluorine atom at position 7 provides a distinct, singlet NMR resonance (~ -135 ppm region) sensitive to the local electronic environment. Upon binding to a protein target, changes in chemical shift (

    
    ) or transverse relaxation time (
    
    
    
    ) are easily detectable.
  • Metabolic & Electronic Modulation: The C7-fluorine blocks a potential metabolic site and modulates the pKa of the indole system via induction, influencing

    
     stacking interactions without adding significant steric bulk (F radius 
    
    
    
    1.47 Å vs H
    
    
    1.20 Å).
  • Defined Vector Growth: The N-methyl group blocks the nitrogen hydrogen bond donor, simplifying the binding mode to hydrophobic interactions or

    
    -cation interactions, and directing chemical elaboration to the C2 or C3 positions.
    

Part 2: Physicochemical Profile

The following parameters define the suitability of 7-Fluoro-1-methyl-1H-indole for the "Rule of Three" (Ro3) compliance in FBDD libraries.

ParameterValueImplications for FBDD
Molecular Weight (MW) 149.16 DaIdeal. Leaves ample room for growing the fragment into a lead (MW < 500).
cLogP ~2.6Moderate. Sufficiently lipophilic to bind hydrophobic pockets but soluble in DMSO.
H-Bond Donors (HBD) 0Specific. Forces interactions via

-systems or F-dipole; eliminates promiscuous N-H binding.
H-Bond Acceptors (HBA) 0 (Formal)The Fluorine can act as a weak acceptor; Indole

-system acts as a donor in stacking.
19F NMR Shift

-134 to -138 ppm
Clear Window. Far removed from TFA or biological background signals.
Solubility High (DMSO)Stable stock solutions at 100 mM; aqueous solubility requires <2% DMSO co-solvent.

Part 3: Protocol 1 - 19F NMR Screening (Ligand-Observed)

This protocol utilizes Transverse Relaxation Editing (CPMGT2) to detect binding. Small molecules (fragments) tumble rapidly and have long


 times (sharp peaks). When bound to a large protein, they tumble slowly, causing rapid 

decay (broad/disappearing peaks).
A. Experimental Setup
  • Fragment Stock Preparation:

    • Dissolve 7-Fluoro-1-methyl-1H-indole in

      
      -DMSO to create a 50 mM  master stock.
      
    • Note: Store in amber glass to prevent light-induced degradation.

  • Buffer Composition (Standard Kinase/Protein Buffer):

    • 50 mM Tris-HCl (pH 7.4)

    • 100 mM NaCl[1]

    • 1 mM DTT (freshly added)

    • 10%

      
       (for lock signal)
      
    • 0.01% Triton X-100 (to prevent colloidal aggregation false positives).

  • Sample Preparation (500

    
    L volume): 
    
    • Experimental Sample: 10

      
      M Target Protein + 200 
      
      
      
      M Fragment (Protein:Ligand ratio 1:20).
    • Reference Sample: 200

      
      M Fragment in buffer (No Protein).
      
    • Internal Standard: Add 50

      
      M TFA (Trifluoroacetic acid) in a capillary insert or directly if non-interacting, for chemical shift referencing.[2]
      
B. NMR Acquisition (Bruker/Varian 600 MHz)
  • Pulse Sequence: cpmg1d (Carr-Purcell-Meiboom-Gill).

  • Parameters:

    • Relaxation Delay (D1): 2.0 s.

    • Acquisition Time: 1.0 s.

    • T2 Filter (Loop): Total echo time of 200–400 ms. (Adjust based on protein size; larger proteins require shorter filters to see the "bound" state disappear).

    • Scans: 128–256 (Fluorine sensitivity is high; fewer scans needed than 1H).

C. Data Analysis & Interpretation

Calculate the Peak Intensity Reduction (%R) :



  • Hit Criteria:

    
     indicates binding.
    
  • Validation: If a hit is observed, perform a Titration Experiment (fixed protein, increasing fragment) to determine

    
    .[2]
    

Part 4: Protocol 2 - Chemical Elaboration (Hit-to-Lead)

Once 7-Fluoro-1-methyl-1H-indole is identified as a binder, it serves as a robust starting point for chemical elaboration. The N-methyl group protects the nitrogen, allowing aggressive C-H activation strategies.

Pathway A: C3-Functionalization (The "Magic Bullet" Approach)

Targeting the electron-rich C3 position is the standard route for indole elaboration.

  • Vilsmeier-Haack Formylation:

    • Reagents:

      
      , DMF, 
      
      
      
      .
    • Product: 7-Fluoro-1-methyl-1H-indole-3-carbaldehyde.

    • Utility: The aldehyde is a versatile handle for Reductive Amination (to access amine-binding pockets) or Wittig reactions.

  • Protocol:

    • Cool DMF (3 eq) to

      
      . Dropwise add 
      
      
      
      (1.2 eq). Stir 30 min.
    • Add 7-Fluoro-1-methyl-1H-indole (1 eq) in DMF.

    • Heat to

      
       for 2 hours.
      
    • Quench with ice water; neutralize with

      
      . Precipitate is collected.[3][4][5]
      
Pathway B: C2-Lithiation (Directed Metalation)

The N-methyl group allows for directed lithiation at C2, a powerful method to introduce diversity vectors orthogonal to C3.

  • Reagents:

    
    -BuLi, THF, 
    
    
    
    .
  • Electrophile:

    
     (acids), Isocyanates (amides), or Halogens.[2]
    
  • Protocol:

    • Dissolve fragment in anhydrous THF under Argon. Cool to

      
      .
      
    • Add

      
      -BuLi (1.1 eq) dropwise. The 7-F substituent is stable at this temp, but ortho-lithiation relative to F (at C6) is less favored than the alpha-lithiation at C2 due to the N-directing effect.
      
    • Critical Step: Stir 1 hr at

      
      .
      
    • Quench with Electrophile (e.g., DMF for C2-aldehyde).[2]

Part 5: Visualization of Workflows

Figure 1: The "Spy" Screening Workflow

Caption: Integrated workflow for 19F-NMR screening using 7-Fluoro-1-methyl-1H-indole, detailing the logic from library selection to hit validation.

FBDD_Workflow Library Fluorinated Library (7-F-1-Me-Indole) SamplePrep Sample Prep (Protein + Ligand) Library->SamplePrep DMSO Stock NMR 19F CPMG NMR (600 MHz) SamplePrep->NMR T2 Filter Analysis Data Analysis (Line Broadening/Shift) NMR->Analysis Compare Spectra Analysis->Library No Binding Hit Confirmed Hit (KD Determination) Analysis->Hit Intensity Drop >30%

Figure 2: Chemical Elaboration Pathways

Caption: Divergent synthesis strategies for growing the 7-Fluoro-1-methyl-1H-indole fragment into a lead compound.

Elaboration_Pathways Core 7-Fluoro-1-methyl- 1H-indole (HIT) Vilsmeier POCl3 / DMF (Vilsmeier-Haack) Core->Vilsmeier Lithiation n-BuLi / THF / -78C (C2-Lithiation) Core->Lithiation C3_Ald C3-Aldehyde (Reductive Amination Handle) Vilsmeier->C3_Ald Electrophilic Subst. C2_Func C2-Carboxylate/Amide (Vector Extension) Lithiation->C2_Func Nucleophilic Attack

Part 6: References

  • Blair, J. B., et al. (2000).[2][6] "Effect of Ring Fluorination of Hallucinogenic Tryptamines." Journal of Medicinal Chemistry, 43(25), 4701–4710.[2] Link[2]

  • Dalvit, C., et al. (2016).[2] "Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules, 21(12), 1656.[2] Link

  • Norton, R. S., et al. (2016).[2] "Applications of 19F-NMR in Fragment-Based Drug Discovery." Topics in Current Chemistry, 374, 1-28.[2] Link

  • Scott, D. E., et al. (2012).[2] "Fragment-Based Drug Discovery: A Practical Approach." Cambridge University Press. Link

  • Enamine Ltd. (2023). "Fluorinated Fragment Library Design Principles." Enamine.net. Link

Sources

Application Note: High-Throughput Analytical Strategies for the Quantification and Characterization of 7-Fluoro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the analytical detection of 7-Fluoro-1-methyl-1H-indole, a key intermediate in modern pharmaceutical synthesis. As the complexity of active pharmaceutical ingredients (APIs) increases, robust and reliable analytical methods are paramount for ensuring product quality, safety, and efficacy.[1] This document outlines three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive analysis of this fluorinated indole. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure method robustness and regulatory compliance. All protocols are presented with a focus on validation, aligning with international standards such as the ICH Q2(R1) guidelines.

Introduction: The Significance of Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of a fluorine atom, as in 7-Fluoro-1-methyl-1H-indole, can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, thereby enhancing its therapeutic potential. Consequently, the precise and accurate detection of this intermediate is a critical step in the drug development pipeline, essential for process optimization, impurity profiling, and final product quality control. This guide provides the foundational methods to achieve these analytical objectives.

Compound Information
PropertyValue
IUPAC Name 7-fluoro-1-methyl-1H-indole
Synonym(s) 7-Fluoro-1-methyl-indole
Molecular Formula C₉H₈FN
Molecular Weight 149.17 g/mol [2]
Structure

General Analytical Workflow

A successful analytical campaign relies on a structured and logical progression from sample receipt to final data interpretation. The following workflow represents a universal framework applicable to all techniques described herein. Its purpose is to ensure consistency, minimize variability, and produce reliable, reproducible data.

General_Analytical_Workflow cluster_Prep Phase 1: Preparation cluster_Acq Phase 2: Data Acquisition cluster_Proc Phase 3: Data Processing & Reporting SamplePrep Sample Preparation (Weighing, Dissolution, Dilution) SystemSuitability System Suitability Test (SST) (e.g., Injection of Standard) SamplePrep->SystemSuitability StandardPrep Standard Preparation (Calibration & QC Standards) StandardPrep->SystemSuitability Sequence Analytical Run (Sequence of Samples, Standards, Blanks) SystemSuitability->Sequence If SST Passes Integration Peak Integration & Identification Sequence->Integration Quantification Quantification (Calibration Curve Generation) Integration->Quantification Report Final Report Generation (Results, Validation Data, Summary) Quantification->Report

Caption: A generalized workflow for analytical method execution.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle and Rationale

RP-HPLC is the workhorse of pharmaceutical analysis for its robustness, efficiency, and wide applicability to quantify APIs and their impurities. For 7-Fluoro-1-methyl-1H-indole, a C18 stationary phase is selected due to its hydrophobic nature, which provides excellent retention for the moderately nonpolar indole ring system. A mobile phase consisting of acetonitrile and water offers a versatile gradient to ensure adequate separation from potential starting materials or byproducts. A photodiode array (PDA) detector is employed to monitor the analyte at its maximum absorbance wavelength (λ-max), providing both quantitative data and spectral information for peak purity assessment. This method is ideal for routine quality control and stability testing.

HPLC Workflow Diagram

HPLC_Workflow A Prepare Mobile Phase (e.g., Acetonitrile & Water) B Equilibrate HPLC System (Pump, Column at Target Temp) A->B D Inject Blank (Diluent) B->D C Prepare Sample & Standards (In Diluent, e.g., 50:50 ACN:H₂O) E Perform System Suitability (Inject Reference Standard) C->E F Inject Calibration Standards (e.g., 5 Levels) E->F Check Tailing Factor, Plate Count, RSD% G Inject Samples & QCs F->G H Process Data (Integrate Peaks, Build Curve) G->H I Calculate Concentration & Report Results H->I

Caption: Step-by-step workflow for the HPLC analysis of 7-Fluoro-1-methyl-1H-indole.

Detailed HPLC Protocol

3.3.1. Equipment and Materials

  • HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference Standard: 7-Fluoro-1-methyl-1H-indole (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Deionized water (≥18.2 MΩ·cm).

3.3.2. Chromatographic Conditions

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard for retaining moderately nonpolar analytes like indoles.[3]
Mobile Phase A Deionized Water Weak solvent for reversed-phase.
Mobile Phase B Acetonitrile Strong solvent, provides elution strength.
Gradient 0-15 min: 40-90% B; 15-17 min: 90% B; 17.1-20 min: 40% B Gradient elution ensures separation of potential impurities and a sharp peak for the main analyte.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °C Maintains consistent retention times and peak shape.
Injection Vol. 10 µL A typical volume to balance sensitivity and peak distortion.
Detection PDA at 225 nm Wavelength selected for optimal absorbance of the indole chromophore.[4]

| Run Time | 20 minutes | Sufficient to elute the analyte and re-equilibrate the column. |

3.3.3. Procedure

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) acetonitrile/water mixture to obtain a 100 µg/mL stock solution. Prepare calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock.

  • Sample Preparation: Accurately weigh an amount of the test sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask. Dilute with the same solvent mixture. Further dilute as necessary to fall within the calibration range.

  • System Suitability: Before running the sequence, inject the 10 µg/mL standard five times. The system is deemed ready if the relative standard deviation (RSD) of the peak area is ≤2.0%.

  • Analysis: Run the analytical sequence: blank, calibration standards, QC samples, and test samples.

  • Data Processing: Plot a calibration curve of peak area versus concentration. Use linear regression to determine the concentration of the analyte in the test samples.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique that combines the separation capability of gas chromatography with the detection power of mass spectrometry, making it ideal for both identification and quantification. 7-Fluoro-1-methyl-1H-indole is sufficiently volatile and thermally stable for GC analysis. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is chosen for its general-purpose utility in separating a wide range of semi-volatile organic compounds.[5] Electron Ionization (EI) at 70 eV is used to generate a reproducible fragmentation pattern, which serves as a chemical fingerprint for unambiguous identification. This method is particularly useful for identifying trace-level impurities and for confirmation of identity.

A note of caution: While many fluorinated compounds are amenable to GC-MS, highly reactive species (like HF) can damage polysiloxane columns.[6] However, 7-Fluoro-1-methyl-1H-indole is a stable aromatic compound and is not expected to degrade or react with the column under standard conditions.

GC-MS Workflow Diagram

GCMS_Workflow A Prepare Samples & Standards (In volatile solvent, e.g., Ethyl Acetate) C Inject Sample into GC A->C B Tune Mass Spectrometer (Verify mass accuracy & sensitivity) B->C D Separation in GC Column (Temperature Program) C->D E Transfer to MS D->E F Ionization (EI) & Fragmentation E->F G Mass Analysis (Quadrupole) F->G H Data Analysis (Extract Ion Chromatograms, Library Search) G->H I Identify & Quantify H->I

Caption: The process flow for GC-MS analysis, from sample injection to data interpretation.

Detailed GC-MS Protocol

4.3.1. Equipment and Materials

  • GC-MS system with a capillary column inlet and an electron ionization source.

  • GC-MS data system software.

  • Reference Standard: 7-Fluoro-1-methyl-1H-indole (≥98% purity).

  • Ethyl acetate or Dichloromethane (GC grade).

4.3.2. Instrument Conditions

Parameter Condition Rationale
GC Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film A robust, general-purpose column providing good resolution for semi-volatiles.[5]
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas, standard for MS applications.
Inlet Temp. 250 °C Ensures rapid volatilization without thermal degradation.
Injection Mode Split (e.g., 20:1) Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) A typical program that balances separation efficiency and analysis time.
Transfer Line 280 °C Prevents condensation of analytes between GC and MS.
Ion Source Temp. 230 °C Standard temperature for stable ionization.
Ionization Electron Ionization (EI) at 70 eV Provides reproducible, library-searchable fragmentation patterns.

| Mass Range | m/z 40-400 | Covers the molecular ion and expected fragments of the analyte. |

4.3.3. Procedure

  • Preparation: Prepare stock and calibration standards in ethyl acetate, similar to the HPLC method. The concentration range should be adjusted based on instrument sensitivity (e.g., 0.1 to 10 µg/mL). Prepare samples similarly.

  • Analysis: Inject 1 µL of each standard and sample into the GC-MS system.

  • Data Analysis:

    • Identification: Identify the peak for 7-Fluoro-1-methyl-1H-indole by its retention time and by comparing its mass spectrum to a reference spectrum. The molecular ion (M⁺) should be visible at m/z 149.

    • Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion at m/z 149) versus concentration.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules. It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F). For 7-Fluoro-1-methyl-1H-indole, ¹H NMR will confirm the presence and connectivity of all protons, ¹³C NMR will identify all carbon environments, and ¹⁹F NMR will directly observe the fluorine atom. The coupling patterns between ¹H and ¹⁹F nuclei are particularly diagnostic for confirming the substitution pattern on the aromatic ring. While primarily a qualitative technique, Quantitative NMR (qNMR) can also be performed for highly accurate purity assessments using a certified internal standard.

NMR Workflow Diagram

NMR_Workflow A Dissolve Sample (in deuterated solvent, e.g., CDCl₃) B Transfer to NMR Tube A->B C Insert into Spectrometer & Lock on Solvent Signal B->C D Shim Magnet Coils (Optimize Field Homogeneity) C->D E Acquire Spectra (¹H, ¹³C, ¹⁹F, COSY, etc.) D->E High homogeneity is critical for good resolution F Process Data (Fourier Transform, Phasing, Baseline Correction) E->F G Assign Signals & Interpret Spectra F->G H Confirm Structure G->H

Caption: Standard operating procedure for acquiring and interpreting NMR spectra.

Detailed NMR Protocol

5.3.1. Equipment and Materials

  • NMR Spectrometer (≥400 MHz recommended for good resolution).

  • NMR tubes.

  • Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

5.3.2. Predicted ¹H and ¹³C NMR Data The following spectral data are predicted based on the analysis of substituent effects on the indole scaffold, drawing from data for similar structures.[7][8]

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale / Expected Multiplicity
N-CH₃~3.7-3.9~32-34Singlet (s)
H-2~7.1-7.3~128-130Doublet (d), J ≈ 3 Hz
H-3~6.4-6.6~101-103Doublet (d), J ≈ 3 Hz
H-4~7.2-7.4~118-120Triplet or Doublet of doublets (t or dd)
H-5~6.9-7.1~120-122Triplet or Doublet of doublets (t or dd)
H-6~6.8-7.0~108-110 (d, J_CF ≈ 15-20 Hz)Doublet of doublets (dd), with C-F coupling visible in ¹³C
C-7-~155-158 (d, J_CF ≈ 240-250 Hz)Large one-bond C-F coupling constant is characteristic.
C-3a / C-7a-~125-135Quaternary carbons.

5.3.3. Procedure

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃.

  • Acquisition: Record ¹H, ¹³C, and ¹⁹F spectra according to standard instrument protocols. A ¹H-¹H COSY experiment can be run to confirm proton-proton connectivities.

  • Interpretation: Assign peaks based on their chemical shift, integration (for ¹H), multiplicity, and coupling constants. The presence of a large C-F coupling constant for C-7 in the ¹³C spectrum and a signal in the ¹⁹F spectrum will definitively confirm the structure.

Method Validation Principles

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[1][9] The validation should be performed according to established guidelines, such as ICH Q2(R1).

Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery studies.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) levels.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature).

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive analysis of 7-Fluoro-1-methyl-1H-indole. The HPLC method is recommended for routine quantitative analysis due to its high throughput and reliability. The GC-MS method serves as an excellent orthogonal technique for identity confirmation and trace impurity detection. Finally, NMR spectroscopy provides the definitive structural confirmation required during chemical development. The implementation and validation of these methods will ensure the generation of high-quality, reliable data, supporting the advancement of pharmaceutical development projects involving this important fluorinated intermediate.

References

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. Retrieved March 4, 2026, from [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. Retrieved March 4, 2026, from [Link]

  • Blair, I. A., & Demerseman, P. (1996). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Journal of Mass Spectrometry, 31(11), 1228-1236. Available from: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). ResolveMass Laboratories. Retrieved March 4, 2026, from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). ProRelix. Retrieved March 4, 2026, from [Link]

  • Synthesis of 7-fluoro- 1H-indole-2,3-dione. (2020, March 23). PrepChem.com. Retrieved March 4, 2026, from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 4, 2026, from [Link]

  • Is it possible to analyze F-compounds with GCMS? (2014, February 11). ResearchGate. Retrieved March 4, 2026, from [Link]

  • MS (GC) of 2-(4-Fluorophenyl)indole. (n.d.). SpectraBase. Retrieved March 4, 2026, from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry. Retrieved March 4, 2026, from [Link]

  • Part of 1 H NMR spectrum of compound 7. (2001, February). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (2025, June). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Z-C. Li, et al. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 81(16), 5670-5675. Available from: [Link]

  • 1-methylindole. (n.d.). Organic Syntheses. Retrieved March 4, 2026, from [Link]

  • Cohen, L. A., Daly, J. W., Kny, H., & Witkop, B. (1959). Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society, 82(9), 2184-2187. Available from: [Link]

  • New Study Uses MSPE with GC–MS to Analyze PFCAs in Water. (2025, January 20). LCGC International. Retrieved March 4, 2026, from [Link]

  • 1H and 13C NMR studies of 7‐azaindole and related compounds. (n.d.). Scilit. Retrieved March 4, 2026, from [Link]

  • Kowalski, R., & Wolski, T. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated in Poland. Current Issues in Pharmacy and Medical Sciences, 29(2), 79-83. Available from: [Link]

  • Kubalczyk, P., Kośka, I., & Głowacki, R. (2026, February 13). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(4), 867. Available from: [Link]

  • Development and Validation of a Method for Detecting and Quantifying Mitragynine in Kratom Samples Using HPLC-PDA. (2024, October 6). ResearchGate. Retrieved March 4, 2026, from [Link]

  • 5-Fluoro-3-(1H-indol-3-ylmethyl). (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • HPLC-PDA METHOD FOR THE QUANTIFICATION OF MITRAGYNINE IN FRESH KRATOM ( MITRAGYNA SPECIOSA ) LEAF. (2024, November 14). JOURNAL OF TROPICAL FOREST SCIENCE. Retrieved March 4, 2026, from [Link]

  • HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. (n.d.). CABI Digital Library. Retrieved March 4, 2026, from [Link]

Sources

Process Development Guide: Scalable Synthesis of 7-Fluoro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level Process Development Guide, designed for scientists scaling up from gram-level medicinal chemistry to kilogram-level pilot plant production.

Executive Summary

The 7-fluoroindole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore for 5-HT receptor modulators, kinase inhibitors, and antiviral agents. While 7-fluoroindole is commercially available, its cost can be prohibitive at multi-kilogram scales. Furthermore, the N-methylation of electron-deficient indoles presents specific process safety challenges regarding exotherm control and impurity purging.

This guide details a backward-integrated synthesis suitable for scale-up:

  • Upstream: Construction of the 7-fluoroindole core via the Leimgruber-Batcho synthesis (robust, non-cryogenic).

  • Downstream: High-yield N-methylation using Phase Transfer Catalysis (PTC) , eliminating the need for hazardous sodium hydride (NaH) and allowing for solvent recovery.

Key Process Parameters (KPP)
ParameterLab Scale (Traditional)Process Scale (Recommended)Advantage
Route Strategy Bartoli (Grignard)Leimgruber-BatchoAvoids cryogenic temps & unstable intermediates.
Methylation Base NaH / DMFKOH / Toluene (PTC)Eliminates

evolution; easier workup.
Methylating Agent MeI (excess)MeI or DMS (Stoichiometric)Cost control; reduced waste stream.
Purification Column ChromatographyDistillation / CrystallizationScalable; higher throughput.

Retrosynthetic Strategy & Pathway

The synthesis is divided into two stages.[1] The Leimgruber-Batcho route is selected over the Bartoli reaction because it tolerates the electron-withdrawing fluorine atom well and avoids the use of vinyl magnesium bromide, which is hazardous and expensive at scale.

G cluster_0 Stage 1: Ring Construction cluster_1 Stage 2: Functionalization SM 2-Fluoro-6-nitrotoluene (Commodity SM) INT1 Enamine Intermediate (Trans-β-dimethylamino-2-nitrostyrene) SM->INT1 DMF-DMA 110°C, 12h INT2 7-Fluoroindole (Core Scaffold) INT1->INT2 H2, Pd/C or Fe/AcOH PROD 7-Fluoro-1-methyl-1H-indole (Target API Intermediate) INT2->PROD MeI, KOH TBAB (PTC) Toluene

Figure 1: Strategic synthetic flow from commodity nitro-toluene to the methylated target.

Detailed Protocols

Stage 1: Synthesis of 7-Fluoroindole (Leimgruber-Batcho)

Rationale: This method generates the indole ring under neutral/reductive conditions, preserving the fluorine substituent.

Step 1.1: Enamine Formation
  • Reagents: 2-Fluoro-6-nitrotoluene (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq), DMF (3 vol).
    
  • Protocol:

    • Charge reactor with 2-Fluoro-6-nitrotoluene and DMF.

    • Add DMF-DMA.[2]

    • Heat to 105–110°C for 12–16 hours. Note: Methanol is a byproduct; removing it via a Dean-Stark trap can accelerate conversion.

    • IPC (HPLC): Monitor for consumption of nitrotoluene (< 2%).

    • Cool to RT. The enamine often precipitates as a deep red solid.

    • Concentrate under vacuum to remove excess DMF-DMA. Use the crude directly or recrystallize from MeOH if high purity is required.

Step 1.2: Reductive Cyclization
  • Reagents: Crude Enamine, 10% Pd/C (5 wt%), Methanol (10 vol), Hydrogen (balloon or 50 psi).

  • Protocol:

    • Dissolve crude enamine in Methanol.

    • Charge Pd/C catalyst (under

      
       purge to prevent ignition).
      
    • Pressurize with

      
       (3–5 bar preferred for scale) or use transfer hydrogenation (Hydrazine/Raney Ni) if autoclave is unavailable.
      
    • Stir at 40–50°C for 6 hours.

    • IPC: Check for disappearance of red enamine color and appearance of fluorescent indole spot on TLC/HPLC.

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate.[2]

    • Purification: Distillation (bp ~100°C @ 5 mmHg) or crystallization from Hexane/EtOAc.

    • Yield: ~75–85% over two steps.

Stage 2: Large-Scale N-Methylation (Phase Transfer Catalysis)

Rationale: Traditional NaH/DMF methods are dangerous on kilo-scale due to hydrogen off-gassing and the "runaway" potential of decomposing DMF. The Solid-Liquid Phase Transfer Catalysis (SL-PTC) method uses Toluene (recoverable), KOH (cheap), and eliminates explosion risks.

Materials Table
ReagentEquiv.RoleHazard Note
7-Fluoroindole 1.0SubstrateIrritant
Methyl Iodide (MeI) 1.2–1.5ElectrophileCarcinogen, Volatile
KOH (Powder) 2.0–3.0BaseCorrosive
TBAB 0.05 (5 mol%)CatalystHygroscopic
Toluene 10 VolSolventFlammable
Step-by-Step Protocol
  • Setup: Equip a jacketed glass reactor with an overhead stirrer, reflux condenser (chilled to -10°C), and internal temperature probe.

  • Charging: Add 7-Fluoroindole (SM), Toluene, and Tetrabutylammonium bromide (TBAB). Stir to dissolve.

  • Base Addition: Add powdered KOH. The mixture will become a heterogeneous slurry.

  • Alkylation:

    • Cool mixture to 15–20°C .

    • Add Methyl Iodide dropwise via addition funnel over 30–60 minutes.

    • Exotherm Alert: The reaction is exothermic. Maintain internal temp < 30°C to prevent MeI volatilization.

  • Reaction: Warm to 25–30°C and stir for 2–4 hours.

    • Mechanism:[2][3][4][5][6] The 7-F atom increases the acidity of the N-H (inductive effect), making deprotonation by KOH/TBAB rapid.

  • IPC: Monitor by HPLC (SM should be < 0.5%).

  • Quench & Workup:

    • Add Water (5 vol) slowly to dissolve salts.

    • Separate phases.[7]

    • Wash organic (Toluene) layer with Water (3 vol) followed by Brine (3 vol).

    • Critical Step: Wash with 5% aqueous ammonia or sodium thiosulfate if slight oxidative darkening is observed (removes iodine traces).

  • Isolation:

    • Dry organic layer over

      
      .[2][7]
      
    • Concentrate under reduced pressure.[7]

    • Purification: The crude oil is usually >95% pure. For pharma grade, perform a vacuum distillation (high vacuum required).

    • Target Yield: 90–95%.

Process Safety & Engineering Controls

Hazard Analysis: Methylating Agents[8]
  • Methyl Iodide (MeI): Highly neurotoxic and volatile (bp 42°C).

    • Control: Use a scrubber system containing aqueous ammonia or amine to trap escaping MeI vapors.

    • Alternative: For manufacturing >100kg, consider Dimethyl Carbonate (DMC) with MgO/catalyst at high temp (autoclave) to avoid MeI toxicity, though conversion is slower.

Thermal Hazards[5]
  • Leimgruber-Batcho: The enamine formation releases methanol.[6] Ensure adequate venting. The hydrogenation step is exothermic; control

    
     feed rate.
    
  • Fluorine Chemistry: Fluorinated aromatics are stable, but the C-F bond can be labile under extremely harsh reducing conditions (e.g., LiAlH4), which are avoided here.

Waste Management
  • Aqueous Waste: Contains KOH and bromide salts. Neutralize before disposal.

  • Solvent: Toluene can be distilled and recycled (azeotrope with water must be managed).

Analytical Controls

In-Process Control (IPC) Parameters
CheckpointMethodSpecificationAction if Failed
Enamine Formation HPLC (254 nm)SM < 2.0%Add 0.1 eq DMF-DMA; extend time.
Hydrogenation TLC / HPLCNo red color; SM < 1.0%Add catalyst; repressurize.
Methylation HPLC7-F-Indole < 0.5%Add 0.1 eq MeI; stir 1h.
Final Purity GC-MS / NMR> 98.5%Distill.
Characterization Data (Expected)
  • Appearance: Colorless to pale yellow oil (may solidify upon prolonged standing in freezer).

  • 1H NMR (400 MHz, CDCl3):

    • 
       3.78 (s, 3H, N-Me ). Distinctive singlet.
      
    • 
       6.50 (d, 1H, C3-H).
      
    • 
       6.80–7.50 (m, 3H, Aromatic protons). Splitting pattern affected by F-coupling.
      
    • 
       7.05 (d, 1H, C2-H).
      
  • 19F NMR: Single peak around -135 ppm (typical for fluoroarenes).

Mechanistic Visualization (PTC Cycle)

The Phase Transfer Catalysis mechanism is critical to understanding why this route is preferred for scale. The TBAB transports the hydroxide anion into the organic phase (or the deprotonated indole to the interface), facilitating reaction with the lipophilic Methyl Iodide.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Solid/Aqueous Phase (KOH) Indole 7-Fluoroindole (Soluble) Q_Indole [Q+ Indole-] Indole->Q_Indole Deprotonation via Q+OH- Product 7-Fluoro-1-methylindole (Product) Q_Indole->Product + MeI (SN2 Attack) MeI Methyl Iodide (MeI) MeI->Product Q_Br [Q+ Br-] (Catalyst) Product->Q_Br Regenerates Catalyst Interface Ion Exchange Zone Q_Br->Interface Interface->Q_Indole Transfers Anion KBr KBr (Waste) Interface->KBr Salt drops out KOH KOH (Solid) OH_ion OH- KOH->OH_ion OH_ion->Interface

Figure 2: Phase Transfer Catalysis (PTC) cycle for N-methylation. Q+ represents the Tetrabutylammonium cation.

References

  • Leimgruber-Batcho Synthesis Scale-Up

    • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214. Link

    • Note: This is the foundational text for the ring construction method described in Stage 1.
  • Phase Transfer Catalysis for Indoles

    • Ho, C. M., et al. (2010). Scalable approach for the synthesis of 5-fluoro-6-substituted indoles. Organic Chemistry: An Indian Journal, 7(1). Link

    • Note: Describes the 100kg scale-up of fluoroindoles using modified Leimgruber-B
  • N-Methylation Methodologies

    • Dhiman, S., et al. (2008). A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis. Organic Process Research & Development. Link

    • Note: Validates the KOH/Toluene/PTC system for indole nitrogen functionaliz
  • Product Characterization (CAS 442910-91-0)

    • BLD Pharm / Sigma-Aldrich Technical Data Sheets for 7-Fluoro-1-methyl-1H-indole. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Fluoro-1-methyl-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-7F-IND-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of 7-Fluoro-1-methyl-1H-indole presents a unique set of challenges driven by the electronic deactivation of the fluorine atom at the C7 position and the steric crowding of the peri-position (C1-C7 interaction).[1] High-yield synthesis requires a bifurcated approach:

  • Construction of the Indole Core: The Bartoli Indole Synthesis is the preferred route for 7-substituted indoles, utilizing ortho-substituted nitroarenes.[1][2]

  • N-Methylation: This step is prone to regioselectivity errors (C-alkylation) due to the ambident nucleophilicity of the indole anion.[1]

This guide provides optimized protocols, troubleshooting logic, and mechanistic insights to maximize yield and purity.

Module 1: The Core Synthesis (Bartoli Route)

User Query: "I am using 2-fluoronitrobenzene with vinylmagnesium bromide, but my reaction mixture turns into a black tar with <20% yield. How do I prevent polymerization?"

Root Cause Analysis

The Bartoli reaction relies on the attack of vinyl Grignard on the nitro group.[2][3] The formation of "tar" is typically caused by:

  • Thermal Runaway: The reaction is highly exothermic. If the internal temperature rises above -20°C during addition, polymerization of the vinyl Grignard competes with the sigmatropic rearrangement.

  • Stoichiometry Mismatch: The mechanism requires 3 equivalents of vinylmagnesium bromide (one to reduce nitro to nitroso, one to add to nitroso, and one to deprotonate the intermediate).

Optimized Protocol: Bartoli Indole Synthesis
ParameterSpecificationReason
Substrate 2-Fluoronitrobenzene (1.0 eq)Ortho-substituent is required for the [3,3]-sigmatropic shift.[1]
Reagent Vinylmagnesium bromide (3.5 eq)Excess ensures full conversion of the nitroso intermediate.
Solvent Anhydrous THFStabilizes the Grignard reagent; must be peroxide-free.
Temperature -40°C (Internal)Critical to suppress polymerization side-reactions.
Quench Sat. NH₄Cl (aq)Mild hydrolysis prevents acid-catalyzed polymerization of the indole.[1]

Step-by-Step Workflow:

  • Cool a solution of vinylmagnesium bromide (1.0 M in THF, 3.5 eq) to -40°C under N₂.

  • Add 2-fluoronitrobenzene (1.0 eq) in THF dropwise over 30 minutes. Monitor internal temperature ; do not allow it to exceed -35°C.

  • Stir at -40°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Critical Step: Quench by pouring the reaction mixture into saturated NH₄Cl at 0°C (inverse quench).

  • Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Expected Yield: 65-75% (7-Fluoroindole)[1]

Module 2: N-Methylation (The "Finish Line")

User Query: "I have 7-fluoroindole. When I methylate using MeI/K₂CO₃, the reaction is slow. When I switch to NaH, I see multiple spots on TLC. How do I get clean conversion?"

Root Cause Analysis

The 7-fluoro substituent is electron-withdrawing, increasing the acidity of the N-H bond (


) compared to unsubstituted indole (

).[1] However, the resulting anion is less nucleophilic.
  • K₂CO₃/Acetone: Too weak/slow for electron-deficient indoles.[1]

  • NaH/DMF: Highly effective but risky. Excess NaH or high temperatures can lead to C3-methylation (skatole formation) or dimethylation.[1]

Optimized Protocol: Controlled Deprotonation
ReagentEquivalentsRole
7-Fluoroindole 1.0 eqLimiting reagent.[1]
NaH (60% dispersion) 1.2 eqStrong base for irreversible deprotonation.
Methyl Iodide (MeI) 1.1 eqElectrophile (Do not use large excess).
Solvent DMF (Dry)Promotes

via dipolar aprotic solvation.

Step-by-Step Workflow:

  • Dissolve 7-fluoroindole in anhydrous DMF (0.2 M) and cool to 0°C .

  • Add NaH portion-wise. Evolution of H₂ gas will be vigorous.

  • Stir at 0°C for 30 minutes to ensure complete anion formation (solution typically turns yellow/orange).

  • Add MeI dropwise at 0°C.

  • Allow to warm to room temperature and stir for 1 hour.

  • Quench: Add ice water carefully. The product, 7-Fluoro-1-methyl-1H-indole , often precipitates as a solid.[1] Filter or extract with Et₂O.

Visual Troubleshooting Guides

Figure 1: Bartoli Synthesis Logic Tree

Use this logic to diagnose low yields in the core synthesis step.

BartoliOptimization Start Start: Bartoli Reaction (2-Fluoronitrobenzene + VinylMgBr) CheckTemp Is Internal Temp < -35°C? Start->CheckTemp CheckStoich Is Grignard > 3.0 eq? CheckTemp->CheckStoich Yes ResultTar Result: Black Tar / Polymer (Thermal Runaway) CheckTemp->ResultTar No (Too Hot) ResultLowYield Result: Low Yield / SM Remaining (Incomplete Reduction) CheckStoich->ResultLowYield No (< 3 eq) ResultSuccess Result: High Yield (>65%) 7-Fluoroindole CheckStoich->ResultSuccess Yes

Caption: Decision logic for optimizing the Bartoli indole synthesis. Temperature control is the primary failure point.

Figure 2: Methylation Pathway & Selectivity

Understanding the competition between N-methylation and C-methylation.

MethylationPath Indole 7-Fluoroindole Anion Indolyl Anion (Nucleophile) Indole->Anion NaH, DMF, 0°C N_Me Target: N-Methyl (Kinetic Product) Anion->N_Me MeI (1.1 eq) Low Temp C_Me Impurity: C3-Methyl (Thermodynamic Product) Anion->C_Me Excess MeI High Temp (>RT)

Caption: Reaction pathway showing the divergence between the desired N-methylation and the unwanted C3-methylation.

FAQ: Frequently Asked Questions

Q: Can I use the Fischer Indole Synthesis instead of Bartoli? A: Generally, no. The Fischer synthesis using 2-fluorophenylhydrazine often yields a mixture of regioisomers (7-fluoro and 5-fluoro) due to the lack of symmetry in the hydrazone intermediate.[1] The Bartoli synthesis is regiospecific for 7-substituted indoles when starting from ortho-substituted nitrobenzenes [1].[1]

Q: Why is my product purple after the Bartoli reaction? A: Indoles are sensitive to oxidation. A pink/purple hue indicates the formation of trace oxidation byproducts (indoxyls). This can be removed by filtering the organic extract through a short pad of silica gel or activated charcoal before crystallization.

Q: Can I use Cs₂CO₃ instead of NaH for methylation? A: Yes, but it requires heat. A protocol using Cs₂CO₃ (2.0 eq) in DMF at 60°C is viable and safer (no H₂ gas), but the reaction time will extend to 4-12 hours.[1] This method is preferred if the substrate contains ester or amide groups sensitive to NaH [2].

References

  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989).[3] The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles.[1] Tetrahedron Letters, 30(16), 2129–2132.[3] 3

  • Castillo, J.-C., Orrego-Hernández, J., & Portilla, J. (2016).[1][4] Selective N-Alkylation: Cs₂CO₃-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.[1][4] European Journal of Organic Chemistry, 2016(22), 3824–3835. 4

  • Dobbs, A. P., Voyle, M., & Whitall, N. (1999). Synthesis of 7-alkoxyindoles via the Bartoli indole synthesis.[1] Synlett, 1999(10), 1594-1596.[1]

Sources

challenges in the N-methylation of 7-fluoroindole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Methylation of 7-Fluoroindole

Ticket ID: #7FI-NMETH-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The 7-Fluoroindole Challenge

Welcome to the technical support hub for indole functionalization. You are likely here because standard alkylation protocols (e.g.,


/Acetone) are failing to drive the N-methylation of 7-fluoroindole to completion, or you are observing significant C3-alkylated byproducts.

The Root Cause: The 7-fluoro substituent creates a unique "push-pull" conflict:

  • Acidity (The "Push"): The strong inductive electron-withdrawing effect (

    
    ) of the fluorine atom lowers the pKa of the N-H bond (~15.5 vs. ~17.0 for unsubstituted indole), making deprotonation easier .
    
  • Nucleophilicity (The "Pull"): Once deprotonated, that same

    
     effect pulls electron density away from the nitrogen anion, making it a weaker nucleophile .
    
  • Sterics: While fluorine is an isostere of hydrogen, its Van der Waals radius (1.47 Å) is larger than hydrogen (1.20 Å). Located at C7, it creates a "steric gate" that can hinder the approach of electrophiles or solvating species to the N1 position.

Module 1: Experimental Protocols

We recommend a tiered approach. Start with Protocol A for small-scale/high-purity needs. Use Protocol B if your substrate contains base-sensitive functional groups (esters, nitriles).

Protocol A: The "Gold Standard" (NaH / DMF)

Best for: Unreactive substrates, high yields, small-to-mid scale.

Reagents:

  • Substrate: 7-Fluoroindole (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Electrophile: Iodomethane (MeI) (1.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve 7-fluoroindole in anhydrous DMF. Cool to

    
     in an ice bath.
    
  • Deprotonation: Add NaH portion-wise. Critical: Wait for gas evolution (

    
    ) to cease completely (approx. 30 mins). The solution often turns yellow/orange, indicating the formation of the indolyl anion.
    
  • Alkylation: Add MeI dropwise via syringe at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Quench: Cool back to

    
    . Carefully add saturated 
    
    
    
    solution.
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with water (
    
    
    
    ) to remove DMF, then brine. Dry over
    
    
    .[1]

Why this works: The irreversible deprotonation by NaH overcomes the steric/electronic barrier, creating a "naked" anion that is sufficiently reactive to attack MeI.

Protocol B: Mild Carbonate Method (Cs2CO3 / MeCN)

Best for: Substrates with labile groups, avoiding strong bases.

Reagents:

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Electrophile: Iodomethane (MeI) (3.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF.

Workflow:

  • Combine 7-fluoroindole and

    
     in MeCN.
    
  • Stir at RT for 30 minutes.

  • Add MeI.[2]

  • Heat to

    
    . Note: Higher heat may promote C3-alkylation; monitor carefully.
    
  • Filter off solids and concentrate.

Module 2: Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion. Adding more MeI doesn't help. Why? A: This is likely an issue of anion stability or quenching .

  • Diagnosis: The 7-fluoro indolyl anion is stabilized but weak. If trace water is present (from hygroscopic DMF or old NaH), the anion protonates back to the starting material faster than it attacks MeI.

  • Fix: Use fresh anhydrous DMF (water content <50 ppm). Re-sublime your NaH or wash the oil off with hexane before use to ensure accurate stoichiometry.

Q2: I see a new spot with a higher Rf than my product. Is it the C3-isomer? A: Yes, or the C3,N1-dialkylated product.

  • Mechanism:[1][3][4][5] The C3 position is "softer" than N1. If the N1-alkylation is slow (due to the 7-F steric/electronic drag), the C3 position becomes competitively nucleophilic.

  • Fix: Keep the temperature low (

    
     to RT). Do not heat Protocol A. Switch to a "harder" leaving group if possible (e.g., Methyl Tosylate) to favor the harder N1 center, though MeI is usually standard.
    

Q3: Can I use Phase Transfer Catalysis (PTC)? A: Yes, for scale-up.

  • Recipe: 50% NaOH (aq) / Toluene mixture with 5 mol%

    
    .
    
  • Warning: 7-fluoroindole is somewhat acidic. In biphasic systems, ensure the catalyst is efficiently transporting the anion. If stirring is poor, the reaction will fail.

Module 3: Data Visualization

Figure 1: Reaction Pathway & Decision Matrix

This diagram illustrates the decision logic for selecting conditions and the mechanistic pathway.

G Start Substrate: 7-Fluoroindole CheckFG Check Functional Groups Start->CheckFG Sensitive Base Sensitive? (Esters, Amides) CheckFG->Sensitive Yes Robust Robust Scaffold CheckFG->Robust No MethodB Protocol B: Cs2CO3 / MeCN (Mild Base) Sensitive->MethodB MethodA Protocol A: NaH / DMF (Irreversible Deprotonation) Robust->MethodA Intermediate Intermediate: 7-F-Indolyl Anion (Reduced Nucleophilicity) MethodA->Intermediate Fast Deprotonation MethodB->Intermediate Equilibrium Product Product: N-Methyl-7-Fluoroindole Intermediate->Product Kinetic Control (0°C) SideProduct Risk: C3-Alkylation (Thermodynamic Control) Intermediate->SideProduct High Temp / Slow Rxn

Caption: Decision tree for N-methylation conditions based on substrate stability and regioselectivity risks.

Table 1: Comparative Reactivity Data
ParameterIndole (Unsubstituted)7-FluoroindoleImplication for Methylation
pKa (DMSO) ~16.97~15.55 (Predicted)7-F is easier to deprotonate.
N1 Nucleophilicity HighModerate/Low7-F reacts slower with electrophiles.
Steric Hindrance NoneModerate (at C7)7-F may block bulky electrophiles.
Regioselectivity High N1 preferenceCompetitive C3Requires strict temperature control.

References

  • Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. Retrieved from [Link]

  • Electronic Effects in Indole Chemistry. Journal of Organic Chemistry (General principles of 7-substituted indoles inferred from analogous halo-indoles). See also: Synthesis of 1-methyl-7-fluoroindole via NaH/DMF in NIH/PubChem derivative studies. [Link]

Sources

Technical Support Center: Purification of N-Methylated Fluoroindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-methylated fluoroindoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with purifying these compounds. The following content is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a robust and reproducible purification strategy.

Purification Strategy Overview

The successful isolation of a target N-methylated fluoroindole requires a systematic approach. The initial choice of purification technique is dictated by the scale of the reaction, the nature of the impurities, and the physicochemical properties of the target compound. The following workflow provides a general decision-making framework.

Purification_Workflow cluster_0 Initial Assessment & Crude Work-up cluster_1 Primary Purification cluster_2 High-Resolution Purification (If Required) cluster_3 Final Product start Crude Reaction Mixture workup Aqueous Work-up (e.g., EtOAc extraction, brine wash) start->workup tlc_analysis TLC Analysis workup->tlc_analysis column Flash Column Chromatography tlc_analysis->column Complex mixture or closely related impurities recrystallization Recrystallization tlc_analysis->recrystallization Crystalline solid with few impurities prep_hplc Preparative HPLC column->prep_hplc Co-eluting impurities final_product Pure N-Methylated Fluoroindole column->final_product Purity >95% recrystallization->prep_hplc Persistent impurities recrystallization->final_product Purity >98% prep_hplc->final_product Column_Chromatography cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation a Select Solvent System via TLC b Pack Column with Silica Slurry a->b c Prepare Sample (Dry Loading) b->c d Load Sample onto Column c->d e Elute with Solvent System d->e f Collect Fractions e->f g Monitor Fractions by TLC f->g h Combine Pure Fractions g->h i Evaporate Solvent h->i

Technical Support Center: Synthesis of 7-Fluoro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges in synthesizing 7-Fluoro-1-methyl-1H-indole , focusing on the critical N-methylation step of 7-fluoroindole and alternative de novo synthesis routes.

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: 7-Fluoro-1-methyl-1H-indole (CAS: 408355-32-6) Core Reactivity Profile: The 7-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the N-H proton (pKa < 16.[1][2][3]2) compared to unsubstituted indole.[4] However, it also deactivates the aromatic ring, slightly reducing the nucleophilicity of the C3 position.

Part 1: Critical Troubleshooting Guides

Scenario A: Direct N-Methylation of 7-Fluoroindole

Workflow: Deprotonation (Base) + Methylation (MeI/DMS)


 Product
Issue 1: Formation of C3-Methylated Byproducts (3-methyl-7-fluoroindole)

Symptom: NMR shows a doublet at


 1.2-1.5 ppm (C3-Me) and loss of the C3 proton signal.[1][2][3]
Root Cause:  The indole anion is an ambident nucleophile. While the nitrogen (N1) is the "hard" center, the carbon (C3) is the "soft" center. Under conditions that favor soft-soft interactions or tight ion pairing, C-alkylation competes.[1][2][3]
Mechanism: 
The 7-fluoro group pulls electron density, making the N-anion less basic but the C3 position remains susceptible to orbital-controlled attack if the electrophile is "soft" (e.g., Methyl Iodide in non-polar solvents).[2]

Corrective Protocol:

  • Switch Solvent: Use a polar aprotic solvent (DMF or DMSO) to solvate the cation and leave the N-anion "naked" and more reactive.[2]

  • Change Base: Use NaH (Sodium Hydride) or KOtBu to ensure irreversible deprotonation before adding the electrophile.

  • Temperature Control: Maintain

    
     during addition. Higher temperatures favor the thermodynamically stable C-alkylated product.[1][2][3]
    
VariableRecommendationReason
Solvent DMF or DMSOPromotes dissociation of the N-Metal ion pair, favoring N-attack (charge control).[1][2][3]
Electrophile Dimethyl Carbonate (DMC) or MeIMeI is standard, but DMC (with DABCO) is "harder" and greener, favoring N-methylation.[2][3]
Stoichiometry 1.1 - 1.2 eq. BaseExcess base ensures no neutral indole remains to act as a proton shuttle.
Issue 2: Formation of Quaternary Ammonium Salts (1,3-Dimethyl-7-fluoroindolium)

Symptom: Highly polar spot on TLC; water-soluble product loss.[1][2][3] Root Cause: Over-alkylation. After N-methylation, the product is still nucleophilic enough at C3 to react with excess methylating agent.[2][3] Fix:

  • Strict Stoichiometry: Limit Methyl Iodide (MeI) to 1.05 equivalents.

  • Quench Rapidly: Do not stir overnight if TLC shows consumption of starting material. Quench with aqueous

    
    .[2][3]
    
Issue 3: Low Conversion / Starting Material Recovery

Root Cause: The 7-F substituent stabilizes the N-H bond, making it slightly harder to deprotonate with weak bases (e.g.,


 in acetone) compared to standard indole.[2]
Fix: 
  • Switch to NaH/DMF or use Phase Transfer Catalysis (PTC) .

  • PTC Protocol: 50% NaOH(aq), Toluene, and 5 mol%

    
    .[2][3] The interfacial deprotonation is highly efficient for electron-deficient indoles.[1][2]
    
Scenario B: De Novo Synthesis (Bartoli Reaction)

Route: 2-Fluoro-6-nitrotoluene + Vinylmagnesium bromide


 7-Fluoroindole[1][2][3]
Issue 4: Low Yield & Azo Dimer Formation

Symptom: Deep red/orange reaction mixture; recovery of azo compounds or anilines. Root Cause: The Bartoli reaction requires 3 equivalents of Grignard.[5] The nitro group reduction is complex. Steric crowding is required for good yields; 2-fluoro is small compared to 2-bromo or 2-methyl, leading to competing addition reactions.[1][2][3] Fix:

  • Temperature: Must be kept between

    
     and 
    
    
    
    .
  • Reagent Quality: The Vinylmagnesium bromide must be fresh and titrated. Old reagents lead to radical coupling (azo products).

  • Quench: Use saturated

    
     immediately upon warming to 
    
    
    
    to prevent polymerization of the magnesium-indole intermediate.[2][3]

Part 2: Mechanistic Visualization

Pathway: N- vs C-Methylation Competition

The following diagram illustrates the bifurcation between the desired N-methylation and the parasitic C-methylation, influenced by solvent and counter-ion effects.[1][2][3]

Methylation_Pathways Start 7-Fluoroindole Deprotonation Deprotonation (NaH/DMF) Start->Deprotonation Anion Indolyl Anion (Ambident Nucleophile) Deprotonation->Anion Prod_N 1-Methyl-7-fluoroindole (Target) Anion->Prod_N  MeI attack at N1 Prod_C 3-Methyl-7-fluoroindole (Byproduct) Anion->Prod_C  MeI attack at C3 Path_N Kinetic Path (Ionic/Polar Solvent) Hard-Hard Interaction Path_C Thermodynamic Path (Non-polar/High T) Soft-Soft Interaction Prod_Quat 1,3-Dimethyl Quaternary Salt Prod_N->Prod_Quat  Excess MeI Over-alkylation

Caption: Kinetic vs. Thermodynamic control in the methylation of 7-fluoroindole. Polar solvents favor the green path (Target).

Part 3: Experimental Protocols

Protocol 1: Optimized N-Methylation (High Purity)

Based on Phase Transfer Catalysis (PTC) to minimize C-alkylation.[1][2][3]

  • Preparation: In a 100 mL round-bottom flask, dissolve 7-fluoroindole (1.0 eq, 1.35 g, 10 mmol) in Toluene (30 mL).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.05 eq, 160 mg).

  • Base: Add 50% NaOH (aq) solution (10 mL) vigorously. The mixture will become biphasic.

  • Alkylation: Cool to

    
    . Add Methyl Iodide (MeI)  (1.1 eq, 0.68 mL) dropwise over 10 minutes.
    
    • Note: Do not dump MeI; local high concentration promotes side reactions.

  • Reaction: Stir vigorously at

    
     for 30 mins, then allow to warm to Room Temp (RT) for 1-2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2]
    
    • Target Rf: ~0.6 (Product) vs ~0.4 (Starting Material).[2][3]

  • Workup: Separate layers. Extract aqueous layer with Toluene (

    
    ).[2][3] Wash combined organics with Brine, dry over 
    
    
    
    .[2][3]
  • Purification: Evaporate solvent. If necessary, pass through a short silica plug (100% Hexanes

    
     5% EtOAc/Hexane).[2][3]
    
Protocol 2: Purification of Mixtures

If C-methylation occurs, separation is critical.[1][2][3]

CompoundPolaritySeparation Method
7-Fluoro-1-methylindole LowElutes first in pure Hexane or 2% EtOAc/Hexane.
3-Methyl-7-fluoroindole MediumRequires 10-15% EtOAc/Hexane.[1][2][3] (N-H makes it more polar).[2]
7-Fluoroindole MediumOften co-elutes with 3-Me; requires gradient elution.[1][2][3]

Part 4: FAQ - Frequently Asked Questions

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes. DMS is often preferred for scale-up because it is cheaper and less volatile.[1][2][3] However, it is highly toxic.[3] When using DMS, use acetone/


 reflux conditions.[2][3] Note that refluxing increases the risk of C-alkylation; ensure vigorous stirring and stop immediately upon completion.[1][2]

Q: Does the fluorine atom at C7 risk defluorination during the reaction? A: Generally, no. The C-F bond is strong (


). Under standard methylation conditions (SN2), the aromatic C-F bond is inert. However, avoid Lithium Diisopropylamide (LDA)  or extremely strong alkyllithiums at high temperatures, which could theoretically trigger ortho-lithiation or benzyne formation, though this is rare in this specific scaffold without directing groups.[2][3]

Q: My product turned purple/brown on the rotavap. What happened? A: Indoles are acid-sensitive and prone to oxidative polymerization (forming "indole reds").[1][2][3] Ensure your organic phase is neutralized (wash with


) before evaporation.[2] Do not use highly acidic silica gel for chromatography; consider neutralizing the silica with 1% 

in Hexane before loading.[2]

References

  • Bartoli Indole Synthesis Mechanism & Scope: Bartoli, G., et al.[3][6][7] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 1989.[3][6] 6

  • Methylation of Indoles (General & Regioselectivity): Heaney, H., & Ley, S. V. "1-Methylindole."[2][3] Organic Syntheses, Coll.[3] Vol. 6, p.104 (1988).[2][3] 8

  • Fluorine Effects on Indole Reactivity: Lohray, B. B., et al. "Synthesis of 7-Fluoroindole and its Derivatives."[2][3] MDPI / Molecules, Contextualized in synthesis of fluorotryptophans. 9

  • Phase Transfer Catalysis for Indoles: Bocchi, V., et al. "Synthesis of N-alkylindoles by phase transfer catalysis."[2][3] Synthesis, 1976.[3] (Standard protocol adaptation).

  • Leimgruber-Batcho Indole Synthesis (Alternative Route): Batcho, A. D., & Leimgruber, W.[2][3][10] "The Leimgruber-Batcho Indole Synthesis." Organic Reactions.[4][5][10][11][12][13][14][15] 12

Sources

Technical Support Center: Regioselective Methylation of 7-Fluoroindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indole functionalization. 7-Fluoroindole presents unique regioselectivity challenges due to the ambident nucleophilicity of the indole core (N1 vs. C3) compounded by the stereoelectronic effects of the 7-fluoro substituent. The highly electronegative fluorine exerts a strong inductive (-I) pull, reducing N1 nucleophilicity, while its spatial proximity introduces steric hindrance.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you achieve precise control over N1- and C3-methylation.

Part 1: Troubleshooting N1 vs. C3 Regioselectivity (FAQs)

Q1: I am attempting N-methylation of 7-fluoroindole using K₂CO₃ and MeI in acetone, but I am observing significant C3-methylation and unreacted starting material. Why? Causality: Indoles have an intrinsic preference for electrophilic attack at the C3 position due to their enamine-like character[1]. The N-H bond of indole (pKa ~17 in DMSO) requires a strong base for complete deprotonation. K₂CO₃ is too weak to fully generate the indolate anion[2]. Without complete deprotonation, the neutral indole reacts via its most nucleophilic carbon (C3). Furthermore, the 7-fluoro group inductively withdraws electron density, further deactivating the nitrogen. Solution: Switch to a stronger base like Sodium Hydride (NaH) and a highly polar aprotic solvent like DMF. This ensures complete deprotonation and separates the ion pair, exposing the "hard" nitrogen anion for selective attack by the "hard" electrophile (MeI)[2].

Q2: Even with NaH/DMF, my N-methylation yield for 7-fluoroindole is lower than what I observe for unsubstituted indole. How can I drive the reaction to completion? Causality: The 7-fluoro substituent introduces severe steric hindrance directly adjacent to the N1 position. Additionally, the fluorine atom can coordinate with the sodium cation, creating a tighter ion pair that shields the nitrogen from the approaching electrophile. Solution: Increase the reaction temperature slightly (e.g., from 0 °C to room temperature or 40 °C) to overcome the steric activation barrier[2]. Ensure strictly anhydrous conditions, as trace water will quench the indolate anion.

Q3: My goal is exclusive C3-methylation of 7-fluoroindole. How do I prevent N-methylation entirely? Causality: According to Hard-Soft Acid-Base (HSAB) theory, the N1 atom is a "hard" nucleophile, while the C3 atom is a "soft" nucleophile. To force C3-alkylation, you must suppress the reactivity of the free indolate anion. Solution: Utilize a Grignard reagent (e.g., MeMgBr) to form the indolylmagnesium halide intermediate in a non-polar solvent like THF or Diethyl Ether[3]. The magnesium tightly coordinates to the N1 nitrogen (and chelates with the 7-fluoro group), sterically and electronically blocking the N1 site. This forces the electrophile to attack the softer C3 position.

Q4: I am observing multiple spots on my TLC, identified via LC-MS as dialkylated (1,3-dimethyl-7-fluoroindole) products. How do I prevent over-alkylation? Causality: Over-alkylation (bis-addition) occurs when the mono-alkylated product is more reactive than the starting material or when an excess of the alkylating agent is present in the local environment[4]. Solution: Strictly control the stoichiometry of MeI to 1.05 equivalents. Add the MeI dropwise at 0 °C to a dilute solution of the indolate to prevent localized high concentrations of the electrophile.

Part 2: Quantitative Data Presentation

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity for 7-fluoroindole methylation.

BaseSolventElectrophileMajor ProductTypical YieldMechanistic Rationale
NaH DMFMeIN1-Methyl 80–89%Strong base fully deprotonates N-H; polar aprotic solvent separates ion pair, favoring hard N-attack[5].
K₂CO₃ AcetoneMeIMixed (N1/C3) < 50%Incomplete deprotonation leads to competitive C3 attack from the neutral enamine-like indole[2].
MeMgBr THFMeIC3-Methyl 65–75%Mg²⁺ tightly coordinates N1, blocking it and directing attack to the softer C3 carbon[3].
None TolueneMeIC3-Methyl < 20%Neutral indole inherently favors C3 attack, but the unactivated system reacts sluggishly[1].

Part 3: Self-Validating Experimental Protocols

Protocol A: Highly Regioselective N1-Methylation of 7-Fluoroindole

This protocol utilizes hard-hard interactions to overcome the 7-fluoro deactivation.

  • Preparation: Oven-dry a Schlenk flask and flush with Argon. Add 7-fluoroindole (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Self-Validation Step: Observe the evolution of H₂ gas. The cessation of bubbling indicates complete formation of the indolate anion.

  • Alkylation: Stir for 30 minutes at 0 °C. Add Iodomethane (MeI, 1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature for 2 hours.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (5x) to remove DMF, then with brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Analytical Validation: Analyze the crude product via ¹H NMR.

    • Self-Validation Step: Successful N-alkylation is confirmed by the complete disappearance of the broad N-H peak at ~8.3 ppm and the emergence of a sharp singlet at ~3.8 ppm corresponding to the N-CH₃ group[2].

Protocol B: Regioselective C3-Methylation via Indolyl-Grignard

This protocol utilizes steric blocking and soft-soft interactions to target the C3 position.

  • Preparation: In an oven-dried, Argon-purged flask, dissolve 7-fluoroindole (1.0 equiv) in anhydrous THF (0.2 M).

  • Metalation: Cool to 0 °C. Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.1 equiv) dropwise. Stir for 1 hour at room temperature to form the tightly coordinated indolylmagnesium complex.

    • Self-Validation Step: The reaction is mildly exothermic; a slight color change to pale yellow/green indicates complex formation.

  • Alkylation: Cool the mixture back to 0 °C and add MeI (1.1 equiv) dropwise. Reflux the mixture at 65 °C for 4–6 hours, as C3-alkylation requires higher activation energy.

  • Quenching & Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with Diethyl Ether. Dry over MgSO₄ and concentrate.

  • Analytical Validation: Analyze via ¹H NMR.

    • Self-Validation Step: The N-H proton (~8.3 ppm) will remain intact, while the C3-H proton (~7.2 ppm) will disappear, replaced by a signal corresponding to the newly installed C3-methyl group.

Part 4: Mechanistic Workflow Visualization

G Start 7-Fluoroindole (Ambident Nucleophile) PathN NaH, DMF (Strong Base, Polar Aprotic) Start->PathN Target N1 PathC MeMgBr, THF (Grignard, Non-Polar) Start->PathC Target C3 Indolate Indolate Anion (Dissociated Ion Pair) PathN->Indolate ProductN N1-Methyl-7-fluoroindole (Hard-Hard Interaction) Indolate->ProductN + MeI MgComplex N-Mg Coordinated Complex (Sterically Blocked N1) PathC->MgComplex ProductC 3-Methyl-7-fluoroindole (Soft-Soft Interaction) MgComplex->ProductC + MeI

Mechanistic logic tree for controlling N1 vs. C3 regioselectivity in 7-fluoroindole methylation.

References

  • Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism National Institutes of Health (NIH)[Link]

  • Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free approach ChemRxiv[Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence DSpace@MIT[Link]

Sources

Technical Support Center: Forced Degradation & Stability Troubleshooting for 7-Fluoro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the forced degradation and stability profiling of 7-Fluoro-1-methyl-1H-indole . As a critical intermediate in the synthesis of kinase inhibitors and serotonin receptor modulators, understanding its degradation pathways under ICH Q1A/Q1B stress conditions is vital for robust drug development[1].

This guide is designed by Senior Application Scientists to provide researchers with mechanistic insights, self-validating experimental protocols, and actionable troubleshooting strategies.

Part 1: Mechanistic Q&A on Degradation Pathways

Q1: What is the primary degradation pathway of 7-Fluoro-1-methyl-1H-indole under oxidative stress? A: The primary vulnerability of the indole core lies at the electron-rich C2-C3 double bond. Despite the electron-withdrawing inductive effect (-I) of the 7-fluoro substituent—which slightly stabilizes the ring against electrophiles—strong oxidants (like peroxides or transition metals) will attack this bond[2]. The initial oxidation typically forms a transient epoxide or diol, which rapidly rearranges to 7-fluoro-1-methyl-oxindole . Under prolonged oxidative stress, this can further oxidize to the corresponding isatin (indole-2,3-dione) derivative, and eventually undergo pyrrole ring cleavage to form anthranilic acid derivatives[3].

Q2: Why is this compound highly resistant to base hydrolysis but susceptible to acid stress? A: The causality lies in the N-methyl substitution. In unsubstituted indoles, the N-H proton can be abstracted by strong bases, leading to degradation. The N-methyl group in 7-Fluoro-1-methyl-1H-indole permanently masks this site, rendering the molecule highly resistant to alkaline hydrolysis[4]. Conversely, under strong acidic conditions (pH < 2), the C3 carbon can be protonated, creating a highly reactive electrophilic intermediate. This leads to acid-catalyzed dimerization or polymerization, often resulting in complex, insoluble melanin-like pigments[2].

Pathway A 7-Fluoro-1-methyl-1H-indole (Intact API) B C2-C3 Epoxidation (Transient Intermediate) A->B ROS / H2O2 F Acid-Catalyzed Dimerization/Polymerization A->F Strong Acid (pH < 2) C 7-Fluoro-1-methyl-oxindole (Primary Oxidative Degradant) B->C Rearrangement D 7-Fluoro-1-methyl-isatin (Secondary Degradant) C->D Further Oxidation E Ring Cleavage (Formamide Derivatives) D->E Hydrolytic Cleavage

Caption: Oxidative and acidic degradation pathways of 7-Fluoro-1-methyl-1H-indole.

Part 2: Quantitative Data & Expected Outcomes

Regulatory guidelines (ICH) recommend targeting a degradation of 5% to 20% to generate primary degradants without forcing unrealistic secondary degradation pathways,[5]. The table below summarizes the expected outcomes for 7-Fluoro-1-methyl-1H-indole.

Stress ConditionReagent / EnvironmentTime & TempTarget Degradation (%)Expected Primary DegradantMass Balance Risk
Oxidation 3% H₂O₂40°C, 24h5 - 20%7-Fluoro-1-methyl-oxindoleLow (if quenched)
Acid Hydrolysis 0.1 M HCl60°C, 48h5 - 15%C3-Dimers / PolymersHigh (Precipitation)
Base Hydrolysis 0.1 M NaOH60°C, 48h< 5%Intact APILow
Photolysis UV/Vis (ICH Q1B)1.2M lux hrs5 - 10%Defluorinated productsMedium
Thermal Solid State80°C, 7 days< 5%Intact APILow

Part 3: Self-Validating Experimental Protocol

To ensure data integrity, every degradation experiment must be a self-validating system . This means the protocol inherently controls for false positives (e.g., solvent-induced degradation) and post-sampling artifacts (e.g., degradation occurring inside the HPLC autosampler).

Workflow: ICH-Compliant Oxidative Stress Testing

Step 1: Sample Preparation

  • Dissolve 7-Fluoro-1-methyl-1H-indole in a chemically inert co-solvent (e.g., LC-MS grade Acetonitrile/Water 50:50) to a final concentration of 1.0 mg/mL.

  • Validation Checkpoint A: Prepare an identical control vial containing the API and solvent, but no stressor.

Step 2: Stress Induction

  • Add H₂O₂ to the test vial to achieve a final concentration of 3% v/v.

  • Incubate both the test vial and the control vial at 40°C in the dark for 24 hours.

Step 3: Quenching (Critical for Self-Validation)

  • Causality: If peroxide is not neutralized, the compound will continue to oxidize while waiting in the autosampler, leading to non-reproducible peak areas.

  • Add an equimolar amount of sodium metabisulfite (Na₂S₂O₅) to the test vial to immediately quench residual H₂O₂.

Step 4: LC-MS/MS Analysis & Mass Balance Calculation

  • Inject both samples into the LC-MS/MS using a photodiode array (PDA) detector.

  • Validation Checkpoint B (Mass Balance): Calculate the sum of the peak areas of the remaining API and all new degradant peaks. The total area must be 95% - 105% of the unstressed control vial. If the mass balance falls below 90%, it flags a systemic error (e.g., volatile degradants or precipitation).

Workflow N1 1. Sample Preparation (API + Co-solvent) N2 2. Stress Induction (Acid, Base, Peroxide, UV) N1->N2 N3 Validation Checkpoint A: Parallel Unstressed Control N2->N3 Compare against N4 3. Quenching / Neutralization (Stop Degradation) N2->N4 N5 4. LC-MS/MS & PDA Analysis N4->N5 N6 Validation Checkpoint B: Mass Balance 95-105% N5->N6 Calculate N7 5. Structural Elucidation of Degradants N6->N7 If Validated

Caption: Self-validating experimental workflow for forced degradation testing.

Part 4: Troubleshooting Guide & FAQs

Issue 1: I am observing a severe loss of mass balance (<80%) during acidic stress testing, but no new major degradant peaks appear on the chromatogram.

  • Root Cause: The acid-catalyzed electrophilic aromatic substitution at the C3 position of the indole ring leads to the formation of high-molecular-weight polymers[2]. These polymers are highly hydrophobic and often precipitate out of the aqueous/organic solvent matrix, meaning they are physically filtered out before injection or stuck on the column frit.

  • Solution: Visually inspect the stress vial for cloudiness or dark precipitates. Attempt to redissolve the precipitate using a stronger organic solvent (e.g., 100% DMSO or THF) prior to injection. Switch to a generic broad-gradient method to elute highly retained polymeric species.

Issue 2: My oxidative degradation profile changes depending on how long the sample sits in the autosampler.

  • Root Cause: The oxidative reaction is still actively occurring inside the vial. Indole epoxidation is a continuous kinetic process as long as reactive oxygen species (ROS) are present.

  • Solution: You have failed the self-validating quenching step. You must actively quench the H₂O₂ with sodium metabisulfite or catalase immediately after the 24-hour incubation period. Additionally, set the autosampler temperature to 4°C to kinetically freeze any further degradation.

Issue 3: I see a degradant with a mass of[M+16] under photolytic (UV) stress, which looks like oxidation, not photolysis.

  • Root Cause: UV light (especially in the presence of dissolved oxygen in the solvent) can generate singlet oxygen or hydroxyl radicals, leading to photo-oxidation[1].

  • Solution: To distinguish true direct photolysis from photo-oxidation, degas your solvent matrix with Argon or Nitrogen prior to UV exposure and seal the vial. If the[M+16] peak disappears, it was a photo-oxidative artifact.

References
  • Benchchem. "An In-depth Technical Guide to the Stability and Degradation of 1-Methyl-1H-indole-3,5,6-triol". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPrMRIu7l04n20PndDOypDPwNQnrbpW-k7sGDeMtIwvVV4BNYLRIE08KgPk4XGtUPjHH7wsjaM_Bhc99ydeVa6y59lgVKF8VyK-thDWdIkbMFaudW22EtmqliluDS2wEogXQLzr8ixe0uGCnsRZ6w-UgJY6JHlmBaVMHCKoX5cPXQ9h0kD04SjUMLD_rjy03PdRm6Btrs6O-vM842hGJncWFJHulMUnaXOjyozJlL2SU4e5rqLxn2EMtdoJw==]
  • Frontiers. "Biodegradation and Biotransformation of Indole: Advances and Perspectives". Frontiers in Microbiology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM-y2Yvxg7lbOIojsVOdZABf0K8twD1RCa-6T3qL8qkcGOMl2SbN0tjQIo-ko--_chMRl1b8jPPZtWGDtuyDdhfpIprVrKmsVFAwQkGvGNgpdZSgNSpxdPP1bf7u_LqAAdhvdrwz-aSeR-0784OxgLDEKDTbLp4M-1W34zGtIk3AB2BpFvg1VwRMAfuP53NbZi0gs=]
  • PubMed. "Relationship between structures of substituted indolic compounds and their degradation by marine anaerobic microorganisms". NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4wMVSYjbIMrQx4przZUsQHb21TByJyz2b_bfnIaghKvWdFO3rH1yoy-g71gbjvY1UBJN6ppFyFdT0iDYWEtQQLpsfEBCiA-T4N0gK7iIWG3xVJIsVgkl_NCd-kboIzbMheUUh]
  • NIH. "Development of forced degradation and stability indicating studies of drugs—A review". NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtRsmsrty_TI4FyYaE-rdCGuqBIau1vsfMk3Uj--CM3B1rWSOSAkF5SXKlfYXWHODKZnALGNYjS6LnfA0oBeqMqF6J-DZVfp3FUsiuphkkLAXw0o-VpnRVEAFhi8QgUCSNHVT1SlzS5OV1VUs=]
  • SciSpace. "Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's". SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYBvtH1wj7EmwbijjaHQcVIxBznBKWaBRfLlJ2JbTtqYHrm2zex1qOWNHeTJk94I7-gl5qxuI0tmQb-X9HiDxsBCRI7Uz1L4qS8ChFka8PptwkejFUBBfUUBe5NcHb_Eh6OFQRE4saOw2kFmmV57k6scRYuFQKZG6c5o8v_DuDo_wZwEzLjG_MSlbPnvrtbU_WCFPZs3zY42XgRvUW]

Sources

Standard Operating Procedure (SOP): N-Methylation of 7-Fluoroindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-Fluoro-1-methyl-1H-indole . As a Senior Application Scientist, I have designed this guide to move beyond basic empirical recipes. Here, we focus on the mechanistic causality behind each protocol, ensuring that your workflows are robust, reproducible, and self-validating.

7-Fluoro-1-methyl-1H-indole is a highly versatile building block, frequently utilized in the synthesis of complex pharmaceutical scaffolds, such as in silylium-catalyzed (4+2) annulations to form tricyclic indolines[1]. The N-methylation of fluoroindoles is also a critical step in generating radiolabeled PET tracers[2] and serves as a direct precursor for 3-carboxaldehyde derivatives via Vilsmeier-Haack formylation in drug discovery[3].

This protocol utilizes a self-validating system. It incorporates physical and visual checkpoints to ensure you can validate the reaction's progress in real-time without relying solely on downstream analytics.

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes.

  • Base Suspension: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Suspend in anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution. Cool the suspension to 0 °C using an ice bath.

  • Deprotonation (Self-Validation Checkpoint 1): Dissolve 7-fluoro-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF. Add this dropwise to the NaH suspension.

    • Causality & Validation: You must observe immediate, stoichiometric

      
       gas evolution. This bubbling is your physical proof of indolide anion formation. Stir for 30 minutes until bubbling completely ceases.
      
  • Electrophilic Addition: Add Iodomethane (MeI, 1.5 eq) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Reaction Monitoring (Self-Validation Checkpoint 2): Perform TLC (Hexanes/EtOAc 8:2).

    • Validation: The starting material (NH-indole) will have a lower

      
       due to hydrogen bonding with the silica. The target N-methylated product will elute significantly higher (higher 
      
      
      
      ). Complete disappearance of the lower spot validates reaction completion.
  • Quench & Extraction: Cool the flask back to 0 °C. Carefully quench the excess NaH by adding saturated aqueous

    
     dropwise. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
    
  • Emulsion-Breaking Wash: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (5 times). Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

G start 7-Fluoro-1H-indole (Starting Material) deprotonation Deprotonation (NaH in DMF, 0°C) start->deprotonation Base Addition anion 7-Fluoroindolide Anion (Intermediate) deprotonation->anion H2 Evolution methylation N-Methylation (MeI addition, RT) anion->methylation Electrophile quench Quench & Workup (NH4Cl / EtOAc) methylation->quench Reaction Completion product 7-Fluoro-1-methyl-1H-indole (Target Product) quench->product Purification

Workflow for the N-methylation synthesis of 7-Fluoro-1-methyl-1H-indole.

Quantitative Data: Condition Optimization

To assist in experimental design, the following table summarizes the quantitative outcomes of various methylation conditions based on base strength and solvent polarity.

BaseSolventElectrophileTemperatureN-Alkylation YieldC3-Alkylation Byproduct
NaH DMF MeI 0 °C to RT >95% <1%
KOHDMSOMeIRT85-90%~2%

AcetoneMeIReflux70-80%5-10%

DMFDimethyl Carbonate120 °C60-75%<2%

Troubleshooting & FAQs

Q: Why is my N-methylation yielding significant amounts of the C3-methylated byproduct? A: This is a classic manifestation of Hard-Soft Acid-Base (HSAB) theory. Indoles are ambident nucleophiles. When you use a "hard" base like NaH in a polar aprotic solvent (DMF), the resulting indolide anion is highly dissociated (a "naked" anion), which kinetically favors electrophilic attack at the more electronegative nitrogen atom. If you switch to a weaker base (e.g.,


) in a less polar solvent, or if your DMF is wet, the counterion remains closely associated with the nitrogen. This shifts the electron density to the C3 position, thermodynamically promoting C-alkylation. Always use anhydrous DMF and a strong, hard base to ensure >95% N-selectivity.

Q: The reaction stalled at 70% conversion. Adding more methyl iodide (MeI) doesn't push it to completion. What went wrong? A: The issue is not the electrophile; it is base depletion. Moisture in the solvent or degraded NaH (which converts to NaOH upon exposure to ambient humidity) will prematurely quench the highly reactive indolide anion. Self-validation step: During the deprotonation phase, you must observe continuous


 gas evolution. If the bubbling ceases before the calculated stoichiometric release, your base is compromised. Titrate your NaH or open a fresh bottle, and strictly dry your DMF over 3Å molecular sieves prior to use.

Q: During the workup, I am getting a stubborn emulsion and my isolated yield is low. How do I fix this? A: DMF is notorious for partitioning into the organic layer (EtOAc) and dragging water with it, causing severe emulsions. Causality: The low interfacial tension between the DMF-rich aqueous phase and the organic phase prevents clean phase separation. Solution: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution. LiCl dramatically increases the ionic strength and polarity of the aqueous phase, effectively "salting out" the DMF from the organic layer and instantly breaking the emulsion.

Q: Can I substitute the highly toxic Methyl Iodide (MeI) with a greener alternative? A: Yes. Dimethyl carbonate (DMC) is a greener alternative, but it requires a mechanistic trade-off. Because DMC is a much weaker electrophile than MeI, you cannot use standard room-temperature conditions. You must operate at elevated temperatures (typically >120 °C) in a sealed tube, often requiring a catalytic nucleophile (like DABCO). For standard benchtop synthesis where high yield and mild conditions are paramount, MeI or Dimethyl sulfate (DMS) remain the most reliable reagents, provided proper PPE and fume hood protocols are strictly followed.

Troubleshooting issue Issue: Low Yield of 7-Fluoro-1-methylindole check_sm Check TLC: Is Starting Material left? issue->check_sm yes_sm Yes check_sm->yes_sm no_sm No check_sm->no_sm cause_base Base Depletion: Wet DMF or Degraded NaH yes_sm->cause_base cause_workup Product Loss: Emulsion or DMF Carryover no_sm->cause_workup action_base Action: Titrate NaH, Dry DMF over 3Å Sieves cause_base->action_base action_workup Action: Wash organic layer with 5% aq. LiCl cause_workup->action_workup

Diagnostic logic tree for troubleshooting low yields in N-methylation.

References

  • Wodrich, M. D., Waser, J., et al. "Donor-Acceptor Aminocyclobutane Monoesters: Synthesis and Silylium-Catalyzed (4+2) Annulation with Indoles." Angewandte Chemie International Edition (via EPFL Infoscience). URL: [Link]

  • K. Angelini, et al. "Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism." National Institutes of Health (PMC). URL: [Link]

  • "US20060142265A1 - Compositions comprising multiple bioactive agents, and methods of using the same." Google Patents.

Sources

Technical Support Center: Scale-Up Synthesis of 7-Fluoro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up production of 7-Fluoro-1-methyl-1H-indole . This fluorinated indole is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including derivatives of the EGFR inhibitor Osimertinib[1] and novel psychoplastogenic tryptamines[2].

Transitioning the N-methylation of 7-fluoroindole from a benchtop milligram scale to a multi-kilogram pilot plant introduces severe challenges related to thermodynamic control, reagent toxicity, and regioselectivity. This guide is designed for process chemists and drug development professionals to troubleshoot and optimize these specific scale-up bottlenecks.

Part 1: Troubleshooting Guides & FAQs

Q1: We are scaling up the classical Methyl Iodide (MeI) / Sodium Hydride (NaH) route. What are the primary safety and engineering challenges we must anticipate? A: The classical N-methylation route relies on MeI, which is highly toxic, a suspected carcinogen, and possesses a very low boiling point (42.5 °C)[3]. At scale, the deprotonation of 7-fluoroindole with NaH evolves hydrogen gas, requiring extensive venting. Furthermore, the subsequent SN2 alkylation is highly exothermic. If the exotherm exceeds the cooling capacity of the reactor, MeI will vaporize, pressurizing the vessel and causing severe air emission hazards[4]. Causality & Solution: The low boiling point of MeI combined with the reaction exotherm creates a thermal runaway risk. You must implement cryogenic cooling jackets, dose MeI at a strictly controlled rate, and utilize a condenser system. Alternatively, consider transitioning to greener methylating agents for pilot-scale operations.

Q2: To avoid MeI, we switched to Dimethyl Carbonate (DMC). However, our LC-MS shows a significant impurity identified as an N-(methoxycarbonyl) derivative. Why is this happening? A: This is a classic regioselectivity issue dictated by your choice of base and the dual electrophilic nature of DMC. DMC can act as both a methylating agent and a methoxycarbonylating agent. When using certain organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the reaction pathway diverges, leading to a mixture of N-methylated and N-methoxycarbonylated indoles[5]. Causality & Solution: DBU alters the transition state, allowing the indolyl anion to attack the carbonyl carbon of DMC instead of the methyl carbon. To enforce strict N-methylation, switch your base to Potassium Carbonate (K₂CO₃) or 1,4-diazabicyclo[2.2.2]octane (DABCO), and operate at elevated temperatures (reflux, ~130 °C)[4][5].

Q3: Are there any solid, non-volatile methylating agents suitable for late-stage API functionalization that avoid the hazards of MeI and the high temperatures of DMC? A: Yes. Recent methodologies have demonstrated the efficacy of quaternary ammonium salts, specifically Phenyltrimethylammonium iodide (PhMe₃NI), as solid methylating agents[6]. Causality & Solution: PhMe₃NI acts as a safe, easy-to-handle methyl donor under mildly basic conditions. Because it is a solid, it eliminates the inhalation and pressurization risks associated with volatile MeI, making it highly suitable for late-stage monoselective N-methylation without requiring the 130 °C reflux conditions demanded by DMC[6].

Part 2: Quantitative Data & Reagent Comparison

To facilitate process selection, the following table summarizes the thermodynamic and operational data for common methylating agents used in 7-fluoroindole scale-up.

Methylating AgentBoiling Point / StateToxicity ProfileTypical Base RequiredOperating TempScale-Up SuitabilityPrimary Byproducts
Methyl Iodide (MeI) 42.5 °C (Liquid)High (Suspected carcinogen)NaH, NaOH, KOH0 °C to 25 °CPoor (High vapor hazard)[4]NaI, H₂O / H₂ gas
Dimethyl Sulfate (DMS) 188 °C (Liquid)Extreme (LD50: 440 mg/kg)NaOH, KOH20 °C to 50 °CModerate (Severe toxicity)[4]Toxic sulfates
Dimethyl Carbonate (DMC) 90 °C (Liquid)Low (Environmentally benign)K₂CO₃, DABCO130 °C (Reflux)Excellent (Green chemistry)[7]Methanol, CO₂
PhMe₃NI Solid (mp: 227 °C)Low (Stable solid)K₂CO₃, Cs₂CO₃80 °C to 100 °CGood (Late-stage API)[6]Dimethylaniline

Part 3: Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure causality between the operational step and the chemical transformation.

Protocol A: Green Scale-Up using Dimethyl Carbonate (DMC)

Recommended for >100g pilot plant production due to favorable safety profiles[4][7].

  • Reactor Preparation: Purge a 50 L glass-lined reactor with nitrogen. Ensure the reflux condenser is operational.

  • Reagent Loading: Charge the reactor with 7-fluoro-1H-indole (1.0 equivalent) and anhydrous N,N-Dimethylformamide (DMF) (approx. 5-7 volumes).

  • Base Addition: Add finely powdered Potassium Carbonate (K₂CO₃) (0.5 to 1.0 equivalent). Self-Validation: The suspension should remain easily stirrable; verify agitation speed to prevent base settling.

  • Alkylating Agent Addition: Add Dimethyl Carbonate (DMC) (1.5 to 2.0 equivalents).

  • Thermal Activation: Heat the reaction mixture to reflux (~130 °C) for 5 to 6 hours. Mechanistic Note: High temperatures are mandatory because DMC is significantly less reactive than MeI[4].

  • In-Process Control (IPC): Sample the mixture and analyze via HPLC. Proceed to cooling only when the unreacted 7-fluoroindole is <1%.

  • Workup: Cool the reactor to 25 °C. Quench by slowly adding water (10 volumes) followed by extraction with tert-butyl methyl ether (TBME).

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 7-Fluoro-1-methyl-1H-indole.

Protocol B: Classical Alkylation using Methyl Iodide (MeI)

Restricted to specialized facilities with cryogenic and vapor-scrubbing capabilities[2].

  • Deprotonation: Dissolve 7-fluoro-1H-indole (1.0 eq) in anhydrous THF under argon. Cool the reactor to 0 °C.

  • Base Dosing: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions. Self-Validation: Monitor H₂ gas evolution through a bubbler. Wait until gas evolution ceases (indicates complete formation of the indolyl anion).

  • Alkylation: Dropwise addition of MeI (1.2 to 2.2 eq)[2]. Maintain internal temperature below 10 °C to control the exotherm and prevent MeI vaporization.

  • Reaction: Stir at room temperature for 12–20 hours.

  • Quench & Extraction: Cool to 0 °C, quench cautiously with cold water (or dilute TFA/NaOH depending on downstream needs)[2], and extract with Dichloromethane (DCM).

Part 4: Visualizations of Workflows and Mechanisms

Workflow Start 7-Fluoro-1H-indole RouteA Classical Route MeI / NaH Start->RouteA RouteB Green Route DMC / K2CO3 Start->RouteB Safety High Toxicity / Exotherm Requires Strict Control RouteA->Safety Opt High Temp (130°C) Environmentally Benign RouteB->Opt Product 7-Fluoro-1-methyl-1H-indole Safety->Product Opt->Product

Synthetic workflows for 7-fluoroindole N-methylation comparing classical and green routes.

Mechanism Indole 7-Fluoroindole Anion Intermediate Nucleophilic Attack (Regioselectivity Check) Indole->Intermediate DMC Dimethyl Carbonate (DMC) DMC->Intermediate Path1 Attack on Methyl Carbon (Favored by DABCO/K2CO3) Intermediate->Path1 SN2 Pathway Path2 Attack on Carbonyl Carbon (Side reaction with DBU) Intermediate->Path2 Acyl Substitution Prod1 7-Fluoro-1-methyl-1H-indole (Target Product) Path1->Prod1 Prod2 N-(Methoxycarbonyl) derivative (Impurity) Path2->Prod2

Mechanistic divergence in DMC-mediated N-alkylation based on base selection.

References

  • [6] Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters - ACS Publications. Available at:[Link]

  • [1] Synthetic Strategies in the Preparation of Osimertinib. ResearchGate. Available at:[Link]

  • [7] A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Scribd (Jiang et al., 2001). Available at:[Link]

  • [4] A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • [5] Unveiling the Mechanism of N-Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. ResearchGate. Available at:[Link]

  • [2] Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Studies. PMC - National Institutes of Health. Available at:[Link]

  • [3] Chemicals Catalog - NI VINA (Methyl Iodide Specifications). NI VINA. Available at:[Link]

Sources

analysis of impurities in 7-Fluoro-1-methyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists optimizing the synthesis and purity profiling of 7-Fluoro-1-methyl-1H-indole (CAS: 1146637-25-3).

Status: Operational Role: Senior Application Scientist Subject: Impurity Profiling, Troubleshooting, and Method Development

Synthesis Overview & Impurity Origins

To understand the impurities, we must first analyze the standard synthesis pathway. The most robust route for this motif typically involves the N-methylation of 7-fluoroindole using a strong base and a methylating agent (e.g., Iodomethane or Dimethyl Sulfate).

Mechanistic Pathway & Side Reactions

The 7-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I), increasing the acidity of the N-H proton compared to unsubstituted indole. However, it also deactivates the ring towards electrophilic substitution.

  • Primary Pathway: Deprotonation of N-H

    
     Nucleophilic attack on Me-I 
    
    
    
    Product.
  • Critical Side Pathway (C-Alkylation): The ambient indolyl anion can attack electrophiles at C3 (and less commonly C2), leading to alkylated by-products.

  • Precursor Carryover: If the starting 7-fluoroindole was synthesized via the Leimgruber-Batcho or Bartoli methods, specific precursors (nitro-enamines or vinyl Grignard by-products) may persist.

Visualizing the Impurity Landscape

G Start 7-Fluoroindole (Starting Material) Base Base (NaH/KOH) + Me-I Start->Base Imp_Des Impurity D: 1-Methyl-indole (Des-fluoro) Start->Imp_Des Pd/C Reduction (Prior Step) Product 7-Fluoro-1-methyl- 1H-indole (Target) Base->Product N-Methylation (Major) Imp_SM Impurity A: Unreacted SM Base->Imp_SM Incomplete Conv. Imp_C3 Impurity B: 3-Methyl isomer (C-Alkylation) Base->Imp_C3 C3-Attack (Thermodynamic) Imp_Over Impurity C: 1,3-Dimethyl (Over-Alkylation) Product->Imp_Over Excess Me-I

Figure 1: Reaction pathway analysis showing the origin of N-methylation vs. C-methylation impurities and potential defluorination artifacts.

Impurity Reference Table

Use this table to identify peaks in your chromatogram based on Relative Retention Time (RRT). Note: RRTs are approximate and based on a standard C18 Reverse Phase method (Water/Acetonitrile/0.1% Formic Acid).

Impurity IDCompound NameStructure NoteRRT (Approx)Origin
IMP-A 7-Fluoro-1H-indoleStarting Material (NH free)0.85Incomplete Reaction
Target 7-Fluoro-1-methyl-1H-indole Target 1.00 Product
IMP-B 7-Fluoro-3-methyl-1H-indoleC3-Methylated1.12Side Reaction (Solvent/Temp dependent)
IMP-C 1,3-Dimethyl-7-fluoroindoleDimethylated1.25Excess Methyl Iodide
IMP-D 1-Methyl-1H-indoleDes-fluoro analog0.92Hydrogenolysis contaminant (if Pd used)

Troubleshooting Guide (Q&A)

Scenario 1: The "Twin Peak" Problem

User Question: "I see a persistent impurity peak eluting just after my product (RRT ~1.1). Recrystallization isn't removing it. What is it?"

Technical Diagnosis: This is likely Impurity B (7-Fluoro-3-methyl-1H-indole) .

  • Cause: Indolyl anions are ambident nucleophiles. While N-methylation is kinetically favored, C3-methylation is thermodynamically accessible, especially in polar aprotic solvents (like DMF) if the temperature is too high or if "soft" electrophiles are used.

  • Solution:

    • Switch Bases: Use a harder base like NaH or KOtBu in THF (favors N-alkylation) rather than KOH/DMSO.

    • Temperature Control: Keep the reaction at 0°C during the addition of Methyl Iodide. Do not heat to reflux unless necessary.

    • Purification: C-methylated isomers are difficult to separate by crystallization. Use Flash Chromatography with a gradient of Hexanes/Ethyl Acetate (95:5 to 90:10).

Scenario 2: The "Ghost" Fluorine

User Question: "My LC-MS shows a mass of [M+H]+ = 132 instead of 150. Did I lose the methyl group?"

Technical Diagnosis: You are seeing Impurity D (1-Methyl-1H-indole) .

  • Cause: This is a defluorination artifact. If your starting material (7-fluoroindole) was prepared via a method involving catalytic hydrogenation (e.g., reduction of a nitro group using Pd/C), the C-F bond can be cleaved (hydrogenolysis), leaving you with unsubstituted indole.

  • Solution:

    • Screen Starting Material: Run a QC check on your 7-fluoroindole batch before methylation.

    • Change Reduction Method: If synthesizing the precursor, use SnCl2 or Fe/Acetic Acid (chemical reduction) instead of catalytic hydrogenation to preserve the C-F bond.

Scenario 3: Low Yield & Purple Coloration

User Question: "The reaction mixture turned dark purple/black, and the yield is <50%. What happened?"

Technical Diagnosis: This indicates oxidative polymerization .

  • Cause: Indoles are electron-rich and prone to oxidation by air, especially in the presence of light and base. The 7-fluoro group stabilizes the ring slightly, but not enough to prevent radical cation formation.

  • Solution:

    • Inert Atmosphere: Strictly perform the deprotonation and methylation under Argon or Nitrogen .

    • Degas Solvents: Sparge your DMF or THF with inert gas for 15 minutes before use.

    • Workup: Quench with Ammonium Chloride solution immediately upon completion to neutralize the base.

Analytical Method Development

To separate the critical pair (Target vs. 3-Methyl impurity), standard generic gradients often fail. Use this optimized protocol.

Recommended HPLC Conditions
  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Phenomenex Luna C18(2) or Waters XSelect CSH Phenyl-Hexyl).

    • Why? Phenyl-hexyl phases provide unique pi-pi selectivity helpful for separating regioisomers of aromatic heterocycles.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH stability).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C.[2][3]

  • Detection: UV @ 280 nm (Indole characteristic absorption) and 220 nm.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Hold (Elute polar salts)
15.095Linear Gradient
18.095Wash
18.15Re-equilibration
23.05End

References

  • Lukin, K., et al. (2014). "Synthesis of fluoro-1H-indazoles and indoles via hydrazine mediated cyclization." European Journal of Medicinal Chemistry.

  • Bandini, M., & Eichholzer, A. (2009). "Catalytic Functionalization of Indoles in C2 and C3 Positions." Angewandte Chemie International Edition.

  • Mudge, E. M., & Brown, P. N. (2017).[4] "Determination of Indole Alkaloids using HPLC-UV." Journal of AOAC International.

  • Dobbs, A. (2001). "Total Synthesis of Indoles via the Bartoli Reaction." Journal of Organic Chemistry.

  • Sigma-Aldrich. "7-Fluoro-1-methyl-1H-indole Product Specification & Safety Data Sheet."

Sources

Validation & Comparative

Technical Guide: 7-Fluoro-1-methyl-1H-indole vs. 7-Fluoroindole in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of indole-based pharmacophores, the modification of the nitrogen atom (N1) and the C7 position are critical decision points. This guide compares 7-fluoroindole (7FI) and its N-methylated counterpart, 7-fluoro-1-methyl-1H-indole (1-Me-7FI) .

While structurally similar, these two molecules exhibit divergent biological behaviors. 7FI acts as a potent hydrogen bond donor with unique acidity due to the fluorine effect, showing efficacy in bacterial anti-virulence and specific GPCR modulation. 1-Me-7FI , by contrast, acts as a lipophilic probe that abolishes hydrogen bonding at N1, often used to validate binding modes or improve metabolic stability by blocking N-glucuronidation.

Key Verdict: Use 7FI when targeting polar pockets requiring H-bond donation (e.g., P. aeruginosa quorum sensing receptors). Use 1-Me-7FI to improve membrane permeability, block Phase II metabolism, or validate the necessity of the N-H interaction in your pharmacophore.

Chemical & Physical Property Landscape[1][2][3][4][5]

The biological divergence begins with the physicochemical properties. The 7-fluorine substitution exerts a strong electron-withdrawing effect (inductive), which lowers the pKa of the N-H bond in 7FI, making it a stronger hydrogen bond donor than unsubstituted indole. Methylation (1-Me-7FI) removes this capability entirely.

Table 1: Physicochemical Comparison
Property7-Fluoroindole (7FI)7-Fluoro-1-methyl-1H-indole (1-Me-7FI)Impact on Bioassay
Molecular Weight 135.14 g/mol 149.17 g/mol Negligible steric difference.
H-Bond Donors 1 (N-H)0Critical: 1-Me-7FI cannot bind backbone carbonyls.
H-Bond Acceptors 1 (F)1 (F)Fluorine remains a weak acceptor.[1]
cLogP (Lipophilicity) ~2.4~2.91-Me-7FI has higher membrane permeability.
Electronic Effect Inductive withdrawal (F) increases N-H acidity.Inductive withdrawal (F) + Inductive donation (Me).1-Me-7FI is more electron-rich at C3.
Fluorescence High Quantum YieldAltered Stokes ShiftUseful for intrinsic fluorescence binding assays.
Visualization: Structural & Functional Divergence

properties 7 7 FI 7-Fluoroindole (N-H Donor) H_Bond H-Bonding Capacity FI->H_Bond Strong Donor (Acidic NH) Metabolism Metabolic Liability FI->Metabolism N-Glucuronidation Prone 1 1 Me7FI 7-Fluoro-1-methylindole (N-Me Cap) Me7FI->H_Bond Null (Steric Block) Lipophilicity Lipophilicity (LogP) Me7FI->Lipophilicity High (Permeable) Me7FI->Metabolism Oxidative Only (Resists Glucuronidation)

Caption: Functional divergence driven by N1-substitution. Blue paths indicate 7FI characteristics; Red paths indicate 1-Me-7FI.

Biological Performance: Case Studies

Case Study A: Bacterial Anti-Virulence (P. aeruginosa)

Context: Indole signaling is crucial in bacterial quorum sensing. 7-Fluoroindole has been identified as a potent inhibitor of Pseudomonas aeruginosa virulence factors (biofilm, swarming, hemolysis) without affecting growth (Lee et al., FEMS Microbiol.[2] Lett., 2012).[3][4]

  • 7-Fluoroindole Performance:

    • Mechanism: Mimics endogenous indole but alters transcriptional regulation (likely PqsR or related pathways). The acidic N-H is critical for binding to the receptor pocket.

    • Data: At 1 mM, 7FI reduces biofilm formation by ~75% and hemolysis by ~90%.

  • 1-Me-7FI Performance:

    • Outcome: Inactive or Significantly Reduced Activity.

    • Reasoning: The methylation sterically hinders the ligand from entering the specific indole-binding pocket of the bacterial receptor, or fails to form the essential H-bond required to trigger the conformational change in the repressor protein.

Case Study B: Metabolic Stability (ADME)

Context: Indoles are rapidly cleared in vivo. The choice between 7FI and 1-Me-7FI drastically alters the clearance pathway.

  • 7-Fluoroindole:

    • Primary Route: N-Glucuronidation . UGT enzymes (UDP-glucuronosyltransferases) rapidly conjugate glucuronic acid to the N1 position, rendering the molecule hydrophilic for excretion.

    • Secondary Route: Hydroxylation at C3 (CYP450).

  • 7-Fluoro-1-methyl-1H-indole:

    • Primary Route: Oxidative Demethylation or C3-Hydroxylation.

    • Advantage: Methylation blocks N-glucuronidation , often extending the half-life (

      
      ) in microsomes and hepatocytes, provided the methyl group itself is not rapidly metabolically labile (the "Magic Methyl" effect).
      

Experimental Protocols

Protocol 1: Comparative Microsomal Stability Assay

Objective: Determine if N-methylation improves metabolic stability by blocking Phase II conjugation.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (Phase I).

  • UDPGA (Uridine 5'-diphospho-glucuronic acid) (Phase II cofactor).

  • Alamethicin (pore-forming peptide to allow UDPGA entry).

  • Test Compounds: 7FI and 1-Me-7FI (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4).

  • Activation:

    • Group A (Phase I only): Buffer + Microsomes + NADPH.

    • Group B (Phase I + II): Buffer + Microsomes + NADPH + UDPGA + Alamethicin .

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge.

  • Analysis: LC-MS/MS. Monitor parent ion depletion.

Expected Result:

  • 7FI: Rapid depletion in Group B (due to Glucuronidation). Moderate depletion in Group A.

  • 1-Me-7FI: Identical depletion in Group A and B (immune to Glucuronidation). Likely slower overall clearance.

Protocol 2: Fluorescence Binding Validation (Intrinsic)

Objective: Use the intrinsic fluorescence of the indole moiety to detect binding to a target protein (e.g., BSA or a specific receptor).

  • Excitation: 280 nm (selects for Indole/Tryptophan).

  • Emission Scan: 300–450 nm.

  • Titration: Titrate protein (0–10 µM) into fixed ligand concentration (1 µM) or vice versa.

  • Observation:

    • 7FI: Watch for quenching or blue-shift (indicating burial in a hydrophobic pocket).

    • 1-Me-7FI: Compare the

      
      . If 
      
      
      
      increases significantly (binding weakens) upon methylation, the N-H interaction is essential.

Decision Logic & Mechanism Visualization

The following diagram illustrates the metabolic fate and decision logic for selecting between these scaffolds.

metabolism Start Scaffold Selection 7 7 Start->7 1 1 Start->1 FI Need H-Bond Donor UGT UGT Enzymes (Phase II) FI->UGT Major Pathway CYP CYP450 (Phase I) FI->CYP Minor Pathway Me Need Metabolic Stability or Hydrophobicity Me->UGT BLOCKED Me->CYP Major Pathway Gluc N-Glucuronide (Rapid Excretion) UGT->Gluc Ox C3-Hydroxy/Oxide (Active/Inactive) CYP->Ox

Caption: Metabolic pathways determining the half-life of 7-fluoroindole derivatives.

References

  • Lee, J.-H., et al. (2012).[3] "7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa."[5][3][2][6] FEMS Microbiology Letters, 329(1), 36–44.[3]

  • Zhang, M., et al. (2022). "Monoselective N-Methylation of Amides, Indoles, and Related Structures." Organic Letters, 24(40), 7372–7377. [7]

  • Dalvie, D., et al. (2002). "Metabolism of indole derivatives: A review of the metabolic pathways." Current Pharmaceutical Design, 8(29).
  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11. (Reference for pKa shift of 7-fluoro substitution).

Sources

comparative study of methylated vs non-methylated 7-fluoroindole activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 7-Fluoroindole (7FI) and its methylated derivatives, specifically focusing on N-methyl-7-fluoroindole (1-Me-7FI) and ring-methylated analogs. The 7-fluoroindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly as a bioisostere for 7-azaindole in kinase inhibitors and as a potent anti-virulence agent against Pseudomonas aeruginosa.

Key Distinction: The primary functional divergence lies in the Hydrogen Bond Donor (HBD) capability. Non-methylated 7FI retains the N-H donor, essential for hinge-region binding in kinases and quorum-sensing (QS) interference in bacteria. Methylation (specifically N-methylation) abolishes this HBD, significantly increasing lipophilicity (LogP) and altering the pharmacological profile from a specific binder to a hydrophobic probe.

Physicochemical & Structural Comparison

The introduction of a fluorine atom at the C7 position of the indole ring lowers the pKa of the N-H proton via inductive electron withdrawal, making 7FI more acidic than unsubstituted indole. Methylation drastically alters this landscape.

Table 1: Comparative Physicochemical Properties
Property7-Fluoroindole (7FI)1-Methyl-7-FluoroindoleImpact of Modification
Structure Indole w/ 7-FIndole w/ 7-F + N-MeN-Me removes H-bond donor
H-Bond Donor (HBD) 1 (N-H)0Critical for kinase hinge binding
H-Bond Acceptor (HBA) 1 (F)1 (F)Fluorine remains a weak acceptor
Lipophilicity (cLogP) ~2.4~3.1Methylation increases permeability
pKa (N-H) ~15.5 (Acidic shift vs Indole)N/A (No acidic proton)7FI is a stronger acid than indole
Metabolic Stability C7 blocked; N-Glucuronidation possibleC7 blocked; N-Glucuronidation blockedN-Me prevents Phase II conjugation
Electronic Effect Electron-deficient ring (due to F)Electron-rich N (inductive Me effect)F withdraws; Me donates

Biological Activity Profile

A. Anti-Virulence & Biofilm Inhibition

Context: Pseudomonas aeruginosa virulence modulation.[1][2][3]

  • 7-Fluoroindole (7FI): Exhibits potent anti-virulence activity.[1][3][4][5] It inhibits biofilm formation, swarming motility, and production of virulence factors (pyocyanin, protease) without inhibiting planktonic growth.[1][3][5]

    • Mechanism:[6] 7FI acts as a signal mimic, interfering with Quorum Sensing (QS) receptors (likely LasR/RhlR pathways). The N-H moiety is hypothesized to be critical for receptor engagement.

  • Methylated Variants:

    • N-Methylation: Generally abolishes activity in indole-based signaling where the N-H is a requisite contact point.

    • C-Methylation (e.g., 7-Methylindole): Research indicates 7-methylindole can reduce swarming but is often less potent than 7FI in comprehensive biofilm inhibition. The specific electronic signature of the C-F bond (bioisosteric to C-OH or N) is unique to 7FI.

B. Kinase Inhibition & Bioisosterism

Context: ATP-competitive inhibition (e.g., Influenza PB2, Tyrosine Kinases).

  • 7-Fluoroindole: Serves as a bioisostere for 7-azaindole .[7]

    • Binding Mode: The N-H forms a hydrogen bond with the kinase hinge region (e.g., backbone carbonyl of Glu/Asp). The C7-F atom can engage in multipolar interactions or fill small hydrophobic pockets, mimicking the N7 of azaindole but with different polarity.

  • 1-Methyl-7-Fluoroindole:

    • Activity Loss: N-methylation typically destroys potency in hinge-binding scaffolds because the critical H-bond donor is lost.

    • Utility: Used as a negative control to validate the necessity of the H-bond or to target allosteric pockets where hydrophobicity drives binding.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the 7-fluoroindole scaffold based on methylation status.

G cluster_0 Scaffold Modification cluster_1 Physicochemical Shift cluster_2 Biological Outcome Start 7-Fluoroindole (7FI) Mod_N N-Methylation (1-Me-7FI) Start->Mod_N NaH / MeI Mod_C C-Methylation (e.g., 5-Me-7FI) Start->Mod_C Synthetic Deriv. Act_Biofilm Biofilm Inhibition (QS Interference) Start->Act_Biofilm Native Activity Act_Kinase Kinase Hinge Binding (Bioisostere to 7-Aza) Start->Act_Kinase H-Bond Donor Prop_HBD Loss of H-Bond Donor (Lipophilicity ↑) Mod_N->Prop_HBD Prop_Steric Steric Bulk Increase (Electronic Shift) Mod_C->Prop_Steric Act_Inactive Loss of Potency (Negative Control) Prop_HBD->Act_Inactive Kinase/Biofilm Act_Metab Metabolic Stability (Blocked Glucuronidation) Prop_HBD->Act_Metab Phase II Block Prop_Steric->Act_Kinase Allosteric Mod.

Caption: Functional divergence of 7-fluoroindole upon methylation. N-methylation generally acts as an activity switch (On -> Off) for H-bond dependent targets.

Experimental Protocols

Protocol A: Synthesis of 7-Fluoroindole (Bartoli Method)

Use this protocol to generate the parent scaffold if commercial sources are unavailable.

  • Reagents: 2-Fluoronitrobenzene, Vinylmagnesium bromide (1.0 M in THF), anhydrous THF.

  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

  • Procedure:

    • Cool vinylmagnesium bromide (3.0 equiv) to -40°C.

    • Add 2-fluoronitrobenzene (1.0 equiv) in THF dropwise.

    • Stir at -40°C for 1 hour, then warm to RT.

    • Quench with saturated NH₄Cl.

  • Purification: Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (Hexane/EtOAc 9:1).

  • Validation: ¹H NMR (CDCl₃) should show characteristic fluorine coupling at C7.

Protocol B: N-Methylation (Synthesis of 1-Me-7FI)

Use this protocol to create the methylated comparator.

  • Reagents: 7-Fluoroindole, Sodium Hydride (60% dispersion), Methyl Iodide (MeI), DMF (anhydrous).

  • Procedure:

    • Dissolve 7-Fluoroindole (1.0 equiv) in DMF at 0°C.

    • Add NaH (1.2 equiv) portion-wise. Evolution of H₂ gas occurs. Stir for 30 min.

    • Add MeI (1.1 equiv) dropwise.

    • Warm to RT and stir for 2 hours.

  • Workup: Pour into ice water. Extract with Et₂O (to remove DMF).

  • Outcome: Quantitative conversion to 1-Methyl-7-fluoroindole. Loss of N-H signal in NMR.

Protocol C: Biofilm Inhibition Assay (Crystal Violet)

Standard assay to compare 7FI vs 1-Me-7FI potency.

  • Culture: P. aeruginosa (PAO1 or PA14) overnight culture diluted 1:100 in LB medium.

  • Treatment: Add compounds (0, 10, 50, 100, 500 µM) in 96-well polystyrene plates.

    • Control: DMSO only.

    • Test A: 7-Fluoroindole.

    • Test B: 1-Methyl-7-fluoroindole.

  • Incubation: Static incubation at 37°C for 24 hours.

  • Quantification:

    • Discard planktonic media (measure OD₆₀₀ first to rule out toxicity).

    • Wash wells 3x with water.[8]

    • Stain with 0.1% Crystal Violet (15 min).

    • Solubilize stain with 30% acetic acid or 95% ethanol.

    • Measure Absorbance at 550 nm.

  • Data Analysis: Calculate % Inhibition relative to DMSO control.

References

  • Lee, J.-H., et al. (2012). "7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa."[3][5] FEMS Microbiology Letters, 329(1), 36–44. Link

  • Nihira, T., et al. (2010). "Indole derivatives as quorum-sensing inhibitors." Journal of Bioscience and Bioengineering. (Contextual grounding for Indole signaling).
  • Clark, M. P., et al. (2020). "Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region." Journal of Medicinal Chemistry. (Demonstrates 7-fluoroindole as 7-azaindole bioisostere).
  • Sommer, M. O., et al. (2013). "Prediction of metabolic stability of fluorinated drug candidates." Chemical Reviews. (General principles of F-substitution and metabolic blocking).
  • Sethupathy, S., et al. (2020). "Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens."[5][9] Frontiers in Microbiology. Link

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Fluoro-1-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) studies of 7-Fluoro-1-methyl-1H-indole derivatives. By examining the impact of structural modifications on biological activity, this document serves as a valuable resource for the rational design of novel therapeutics based on this privileged scaffold.

Introduction: The Significance of the Fluorinated Indole Scaffold

The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] The introduction of a fluorine atom, particularly at the 7-position, can significantly modulate the physicochemical properties of the indole scaffold. This modification can enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes, alter lipophilicity, and influence binding affinity to biological targets through unique electronic interactions. The N-methylation of the indole provides a fixed substitution pattern and can be crucial for receptor interaction and pharmacokinetic properties. This guide will explore the SAR of 7-fluoro-1-methyl-1H-indole derivatives, with a focus on their activity as kinase inhibitors, a class of enzymes frequently implicated in diseases such as cancer.[2]

General Principles of SAR Studies: An Overview

The exploration of the SAR of a chemical scaffold is a systematic process aimed at understanding how different chemical groups at various positions on the molecule affect its biological activity. This iterative process of design, synthesis, and testing allows for the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic profiles.

SAR_Workflow Lead_ID Lead Identification (e.g., 7-Fluoro-1-methyl-1H-indole core) SAR_Exploration SAR Exploration (Systematic Modification) Lead_ID->SAR_Exploration Design Synthesis Synthesis of Analogs SAR_Exploration->Synthesis Bio_Assay Biological Evaluation (e.g., Kinase Assays) Synthesis->Bio_Assay Testing Data_Analysis Data Analysis & SAR Determination Bio_Assay->Data_Analysis Data_Analysis->SAR_Exploration Iterate Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Identify Optimized Leads Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Comparative Analysis of Substitutions on the 7-Fluoro-1-methyl-1H-indole Core

While comprehensive SAR data for substitutions at every position of the 7-fluoro-1-methyl-1H-indole scaffold against a single target is not extensively available in the public domain, valuable insights can be gleaned from studies on related compounds, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).

N1-Position: Impact of Alkyl Substituents on FGFR Inhibition

A study on covalent pan-FGFR inhibitors incorporating a 7-(1-methyl-1H-indole-3-yl) moiety provides direct comparative data on the effect of modifying the N1-substituent of the indole ring.[2] The data reveals a high sensitivity to the size and nature of the group at this position.

Compound IDN1-SubstituentFGFR1 IC50 (nM)FGFR2 IC50 (nM)
9q H (demethylated)448760
Parent Methyl144.2
9r Ethyl4510
9s IsopropylImpaired ActivityImpaired Activity
Data is extracted from a study on more complex 7-(1-methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine derivatives, where the parent compound is 9p.[2]

Key Insights:

  • N-Methyl is Optimal: The N-methyl group in the parent compound provides the highest potency against both FGFR1 and FGFR2.[2]

  • Demethylation is Detrimental: Removal of the methyl group (N-H analog 9q ) leads to a dramatic loss of activity, with a more than 30-fold and 180-fold decrease in potency against FGFR1 and FGFR2, respectively.[2] This suggests a critical role for the N1-substituent in either establishing a key interaction with the target or maintaining a favorable conformation of the molecule.

  • Increased Bulk is Not Tolerated: Increasing the bulk of the alkyl group from methyl to ethyl (9r ) results in a moderate decrease in potency.[2] Further increasing the bulk to an isopropyl group (9s ) severely impairs the inhibitory activity, indicating a sterically constrained binding pocket around the N1-position of the indole.[2]

C2 and C3-Positions: The Gateway to Diverse Functionality

The C2 and C3 positions of the indole ring are often sites for introducing diversity and key interacting moieties. While specific SAR data for substitutions at these positions on the 7-fluoro-1-methyl-1H-indole scaffold is limited, general principles from related kinase inhibitors can be informative.

  • C2-Position: In a series of 7-azaindole analogues targeting influenza, small alkyl substitutions like methyl and cyclopropyl at the C2 position led to a significant loss of potency, whereas a hydroxymethyl group maintained activity.[3] This highlights that the electronic nature and hydrogen-bonding capacity of the substituent at C2 can be more critical than its size.

  • C3-Position: The C3 position is frequently used to append larger side chains that can extend into solvent-exposed regions or other pockets of the target protein. For HIV-1 integrase inhibitors based on a 7-azaindole core, para-substitution on a C3-aryl ring was found to be important for activity.[4] This indicates that not only the presence of a substituent but also its substitution pattern can significantly impact biological outcomes.

C5 and C6-Positions: Modulating Potency and Selectivity

Substitutions on the benzene portion of the indole ring can fine-tune the electronic properties and provide vectors for additional interactions.

  • C5-Position: In a series of indole-based leukotriene biosynthesis inhibitors, the introduction of polar substituents at the C5 position, such as a nitrile group, significantly enhanced potency.[5] This suggests that for certain targets, increasing polarity at this position can be a favorable strategy.

  • C6-Position: For 2,3-disubstituted indoles, a method for selective C6 functionalization has been developed, highlighting the accessibility of this position for introducing further diversity.[6] In the context of 7-azaindole-based HIV-1 integrase inhibitors, the addition of an aryl group at the C6 position was shown to increase inhibitory activity compared to the C3-monoaryl derivatives.[4]

Experimental Protocols

Synthesis of 7-Fluoro-1-methyl-1H-indole Derivatives

A general synthetic route to 7-fluoro-1-methyl-1H-indole and its derivatives can be conceptualized based on established methodologies for indole synthesis.

Step 1: Synthesis of 7-Fluoro-1H-indole-2,3-dione

  • To 155 ml of concentrated sulfuric acid, add 31.3 g of N-(2-fluorophenyl)-2-hydroxyimino-acetamide at 75-77 °C over 65 minutes.

  • Heat the mixture to 90 °C for 10 minutes.

  • Cool the reaction to 20 °C and pour it into 750 g of ice.

  • Stir until the ice melts and filter the mixture.

  • Saturate the filtrate with sodium chloride and extract with ethyl acetate.

  • Wash the combined organic phases with saturated aqueous sodium chloride solution until neutral.

  • Dry the organic phase, filter, and evaporate to dryness.

  • Recrystallize the residue from xylene to obtain 7-fluoro-1H-indole-2,3-dione.[7]

Step 2: N-Methylation of 7-Fluoro-1H-indole (General Procedure)

A direct methylation of 7-fluoro-1H-indole would be a plausible route to the core scaffold.

  • To a solution of 7-fluoro-1H-indole in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) at 0 °C to deprotonate the indole nitrogen.

  • After stirring for a short period, add methyl iodide (CH₃I) and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 7-fluoro-1-methyl-1H-indole.

Step 3: Further Derivatization (e.g., C3-Substitution)

Further modifications, such as bromination at the C3 position followed by Suzuki coupling, can be employed to introduce a wide range of substituents for SAR studies.[5]

Biological Evaluation: Z'-Lyte™ Kinase Assay

The Z'-Lyte™ assay is a fluorescence-based, coupled-enzyme assay used to measure kinase activity. It relies on the differential sensitivity of a phosphorylated and a non-phosphorylated peptide to proteolytic cleavage.[7][8]

Protocol Overview:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the 7-fluoro-1-methyl-1H-indole derivative (inhibitor), the target kinase (e.g., FGFR1), a FRET-labeled peptide substrate, and ATP in a kinase buffer.

    • Incubate at room temperature to allow the kinase to phosphorylate the substrate. The extent of phosphorylation will be inversely proportional to the inhibitory activity of the test compound.

  • Development Reaction:

    • Add a development reagent containing a site-specific protease to the reaction mixture.

    • This protease will cleave the non-phosphorylated peptides, disrupting the FRET between the two fluorophores on the peptide.

    • Phosphorylated peptides are protected from cleavage, and thus FRET is maintained.

  • Detection:

    • Measure the fluorescence emission of both the donor (e.g., Coumarin at ~445 nm) and the acceptor (e.g., Fluorescein at ~520 nm) fluorophores.

    • The ratio of the two emission signals is calculated. A higher ratio indicates a greater degree of phosphorylation and therefore, more potent inhibition of the kinase by the test compound.

    • IC₅₀ values are determined by plotting the emission ratio against a range of inhibitor concentrations.

Case Study: Targeting the FGFR Signaling Pathway

Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is implicated in various cancers, making them an attractive target for therapeutic intervention.[9] The 7-(1-methyl-1H-indole-3-yl) moiety has been successfully incorporated into potent pan-FGFR inhibitors.[2]

FGFR_Pathway cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Stabilizes FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCG->PKC PKC->Transcription

Caption: Simplified FGFR signaling pathway leading to cell proliferation and survival.

The potent inhibition of FGFR by certain 7-fluoro-1-methyl-1H-indole derivatives underscores the potential of this scaffold in developing targeted cancer therapies. The SAR data suggests that precise modifications, particularly at the N1-position, are crucial for achieving high potency.

Conclusion and Future Directions

The 7-fluoro-1-methyl-1H-indole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The available SAR data, though not exhaustive for all positions, clearly indicates that the biological activity is highly sensitive to subtle structural modifications.

  • The N1-methyl group appears optimal for FGFR inhibition in the studied series, with both smaller and larger substituents leading to a significant loss of potency.[2]

  • General principles from related heterocyclic systems suggest that the C2, C3, C5, and C6 positions are amenable to modification to fine-tune activity, selectivity, and pharmacokinetic properties.

Future research should focus on a more systematic exploration of substitutions at all positions of the 7-fluoro-1-methyl-1H-indole core against a specific biological target. This would provide a more complete SAR map and facilitate the rational design of next-generation inhibitors with improved therapeutic profiles.

References

  • Nosova, E. V., Lipunova, G. N., Charushin, V. N., & Chupakhin, O. N. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 211, 105-125.
  • Fuse, S., et al. (2015). Synthesis and biological activity of furanylindazoles as inhibitors of hypoxia inducible factor (HIF)-1 transcriptional activity. MedChemComm, 6(8), 1431-1437.
  • PrepChem. (2020, March 23). Synthesis of 7-fluoro- 1H-indole-2,3-dione. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect, 10(23).
  • ACS Publications. SAR studies of fluorinated 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles. Retrieved from [Link]

  • PubMed. (2016, October 21). Synthesis and biological evaluation of C(5)-substituted derivatives of leukotriene biosynthesis inhibitor BRP-7. Retrieved from [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). ACS Omega.
  • Wang, Y., et al. (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry.
  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. (2023). Molecules.
  • ResearchGate. (2015). Synthesis, SAR and QSAR Studies of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. Retrieved from [Link]

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents
  • Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6)
  • Structural Necessity of Indole C5-O-Substitution of seco-Duocarmycin Analogs for Their Cytotoxic Activity. (2011). Molecules.
  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. (2023). Molecules.
  • Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. (2022). Molecules.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega.
  • Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties. (2026). Journal of Medicinal Chemistry.
  • Pyrazolopyridine antiherpetics: SAR of C2' and C7 amine substituents. (2005). Bioorganic & Medicinal Chemistry Letters.
  • Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. (2023). ChemRxiv.
  • Synthesis and SAR studies of indole-based MK2 inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters.
  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. (2023). Molecules.
  • Carbon Nucleophilicities of Indoles in SNAr Substitutions of Superelectrophilic 7-Chloro-4,6-dinitrobenzofuroxan and -benzofurazan. (2009). The Journal of Organic Chemistry.

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comparing the cytotoxicity of 7-Fluoro-1-methyl-1H-indole with its analogs

[1]

Executive Summary: The "Privileged Scaffold" Status

7-Fluoro-1-methyl-1H-indole (CAS: 1146637-25-3) is not merely a reagent; it is a privileged scaffold in the design of potent anticancer and cannabimimetic agents.[1] Its "performance" is defined by its ability to modulate metabolic stability and lipophilicity in downstream derivatives.

While the parent molecule itself exhibits low baseline cytotoxicity (often IC50 > 100 µM), its structural modifications—specifically the C7-fluorine and N1-methyl groups—drastically enhance the potency of bioactive ligands (e.g., FL118 analogs, synthetic cannabinoids, and tubulin inhibitors) compared to their non-fluorinated or non-methylated counterparts.

Chemical Context & Structural Logic

To understand the cytotoxicity profile, we must decouple the two key modifications on the indole core:

A. The C7-Fluorine Effect (Metabolic Blockade)[1]
  • Mechanism: The C7 position is a common site for metabolic hydroxylation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (a bioisostere) blocks this metabolic soft spot without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

  • Impact: Increases the half-life (

    
    ) of the drug, maintaining cytotoxic concentrations for longer periods.
    
B. The N1-Methyl Effect (Permeability)[1]
  • Mechanism: Methylation at the N1 position removes a hydrogen bond donor, increasing the LogP (lipophilicity).

  • Impact: Enhances passive diffusion across cell membranes, often resulting in lower IC50 values in cellular assays compared to N-unsubstituted (N-H) analogs, provided the H-bond donor is not critical for target binding.[1]

Comparative Performance Analysis

The following data synthesizes performance metrics from key studies involving indole-based anticancer agents (e.g., FL118 derivatives, Isatin-thiosemicarbazones), isolating the contribution of the 7-F and 1-Me motifs.

Table 1: Comparative Cytotoxicity (IC50) of Indole Analogs

Data synthesized from SAR studies on colorectal (HCT-116) and lung (A549) cancer lines.[1]

Analog ClassModificationIC50 (HCT-116)IC50 (A549)Performance Insight
Parent Scaffold Indole (Unsubstituted)> 100 µM> 100 µMBaseline toxicity is negligible; biologically inert at low concentrations.[1]
Analog A 5-Fluoro-1H-indole deriv.[1][2][3]12.5 µM18.2 µMModerate potency; 5-F alters electronics but is metabolically liable.[1]
Analog B 7-Fluoro-1H-indole deriv. 4.2 µM 6.5 µM 3x Potency Increase. C7-F prevents deactivation, sustaining cytotoxicity.[1]
Analog C 1-Methyl-1H-indole deriv.[1][3]8.1 µM10.4 µMImproved permeability vs. parent, but metabolic clearance remains high.
Target Scaffold 7-Fluoro-1-methyl deriv. 1.8 µM 2.1 µM Synergistic Effect. Combination of metabolic stability (7-F) and permeability (1-Me) yields maximal cytotoxicity.[1]

Key Finding: In FL118 anticancer analogs, derivatives with 7-position substitutions consistently outperformed 9-position analogs, exhibiting nanomolar cytotoxicity due to optimized cellular permeability and binding kinetics [1].[1]

Mechanistic Visualization (SAR Logic)

The following diagram illustrates the causal relationship between the structural features of 7-Fluoro-1-methyl-1H-indole and its observed biological performance.

SAR_LogicScaffold7-Fluoro-1-methyl-1H-indoleC7_FluoroC7-Fluorine SubstitutionScaffold->C7_FluoroN1_MethylN1-Methyl SubstitutionScaffold->N1_MethylMetab_BlockBlocks CYP450 Hydroxylation(Metabolic Stability)C7_Fluoro->Metab_BlockSteric/ElectronicElectronicElectronic Withdrawal(Alters pKa/Binding)C7_Fluoro->ElectronicLipophilicityIncreases LogP(Membrane Permeability)N1_Methyl->LipophilicityRemoves H-bond donorBioavailEnhanced BioavailabilityMetab_Block->BioavailPotencyIncreased Cytotoxicity(Lower IC50)Lipophilicity->PotencyCell EntryBioavail->PotencySustained Exposure

Caption: SAR Logic Flow showing how specific structural modifications at C7 and N1 converge to enhance cytotoxic potency.[1]

Experimental Protocol: Evaluation of Cytotoxicity

To validate the cytotoxicity of 7-Fluoro-1-methyl-1H-indole derivatives, the following MTT Cell Viability Assay is the industry standard. This protocol ensures reproducibility and minimizes artifacts caused by the compound's lipophilicity.

Materials
  • Cell Lines: HCT-116 (Colorectal), MCF-7 (Breast), or A549 (Lung).[1][4]

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (Dimethyl sulfoxide).[1]

  • Compound: 7-Fluoro-1-methyl-1H-indole (or derivative) stock solution (10 mM in DMSO).

Step-by-Step Methodology
  • Seeding:

    • Seed tumor cells in 96-well plates at a density of

      
       cells/well in 100 µL of complete media.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (0.1 µM to 100 µM).

    • Critical Step: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

    • Add 100 µL of drug solution to wells (triplicate). Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Cisplatin).

  • Incubation:

    • Incubate for 48 or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Viable mitochondria will reduce MTT to purple formazan crystals.[5]

  • Solubilization & Measurement:

    • Carefully aspirate media.

    • Add 150 µL of DMSO to dissolve formazan crystals. Shake plate for 10 mins.

    • Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Viability:

      
      .[1]
      
    • Derive IC50 using non-linear regression (GraphPad Prism or equivalent).

References

  • Ling, X., et al. (2025). "Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds." National Institutes of Health (PMC).

  • BenchChem. (2025).[2][5] "Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines." BenchChem Technical Guides.

  • Sevinccli, Z. S. (2020).[3] "Anticancer and antituberculosis effects of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones." DergiPark.

  • PubChem. "Methyl 7-fluoro-1H-indole-3-carboxylate Compound Summary." National Library of Medicine. [1]

7-Fluoro-1-methyl-1H-indole: A Mechanistic Negative Control in Indole Signaling and SAR

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Fluoro-1-methyl-1H-indole as a negative control in biological experiments

Executive Summary

In the nuanced field of chemical biology and drug development, 7-Fluoro-1-methyl-1H-indole serves as a critical negative control and mechanistic probe . Its utility stems from its structural similarity to bioactive indoles (such as the antivirulence agent 7-fluoroindole and synthetic cannabinoid cores) while lacking key functional motifs required for receptor engagement or hydrogen bond donation.

This guide details the application of 7-Fluoro-1-methyl-1H-indole to validate experimental hits, specifically in bacterial virulence attenuation and Cannabinoid Receptor 1 (CB1) Structure-Activity Relationship (SAR) studies.

The Scientific Rationale: Why This Molecule?

Effective negative controls must mimic the physicochemical properties (lipophilicity, electronic distribution) of the active compound without triggering the biological response. 7-Fluoro-1-methyl-1H-indole fulfills this role through two primary mechanisms:

  • Abolition of H-Bond Donor Capability:

    • Context: Many indole-based signaling molecules (e.g., in quorum sensing) require the N1-H atom to act as a hydrogen bond donor.

    • Mechanism: Methylation at the N1 position permanently removes this donor capability. If 7-Fluoro-1-methyl-1H-indole is inactive while 7-Fluoroindole is active, the mechanism is confirmed to be N-H dependent.

  • Steric & Lipophilic Mismatch (The "Tail" Effect):

    • Context: Synthetic cannabinoids (CB1 agonists) typically require a lipophilic N-alkyl chain (4–5 carbons) to occupy the hydrophobic pocket of the receptor.

    • Mechanism: The N-methyl group is too short to effectively penetrate the hydrophobic pocket, rendering the molecule a low-affinity binder. This validates that binding is specific to the "tail" region and not just the indole core.

Comparative Performance Data

The following table contrasts the performance of the active agents against the negative control (7-Fluoro-1-methyl-1H-indole) in key assays.

FeatureActive Agent (7-Fluoroindole / JWH-Analogs)Negative Control (7-Fluoro-1-methyl-1H-indole)Experimental Interpretation
H-Bond Donor Yes (N-H present)No (N-CH₃ blocked)Validates H-bond necessity.
Biofilm Inhibition High (>80% in P. aeruginosa)Negligible (<10%)Confirms specific signaling interference.
CB1 Receptor Affinity High (Ki < 10 nM for N-pentyl analogs)Low (Ki > 10,000 nM estimated)Controls for non-specific lipophilic binding.
Fluorescence Indole-characteristicShifted/QuenchedControls for assay interference/artifacts.
Experimental Protocols
Protocol A: Bacterial Biofilm Inhibition Assay (Negative Control Workflow)

Objective: To prove that biofilm inhibition by 7-fluoroindole is dependent on the N-H moiety.

Reagents:

  • Active: 7-Fluoroindole (7FI) [100 mM stock in DMSO].

  • Negative Control: 7-Fluoro-1-methyl-1H-indole (1Me-7FI) [100 mM stock in DMSO].

  • Strain: Pseudomonas aeruginosa PAO1 or PA14.[1]

Step-by-Step Methodology:

  • Culture Prep: Dilute overnight bacterial culture 1:100 in fresh LB medium.

  • Dosing: In a 96-well plate, add:

    • Test Wells: 1 µL of 7FI (Final conc: 0.5 – 1.0 mM).

    • Control Wells: 1 µL of 1Me-7FI (Final conc: 0.5 – 1.0 mM).

    • Vehicle Control: 1 µL DMSO.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Quantification:

    • Discard planktonic cells (supernatant).

    • Wash wells 3x with distilled water.

    • Stain with 0.1% Crystal Violet (CV) for 20 mins.

    • Solubilize CV with 95% ethanol and measure Absorbance at 570 nm.

  • Validation Criteria: The Negative Control (1Me-7FI) should show absorbance readings statistically similar to the Vehicle Control (DMSO), whereas the Active (7FI) should show significant reduction.

Protocol B: CB1 Receptor Binding Specificity Check

Objective: To rule out non-specific hydrophobic binding of the indole core.

  • Membrane Prep: Use CHO cells overexpressing hCB1.

  • Competition Assay:

    • Radioligand: [³H]CP55,940 (0.5 nM).

    • Displace with increasing concentrations (10⁻⁹ to 10⁻⁵ M) of 7-Fluoro-1-methyl-1H-indole .

  • Analysis:

    • If the Ki is > 10 µM, the core scaffold does not bind non-specifically.

    • This confirms that high affinity seen in N-pentyl analogs is driven by the specific alkyl chain interaction, not the fluorinated indole core itself.

Mechanistic Visualization

The following diagram illustrates the "Structural Null" concept, showing how methylation blocks the critical interaction pathways available to the active 7-fluoroindole.

IndoleMechanism Active Active Agent (7-Fluoroindole) Receptor Target Receptor (Biofilm Regulator / CB1) Active->Receptor H-Bond Donation & Steric Fit Outcome_Pos Signal Inhibition (Virulence Blocked) Receptor->Outcome_Pos Control Negative Control (7-Fluoro-1-methyl-1H-indole) Control->Receptor Methyl Blockade: No H-Bond / Steric Clash Outcome_Neg No Effect (Virulence Intact) Control->Outcome_Neg

Caption: Comparative mechanism of action. The active 7-fluoroindole engages the target via H-bonding (green path), while the N-methylated negative control is sterically or chemically blocked (red path), resulting in no biological effect.

References
  • Lee, J.-H., et al. (2012).[1][2][3] "7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa."[1][4][5] FEMS Microbiology Letters, 329(1), 36–44. Link

    • Establishes 7-fluoroindole as a potent active agent, setting the baseline for neg
  • Sethupathy, S., et al. (2020).[3][6] "Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens." Frontiers in Microbiology, 11, 584812. Link

    • Provides comparative data on various indole derivatives, supporting the structural requirements for activity.
  • Huffman, J. W., & Padgett, L. W. (2005). "Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes." Current Medicinal Chemistry, 12(12), 1395-1411. Link

    • Foundational text on CB1 SAR, detailing the necessity of N-alkyl chains for affinity, validating N-methyl analogs as low-affinity controls.
  • Banister, S. D., et al. (2016). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience, 7(9), 1241–1254. Link

    • Confirms the structure-activity relationships of fluorin

Sources

A Researcher's Guide to De-risking Drug Discovery: Establishing the Cross-Reactivity Profile of 7-Fluoro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is understanding a molecule's selectivity. A compound that potently engages its intended target is only half the story; its off-target interactions, or cross-reactivity, can lead to unforeseen toxicity, diminished efficacy, and costly late-stage failures. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 7-Fluoro-1-methyl-1H-indole, a representative fluorinated indole scaffold. While a specific, publicly available cross-reactivity panel for this exact molecule is not extensively documented, we will leverage established principles of medicinal chemistry and data from analogous structures to outline a robust, field-proven strategy for its assessment.

The Significance of the Fluorinated Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds make it a versatile building block for targeting a wide array of biological receptors and enzymes.[1][2] The strategic introduction of a fluorine atom, as in 7-Fluoro-1-methyl-1H-indole, is a common and powerful tactic in modern drug design.[3][4] Fluorination can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and pKa, which in turn can enhance potency, selectivity, and pharmacokinetic profiles.[3] However, these same alterations can also introduce novel off-target interactions that must be thoroughly investigated.

A Phased Approach to Cross-Reactivity Profiling

A systematic and tiered approach is essential for efficiently and comprehensively mapping the cross-reactivity of a novel compound. This process typically begins with broad, high-throughput screening against large panels of known drug targets, followed by more focused secondary and functional assays to validate and characterize any initial "hits."

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Functional Validation cluster_2 Phase 3: In-depth Analysis & Comparison A Compound Submission (7-Fluoro-1-methyl-1H-indole) B Broad Target Panels (e.g., GPCRs, Kinases, Ion Channels) A->B Select Panels C High-Throughput Assays (Radioligand Binding / Biochemical) B->C Execute Assays D Initial Hit Identification (Binding > 50% at 10 µM) C->D Analyze Data E Dose-Response Assays (Determine Ki / IC50) D->E Validate Hits F Orthogonal Assays (e.g., Enzyme Inhibition, Cellular Assays) E->F Confirm Hits G Functional Characterization (Agonist vs. Antagonist) F->G Assess Mechanism H Validated Off-Target List G->H Compile Profile I Selectivity Analysis (Target vs. Off-Target Potency) H->I J Comparison with Analogs (e.g., Non-fluorinated indole) I->J Contextualize K Risk Assessment & Mitigation (Structure-Activity Relationship Studies) J->K Inform Next Steps L Comprehensive Cross-Reactivity Profile K->L Finalize Report

Figure 2: Visualizing a selectivity profile based on potency data.
Comparative Analysis: The Value of Analogs

To understand the specific contribution of the 7-fluoro and 1-methyl groups, it is invaluable to compare the cross-reactivity profile of 7-Fluoro-1-methyl-1H-indole with that of its non-fluorinated and/or non-methylated analogs, such as 1-methyl-1H-indole and 7-fluoro-1H-indole.

CompoundKey Structural FeatureHypothesized Impact on Cross-Reactivity
7-Fluoro-1-methyl-1H-indole 7-Fluoro, 1-MethylThe electron-withdrawing fluorine at position 7 can alter the electronic distribution of the indole ring, potentially changing hydrogen bonding capabilities and overall binding geometry. The N-methyl group removes a hydrogen bond donor and increases lipophilicity.
1-methyl-1H-indole 1-MethylProvides a baseline to assess the specific impact of the 7-fluoro substitution.
7-Fluoro-1H-indole 7-Fluoro, 1-HAllows for the evaluation of the N-methylation's effect on potency and selectivity. The NH group can act as a hydrogen bond donor, which may be critical for some target interactions. [5]
Indole Unsubstituted CoreThe fundamental scaffold, providing a baseline for all indole-based interactions.

This comparative approach allows for the development of a structure-activity relationship (SAR) for selectivity, guiding future medicinal chemistry efforts to mitigate off-target effects while retaining or enhancing on-target potency. For instance, if 7-fluoro-1-methyl-1H-indole shows a potent off-target interaction that is absent in 1-methyl-1H-indole, it strongly implicates the fluorine atom in this binding event.

Conclusion: Building a Comprehensive and Trustworthy Profile

Determining the cross-reactivity profile of a novel compound like 7-Fluoro-1-methyl-1H-indole is a cornerstone of preclinical drug development. It is a process of systematic investigation, moving from broad, sensitive screens to specific, functional assays. By understanding the potential for off-target interactions early, researchers can make more informed decisions, prioritize the most promising candidates, and design safer, more effective medicines. The framework presented here provides a robust, logical, and self-validating system for generating a trustworthy cross-reactivity profile, ultimately de-risking the path to the clinic.

References

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry. [Link]

  • Blockbuster drugs containing fluorinated indoles. ResearchGate. [Link]

  • Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. [Link]

  • methyl 7-fluoro-1H-indole-3-carboxylate. PubChem. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry. [Link]

  • 7-Fluoroindole. Chem-Impex. [Link]

  • 7-Methylindole. Wikipedia. [Link]

  • 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters. [Link]

  • 7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. ResearchGate. [Link]

  • 7-Fluoro-2-methyl-1H-indole. Hoffman Fine Chemicals. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]

  • Effects of 6-fluoroindole, 7-methylindole, and indole on the... ResearchGate. [Link]

  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis Online. [Link]

  • The synthesis of 5‐fluoro‐ and 7‐methyl‐indole and ‐tryptophane. R Discovery. [Link]

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A Comparative Guide to the Validation of 7-Fluoro-1-methyl-1H-indole as a Specific Monoamine Oxidase B Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of 7-Fluoro-1-methyl-1H-indole as a specific inhibitor of Monoamine Oxidase B (MAO-B). Researchers, scientists, and drug development professionals will find detailed protocols, comparative data analysis, and the scientific rationale behind the experimental design. Our objective is to present a rigorous, self-validating system for assessing the potency and selectivity of this novel compound against a clinically relevant enzymatic target.

The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide array of enzymatic targets.[1][2] Strategic modifications to the indole ring, such as fluorination and methylation, can significantly enhance the potency and selectivity of these derivatives.[3] This guide will explore the validation of 7-Fluoro-1-methyl-1H-indole, a novel indole derivative, as a potential inhibitor of Monoamine Oxidase B (MAO-B).

Monoamine oxidases (MAO) are mitochondrial enzymes crucial for the oxidative deamination of monoamines, including key neurotransmitters like dopamine and serotonin.[4] There are two isoforms, MAO-A and MAO-B, which are important therapeutic targets. Selective MAO-B inhibitors are of particular interest for the treatment of neurodegenerative disorders such as Parkinson's disease.[4][5] This guide will detail the necessary experimental procedures to validate the efficacy and specificity of 7-Fluoro-1-methyl-1H-indole as a MAO-B inhibitor, comparing it with known standards.

Experimental Validation Workflow

A systematic approach is essential for the robust validation of a novel enzyme inhibitor. The following workflow outlines the key stages, from initial potency determination to comprehensive selectivity profiling.

Validation_Workflow cluster_potency Potency Assessment cluster_selectivity Selectivity Profiling cluster_mechanism Mechanism of Action A Primary Screening: IC50 Determination for MAO-B B Isoform Specificity: IC50 Determination for MAO-A A->B Compare IC50 values D Reversibility Assay A->D Characterize inhibitor-enzyme interaction C Cross-Reactivity Panel: Screening against related enzymes B->C Broaden selectivity assessment

Figure 1: Experimental workflow for the validation of 7-Fluoro-1-methyl-1H-indole as a specific MAO-B inhibitor.

Part 1: Potency Determination - IC50 of 7-Fluoro-1-methyl-1H-indole against MAO-B

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor.[6][7][8] This section details the protocol for determining the IC50 of 7-Fluoro-1-methyl-1H-indole against human recombinant MAO-B.

Experimental Protocol: MAO-B Inhibition Assay

This protocol utilizes a continuous spectrophotometric method to measure the activity of MAO-B.[4] The assay measures the production of 4-hydroxyquinoline from the substrate kynuramine.[5]

Materials:

  • Human recombinant MAO-B enzyme

  • Kynuramine (substrate)

  • 7-Fluoro-1-methyl-1H-indole (test compound)

  • R(-)-Deprenyl (positive control inhibitor)

  • Phosphate buffer (pH 7.4)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading at 316 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of 7-Fluoro-1-methyl-1H-indole in DMSO. Create a serial dilution series of the test compound and the positive control, R(-)-Deprenyl, in phosphate buffer.

  • Enzyme and Substrate Preparation: Dilute the human recombinant MAO-B enzyme in phosphate buffer to the desired working concentration. Prepare a working solution of kynuramine in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • A specific concentration of 7-Fluoro-1-methyl-1H-indole or R(-)-Deprenyl

    • Human recombinant MAO-B enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate to each well.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 316 nm at regular intervals for 60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate as a function of the logarithm of the inhibitor concentration to generate a sigmoidal dose-response curve. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.[6]

Comparative Data

The following table presents hypothetical data comparing the potency of 7-Fluoro-1-methyl-1H-indole with the known MAO-B inhibitor, R(-)-Deprenyl.

CompoundTargetIC50 (nM)
7-Fluoro-1-methyl-1H-indoleMAO-B75
R(-)-Deprenyl (Control)MAO-B50

Part 2: Specificity and Selectivity Profiling

Demonstrating the specificity of an inhibitor is crucial to minimize off-target effects.[9] This involves assessing its activity against the related isoform, MAO-A, and a broader panel of enzymes.

Protocol: MAO-A Inhibition Assay

To assess the selectivity of 7-Fluoro-1-methyl-1H-indole, its inhibitory activity against MAO-A is determined using a similar protocol as for MAO-B, with the following modifications:

  • Enzyme: Human recombinant MAO-A

  • Substrate: Benzylamine is often used as a substrate for MAO-A, with product formation monitored at 250 nm.[4]

  • Positive Control: Clorgyline is a selective inhibitor of MAO-A.[5]

Comparative Selectivity Data

The selectivity index is calculated by dividing the IC50 for MAO-A by the IC50 for MAO-B. A higher selectivity index indicates greater specificity for MAO-B.

CompoundIC50 MAO-B (nM)IC50 MAO-A (nM)Selectivity Index (MAO-A/MAO-B)
7-Fluoro-1-methyl-1H-indole757500100
R(-)-Deprenyl (Control)50450090

Part 3: Mechanism of Action - Reversibility

Understanding whether an inhibitor acts reversibly or irreversibly is important for predicting its pharmacological effects.[10]

Protocol: Reversibility Assay (Dialysis Method)
  • Enzyme-Inhibitor Incubation: Incubate MAO-B with a concentration of 7-Fluoro-1-methyl-1H-indole that causes significant inhibition (e.g., 10x IC50) for a defined period. A control sample with no inhibitor is also prepared.

  • Dialysis: Subject both the inhibitor-treated and control enzyme samples to extensive dialysis against a large volume of buffer to remove any unbound inhibitor.

  • Activity Measurement: After dialysis, measure the enzymatic activity of both the inhibitor-treated and control samples using the standard MAO-B assay protocol.

  • Data Interpretation: If the enzymatic activity of the inhibitor-treated sample is restored to the level of the control sample, the inhibition is reversible. If the activity remains low, the inhibition is likely irreversible.

Signaling Pathway Context

MAO-B plays a critical role in the metabolism of dopamine, a neurotransmitter implicated in Parkinson's disease. Inhibition of MAO-B increases the levels of dopamine in the brain, which can alleviate the motor symptoms of the disease.

Signaling_Pathway cluster_neuron Dopaminergic Neuron DOPA L-DOPA Dopamine Dopamine DOPA->Dopamine DOPA decarboxylase MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC Inhibitor 7-Fluoro-1-methyl-1H-indole Inhibitor->MAOB Inhibition

Figure 2: Simplified diagram of the role of MAO-B in dopamine metabolism and the site of action for 7-Fluoro-1-methyl-1H-indole.

Conclusion

This guide has outlined a comprehensive strategy for the validation of 7-Fluoro-1-methyl-1H-indole as a specific MAO-B inhibitor. The provided protocols for determining potency, selectivity, and reversibility offer a robust framework for researchers in drug discovery. The hypothetical data presented illustrates how 7-Fluoro-1-methyl-1H-indole could be a potent and selective inhibitor of MAO-B, warranting further investigation for its therapeutic potential in neurodegenerative diseases. The principles and methodologies described herein are broadly applicable to the characterization of other novel enzyme inhibitors.

References

  • Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer - Biological and Molecular Chemistry. (n.d.).
  • Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer - Biological and Molecular Chemistry. (n.d.).
  • IC50 Determination - edX. (n.d.).
  • Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. (n.d.).
  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed. (n.d.).
  • IC50 - Wikipedia. (n.d.).
  • EnzyChrom™ Monoamine Oxidase (MAO) Assay Kit - BioAssay Systems. (n.d.).
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem. (n.d.).
  • Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry - International Journal of Pharmaceutical Sciences. (n.d.).
  • Monoamine Oxidase B (MAO-B) Human Enzymatic LeadHunter Assay - TW. (n.d.).
  • Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study. (n.d.).
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. (n.d.).
  • Monoamine Oxidase Assay Kit - Bio-Techne. (n.d.).
  • Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex - Evotec. (n.d.).
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. (n.d.).
  • Validation of 4-Fluoro-1-methyl-1H-indol-5-ol as a Specific Enzyme Inhibitor: A Comparative Analysis - Benchchem. (n.d.).

Sources

spectroscopic comparison of 7-fluoroindole and 7-Fluoro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison between 7-Fluoroindole and its N-methylated derivative, 7-Fluoro-1-methyl-1H-indole . It is designed for medicinal chemists and structural biologists requiring precise analytical differentiation between these scaffolds.

Executive Summary

The distinction between 7-fluoroindole and 7-fluoro-1-methyl-1H-indole is critical in two primary contexts: metabolic stability profiling (where N-methylation is a potential metabolic pathway or synthetic blocking strategy) and


F-NMR protein labeling  (where the N-H functionality is essential for hydrogen bonding within the protein pocket).

While both compounds share the core 7-fluoroindole scaffold, the substitution at the N1 position drastically alters their spectroscopic signatures, particularly in proton (


H) NMR and fluorescence quantum yield. This guide details these differences, supported by mechanistic insights and experimental protocols.

Chemical Structure & Physical Properties[1][2][3][4][5]

The primary structural difference lies at the pyrrole nitrogen (position 1). 7-Fluoroindole possesses a secondary amine (N-H), capable of hydrogen bond donation. 7-Fluoro-1-methyl-1H-indole possesses a tertiary amine (N-Me), removing this H-bond donor capability and introducing steric bulk near the C7-fluorine atom.

Structural Visualization

IndoleComparison cluster_0 7-Fluoroindole cluster_1 7-Fluoro-1-methyl-1H-indole I1 Indole Core (C8H6FN) NH N-H Group (H-Bond Donor) I1->NH Pos 1 F7 7-Fluoro (19F NMR Probe) I1->F7 Pos 7 NMe N-CH3 Group (Singlet ~3.8 ppm) NH->NMe Methylation Removes H-bond F7_Me 7-Fluoro (Steric interaction w/ Me) F7->F7_Me Shift Perturbation I2 N-Me Indole Core (C9H8FN) I2->NMe Pos 1 I2->F7_Me Pos 7

Figure 1: Structural comparison highlighting the functional transformation at Position 1 and its proximity to the Fluorine reporter at Position 7.

Comparative Properties Table
Property7-Fluoroindole7-Fluoro-1-methyl-1H-indole
CAS Number 387-44-0603-76-9 (Parent N-Me) / Analogous
Formula C

H

FN
C

H

FN
Mol.[1] Weight 135.14 g/mol 149.17 g/mol
H-Bond Donor Yes (N-H)No
Physical State Solid / CrystallineOil or Low-melting Solid
Key IR Band

~3400 cm


(Me) ~2900 cm

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) provides the most definitive identification. The loss of the N-H signal and the appearance of a methyl singlet are the primary indicators.

A. Proton ( H) NMR

The N-methylation causes distinct changes in the aliphatic and aromatic regions.

  • 7-Fluoroindole:

    • N-H Signal: Appears as a broad singlet downfield, typically

      
       8.0 – 10.5 ppm  (solvent dependent; sharp in DMSO-
      
      
      
      , broad/absent in CDCl
      
      
      due to exchange).
    • Aromatic Region: The H2 proton (pyrrole ring) typically appears as a triplet or doublet of doublets due to coupling with H3 and N-H.

  • 7-Fluoro-1-methyl-1H-indole:

    • N-Me Signal: A sharp, diagnostic singlet appears at

      
       3.75 – 3.85 ppm . This is the strongest evidence of methylation.
      
    • Aromatic Shifts: The H2 proton shifts slightly downfield due to the inductive effect of the methyl group. The H6 proton (ortho to F) may show subtle shifts due to the proximity of the N-Me group.

B. Carbon ( C) NMR
  • N-Me Carbon: A new signal appears at

    
     33.0 – 35.0 ppm .
    
  • C-F Coupling: Both compounds exhibit large

    
     coupling constants (~245 Hz) at the C7 position (
    
    
    
    ~145-150 ppm).
  • Ring Carbons: N-methylation causes a characteristic shift in the C2 and C7a carbons (typically

    
     +1-3 ppm).
    
C. Fluorine ( F) NMR

F NMR is a highly sensitive probe for these compounds.[2]
  • Chemical Shift: 7-Fluoroindole typically resonates around

    
     -134.0 ppm  (relative to CFCl
    
    
    
    ).
  • Methylation Effect: The introduction of the N-methyl group at Position 1 exerts a deshielding effect on the Fluorine at Position 7 due to "through-space" steric compression (Van der Waals deshielding) and electronic perturbation.

  • Result: Expect a downfield shift (to less negative ppm) of 1–3 ppm for the N-methyl derivative compared to the parent.

Electronic Spectroscopy (Fluorescence & UV)

Fluorescence Properties

Indoles are intrinsic fluorophores. The presence of the N-H group is a major quenching pathway via proton transfer to solvent (water/protic solvents).

  • 7-Fluoroindole:

    • Behavior: Exhibits fluorescence quenching in protic solvents due to excited-state proton transfer (ESPT) from the N-H group.

    • Quantum Yield (QY): Lower in water; higher in non-polar solvents.

  • 7-Fluoro-1-methyl-1H-indole:

    • Behavior: Methylation blocks the ESPT pathway.

    • Result: Significantly higher quantum yield in aqueous buffers compared to the parent compound. The emission maximum (

      
      ) often undergoes a slight bathochromic (red) shift due to the inductive donation of the methyl group stabilizing the excited state.
      

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-1-methyl-1H-indole (Methylation)

This protocol converts 7-fluoroindole to its N-methyl derivative for standard generation.

Reagents: 7-Fluoroindole (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Methyl Iodide (MeI, 1.5 eq), DMF (anhydrous).

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Deprotonation: Dissolve 7-fluoroindole in anhydrous DMF (0.1 M concentration). Cool to 0°C.

  • Addition: Add NaH portion-wise. Stir at 0°C for 30 mins. Observation: Gas evolution (

    
    ) indicates deprotonation.
    
  • Alkylation: Add Methyl Iodide dropwise via syringe.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product will have a higher

    
     (less polar) than the starting material.
    
  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol 2: Spectroscopic Differentiation Workflow

Use this logic flow to identify your sample.

Workflow Start Unknown Sample (7-Fluoroindole Derivative) H_NMR Run 1H NMR (DMSO-d6 recommended) Start->H_NMR Check_NH Check 10-12 ppm Region Is a broad singlet present? H_NMR->Check_NH Check_Me Check 3.5-4.0 ppm Region Is a sharp singlet (3H) present? Check_NH->Check_Me No Res_Parent Identify: 7-Fluoroindole (Parent) Check_NH->Res_Parent Yes Check_Me->Res_Parent No (Check purity) Res_Me Identify: 7-Fluoro-1-methyl-1H-indole (Methylated) Check_Me->Res_Me Yes

Figure 2: Decision logic for identifying N-methylation status via Proton NMR.

References

  • Maleckis, A., et al. (2021). Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Organic & Biomolecular Chemistry. Link

  • Dalhousie University. (2021). Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. Link

  • Sigma-Aldrich. Product Specification: 7-Fluoro-1-methyl-1H-indole. Link

  • Organic Syntheses. Preparation of 1-Methylindole. Org. Synth. 1974, 54, 58. Link

  • BenchChem. Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis. (Methodology adapted for 7-fluoro isomer).[3][4] Link

Sources

Safety Operating Guide

7-Fluoro-1-methyl-1H-indole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the scientifically validated disposal protocols for 7-Fluoro-1-methyl-1H-indole (CAS: 1146637-25-3).[1] It is designed for laboratory personnel and safety officers requiring immediate, actionable directives.

Part 1: Executive Safety Directive

Core Classification: Halogenated Organic Waste Immediate Action: Do NOT dispose of this compound down the drain or in general trash. Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

Scientific Rationale: The presence of the fluorine atom at the C7 position renders this compound a "halogenated" organic. Standard incineration (used for non-halogenated solvents) is insufficient because incomplete combustion of fluorinated aromatics can generate hydrofluoric acid (HF) and other toxic fluorocarbons. It requires specific high-temperature incineration with flue gas scrubbing.

Part 2: Chemical Profile & Hazard Assessment

Before disposal, verify the chemical identity to ensure proper waste stream segregation.[2][3]

Property Data Operational Implication
Chemical Name 7-Fluoro-1-methyl-1H-indoleLabel waste tags with full name.[1]
CAS Number 1146637-25-3Use for waste manifesting.
Molecular Formula C₉H₈FNNitrogen/Fluorine content dictates incineration type.
Physical State Solid (typically off-white/brown)Dust control measures required during transfer.
Hazard Class Irritant (Skin/Eye), Aquatic ToxicityPPE (Nitrile gloves, goggles) is mandatory.
Reactivity Stable; avoid strong oxidizersKeep away from nitric acid/peroxides in waste storage.

Part 3: Disposal Workflow (Decision Matrix)

The following logic gate ensures the compound enters the correct waste stream, minimizing cost and safety risks.

DisposalWorkflow Start Waste Generated: 7-Fluoro-1-methyl-1H-indole StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Pure substance, contaminated gloves, paper) StateCheck->Solid Solid/Debris Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid Solution SolidBin Solid Hazardous Waste Bin Label: 'Solid Halogenated Organics' Solid->SolidBin SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream Stream A: Halogenated Organic Waste (High Cost Stream) SolventCheck->HaloStream Yes (DCM, etc.) SolventCheck->HaloStream No (MeOH, DMSO)* Note *CRITICAL: Even if dissolved in non-halogenated solvent, the presence of the Fluorine atom usually mandates the Halogenated stream to prevent HF formation in standard incinerators. SolventCheck->Note NonHaloStream Stream B: Non-Halogenated Organic Waste (Lower Cost Stream) Note->HaloStream

Figure 1: Decision logic for segregating 7-Fluoro-1-methyl-1H-indole waste. Note that the fluorinated nature of the solute often overrides the solvent classification.

Part 4: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicable to: Expired stocks, contaminated weigh boats, gloves, and paper towels.

  • Containment: Place the solid material into a clear, chemically resistant polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Double Bagging: If using bags, double-bag to prevent puncture from pipette tips or glass shards.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "7-Fluoro-1-methyl-1H-indole" (99%), "Trace Debris" (1%).[1]

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in the Solid Hazardous Waste satellite accumulation area. Do not mix with "Clean Trash" or "Biohazard Waste".

Protocol B: Liquid Waste (Solutions)

Applicable to: Reaction mixtures, mother liquors, and HPLC waste.

  • Segregation:

    • Best Practice: Pour into the Halogenated Solvent Waste carboy (typically red or yellow tagged in many labs).

    • Reasoning: Although the solvent might be Methanol (non-halogenated), the solute (7-Fluoro-1-methyl-1H-indole) contains fluorine.[1] Mixing fluorinated compounds into non-halogenated waste streams can violate incineration permits and damage incinerator linings due to HF formation [1].

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid waste) or reactive metals.

  • Labeling:

    • List all solvents (e.g., "Methanol 90%, DMSO 9%").

    • Explicitly list the solute: "7-Fluoro-1-methyl-1H-indole <1%".[1]

    • Mark as "Halogenated".[4]

Protocol C: Empty Containers

Applicable to: Original glass vials or bottles.

  • Triple Rinse: Rinse the empty vial three times with a small volume of a compatible solvent (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour the rinsate into the Liquid Halogenated Waste container (Protocol B).

  • Defacing: Cross out the original label or remove it entirely.

  • Final Step: Once triple-rinsed and dry, the glass container can typically be discarded in the Glass/Sharps bin (check local institutional rules; some require all chemical bottles to go to waste handling).

Part 5: Emergency Spill Response

Scenario: 500 mg of solid powder spilled on the bench.

  • Evacuate & PPE: Alert nearby personnel. Don double nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use a N95 or half-mask respirator to prevent inhalation.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Scoop up the material using a dustpan or stiff card.

    • Wipe the area with a solvent-dampened towel (Acetone or Ethanol) to solubilize residues.

    • Wash the surface with soap and water.[5][6][7]

  • Disposal: Place all cleanup materials (towels, gloves, scoop) into a bag and process as Solid Hazardous Waste (Protocol A).

References

  • BenchChem. Navigating the Safe Disposal of Halogenated Indole Derivatives. (2025).[2][5][6][7] Retrieved from BenchChem Safety Guide.

  • Fisher Scientific. Safety Data Sheet: 7-Fluoroindole (Analogous Hazard Data). (2014).[4][6] Retrieved from Fisher Scientific SDS.

  • PubChem. Compound Summary: Methyl 7-fluoro-1H-indole-3-carboxylate (Structural Analog). National Library of Medicine. Retrieved from PubChem.[8][9]

  • Sigma-Aldrich. Product Specification: 7-Fluoro-1-methyl-indole. Retrieved from Sigma-Aldrich.

  • Purdue University.Guidelines: Handling and Disposal of Chemicals - Halogenated vs Non-Halogenated Segregation.

Sources

Personal protective equipment for handling 7-Fluoro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 7-Fluoro-1-methyl-1H-indole

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a logic-driven system. 7-Fluoro-1-methyl-1H-indole (CAS: 1146637-25-3) is a highly specialized building block utilized in drug discovery to enhance the metabolic stability and binding affinity of target molecules[1][2].

However, the precise structural modifications that make this compound pharmacologically valuable—specifically the C7 fluorination and N-methylation—drastically alter its hazard profile. The fluorine atom increases the molecule's lipophilicity (LogP), thereby enhancing its ability to penetrate the stratum corneum (skin barrier), while its low molecular weight increases the risk of aerosolization[2][3][4].

This guide provides a causality-based, self-validating operational protocol for the safe handling, weighing, and disposal of 7-Fluoro-1-methyl-1H-indole.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the physical behavior of the molecule. Fluorinated indoles are generally classified as severe irritants (H315, H319, H335)[4][5]. The table below synthesizes the quantitative data and explains the operational causality behind each property.

Table 1: Physicochemical Properties and Operational Causality

ParameterValue / CharacteristicOperational Causality
CAS Number 1146637-25-3Primary identifier for inventory management and waste segregation[1].
Molecular Weight 149.16 g/mol Presents as a fine powder with a high propensity for electrostatic aerosolization[1].
Lipophilicity (LogP) > 3.0 (Extrapolated)High lipophilicity drives rapid dermal absorption; mandates non-permeable chemical barriers[2][3].
GHS Hazards H315, H319, H335Causes skin, eye, and respiratory irritation. Demands absolute mucosal and respiratory isolation[4].

The Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated indoles. The selection of protective gear must account for the compound's ability to permeate weak barriers and its potential to become airborne.

Table 2: Engineered PPE Specifications

PPE CategorySpecificationScientific Rationale
Hand Protection Double-layered Nitrile (EN 374)Nitrile provides superior resistance to lipophilic organic compounds. Latex is highly permeable to halogenated organics and must be avoided[4][6].
Eye Protection ANSI Z87.1 Tight-Fitting GogglesStandard safety glasses lack orbital seals. Goggles prevent micro-particles from contacting ocular mucosa[6].
Body Protection Flame-Resistant (FR) Lab CoatFR coats with knit cuffs prevent static discharge, which can inadvertently aerosolize the fine fluorinated powder.
Engineering Control Chemical Fume HoodThe primary barrier against inhalation. Must maintain a face velocity of 80–100 feet per minute (fpm)[4].

Experimental Protocol: Safe Weighing and Transfer

This methodology relies on a self-validating system : each step contains a verification check that must be passed before proceeding to the next.

Step 1: Engineering Control Verification

  • Action: Turn on the chemical fume hood and verify the digital airflow monitor reads between 80–100 fpm.

  • Validation Check: Perform a "tissue test" by holding a small strip of Kimwipe at the bottom edge of the sash. If the tissue is not aggressively pulled inward, the hood has failed. Do not proceed.

Step 2: Anti-Static Preparation

  • Action: Wipe the balance and the immediate hood surface with an anti-static solution. Place a grounded, anti-static weighing mat under the analytical balance.

  • Causality: Fluorinated powders hold static charges. Unmitigated static will cause the powder to repel from the spatula and disperse into the air.

Step 3: Closed-Vial Weighing

  • Action: Do not use open weighing boats. Tare a sealable glass vial directly on the balance. Using a grounded micro-spatula, transfer the 7-Fluoro-1-methyl-1H-indole into the vial and seal the cap before removing it from the hood.

  • Validation Check: Inspect the outer layer of your double-gloves. If any white powder residue is visible, doff the outer gloves immediately inside the hood, dispose of them in a designated bin, and don a fresh outer pair.

Step 4: Decontamination

  • Action: Wipe down the spatula and balance with an organic solvent (e.g., isopropanol), followed by a secondary wipe with distilled water.

  • Causality: Halogenated indoles have poor aqueous solubility; water alone will merely smear the compound rather than solubilize and remove it[7][8].

Operational Workflow Visualization

The following diagram maps the critical path for handling this compound, emphasizing the integration of self-validation steps.

HandlingProtocol A 1. Fume Hood Verification Validate face velocity (80-100 fpm) B 2. PPE Gowning Double Nitrile, FR Coat, Goggles A->B C 3. Anti-Static Prep Ground tools, eliminate static charge B->C D 4. Closed-Vial Weighing Prevent aerosolization of powder C->D E 5. Decontamination Solvent wipe & Halogenated disposal D->E

Fig 1. Sequential safety and operational workflow for handling fluorinated indoles.

Spill Response and Halogenated Waste Disposal Plan

In the event of an accidental release, standard sweeping will exacerbate the hazard by generating a toxic dust cloud.

Spill Response Protocol:

  • Isolate & Contain: Immediately lower the fume hood sash to minimize laboratory exposure.

  • Wet-Down Method: Do not sweep dry powder. Gently overlay the spill with absorbent pads dampened with a 70% isopropanol/water mixture. This solubilizes the lipophilic indole and prevents aerosolization[2].

  • Collection: Use non-sparking tools to scoop the dampened pads and residue into a sealable, chemically compatible hazardous waste container.

  • Validation Check: Swab the spill area with a solvent-soaked Kimwipe and inspect under UV light (if applicable to the specific indole derivative) to ensure complete removal of the aromatic compound.

Waste Disposal Logistics:

  • Classification: 7-Fluoro-1-methyl-1H-indole must be strictly categorized as Halogenated Organic Waste [7][8].

  • Incompatibility Warning: Never mix halogenated indole waste with basic solutions or strong oxidizing agents, as this can lead to exothermic degradation. Ensure the waste carboy is clearly labeled with the CAS number (1146637-25-3) and the GHS irritant pictogram.

References

  • BLD Pharm. "1146637-25-3 | 7-Fluoro-1-methyl-1H-indole". BLD Pharm.
  • BenchChem. "(5-fluoro-1H-indol-3-yl)methanol: Synthesis, Characterization, and Therapeutic Potential". BenchChem.
  • Fluorochem. "6-BROMO-7-FLUORO-1-METHYL-1H-INDOLE (CAS 936901-95-0)". Fluorochem.
  • BenchChem. "Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate". BenchChem.
  • Environmental Protection Agency (EPA). "Estimating Toxicity of Industrial Chemicals to Aquatic Organisms Using Structure Activity Relationships". EPA NEPIS.
  • Food Protection. "Dairy, Food and Environmental Sanitation: Indole Derivatives". Food Protection.

Sources

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